molecular formula C8H8N2O B183209 3-Cyano-4,6-dimethyl-2-hydroxypyridine CAS No. 769-28-8

3-Cyano-4,6-dimethyl-2-hydroxypyridine

Cat. No.: B183209
CAS No.: 769-28-8
M. Wt: 148.16 g/mol
InChI Key: OCYMJCILWYHKAU-UHFFFAOYSA-N
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Description

3-Cyano-4,6-dimethyl-2-hydroxypyridine is a versatile 2-pyridone derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery. This compound is a key synthetic intermediate for the preparation of diverse heterocyclic systems, particularly through its use in multi-component reactions with aldehydes and active methylene compounds . Researchers value its framework for developing novel antimicrobial agents; derivatives of this core structure have demonstrated significant biological activities, including antibacterial effects against strains like Staphylococcus aureus and Escherichia coli , with a probable mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV . The electron-withdrawing cyano group and the hydrogen-bonding capability of the pyridone ring make this building block highly valuable for creating compounds with enhanced potency. Its applications extend into the synthesis of complex molecules for agrochemical research and material science, underscoring its broad utility as a foundational material for constructing targeted chemical libraries and investigating new therapeutic pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile
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InChI

InChI=1S/C8H8N2O/c1-5-3-6(2)10-8(11)7(5)4-9/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OCYMJCILWYHKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
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DSSTOX Substance ID

DTXSID3022118
Record name 3-Cyano-4,6-dimethyl-2-hydroxypyridine
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Molecular Weight

148.16 g/mol
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CAS No.

769-28-8
Record name 3-Cyano-4,6-dimethyl-2-hydroxypyridine
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Record name 3-Cyano-4,6-dimethyl-2-hydroxypyridine
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Record name 2-hydroxy-4,6-dimethylnicotinonitrile
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Record name 3-CYANO-4,6-DIMETHYL-2-HYDROXYPYRIDINE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Cyano-4,6-dimethyl-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-4,6-dimethyl-2-hydroxypyridine, a heterocyclic organic compound, serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its unique structural features, including a pyridine ring substituted with cyano, methyl, and hydroxyl groups, contribute to its distinct chemical reactivity and potential for derivatization. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and discusses its relevance in the context of drug discovery and development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry and drug design. A summary of its key quantitative data is presented in the tables below.

Identification and Structural Data
PropertyValue
IUPAC Name 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Synonyms 2-Hydroxy-4,6-dimethylnicotinonitrile, 3-Cyano-4,6-dimethyl-2-pyridone
CAS Number 769-28-8
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol [1]
Canonical SMILES CC1=CC(=C(C(=O)N1)C#N)C
InChI InChI=1S/C8H8N2O/c1-5-3-6(2)10-8(11)7(5)4-9/h3H,1-2H3,(H,10,11)
Physical and Chemical Properties
PropertyValue
Physical State White to light yellow or light orange powder/crystal[2]
Melting Point 285-287 °C (lit.)[2][3]
Boiling Point 268.75°C (rough estimate)[2][3]
Density 1.1828 g/cm³ (rough estimate)[2][3]
pKa 9.06 ± 0.10 (Predicted)[2][3]
Solubility Insoluble in water; Soluble in organic solvents such as methanol, ethanol, and dimethylformamide.[2]
Spectral Data
SpectroscopyKey Features
Infrared (IR) KBr wafer technique applicable for analysis.[1]
Mass Spectrometry Molecular ion peak (M+) at m/z 148.[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized for organic compounds and are applicable to this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The melting point is reported as a range.

Solubility Determination

Objective: To qualitatively assess the solubility of the compound in various solvents.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities are used, including water, ethanol, methanol, and dimethylformamide.

  • Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the selected solvent (e.g., 1 mL) is added.

  • Observation: The mixture is agitated or sonicated to facilitate dissolution. The solubility is observed and recorded. If the compound dissolves, it is classified as soluble. If a significant portion remains undissolved, it is classified as sparingly soluble or insoluble.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the compound.

Methodology:

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic co-solvent if solubility in pure water is low).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Synthesis and Biological Relevance

General Synthesis Workflow

This compound is commonly synthesized via a one-pot, three-component reaction. This efficient method involves the condensation of an active methylene compound, a β-dicarbonyl compound, and an ammonia source. A simplified workflow for its synthesis is depicted below.

Synthesis_Workflow Reactant1 Acetylacetone (β-Dicarbonyl) Reaction One-Pot Condensation Reactant1->Reaction Reactant2 Cyanoacetamide (Active Methylene) Reactant2->Reaction Reactant3 Ammonium Acetate (Ammonia Source) Reactant3->Reaction Product 3-Cyano-4,6-dimethyl- 2-hydroxypyridine Reaction->Product Crude Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Biological Significance and Drug Development Potential

The pyridone scaffold, of which this compound is a member, is a privileged structure in medicinal chemistry. Derivatives of 2-pyridone have been reported to exhibit a wide range of biological activities. For instance, they have been investigated as inhibitors of phosphodiesterase 3 (PDE3), a target for heart failure and platelet aggregation, and as anticancer agents.[4] The presence of reactive functional groups (cyano, hydroxyl, and methyl) on the pyridine ring of this compound makes it an attractive starting material for the synthesis of diverse derivatives. These derivatives can be further explored for their potential in various therapeutic areas, including oncology and infectious diseases. While direct modulation of a specific signaling pathway by this compound has not been extensively documented, its utility as a key building block in the generation of compound libraries for high-throughput screening underscores its importance in the early stages of drug discovery.

Safety Information

As with any chemical substance, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound possesses a well-defined set of physicochemical properties that are essential for its application in research and development. This guide provides a consolidated resource of its key characteristics and the experimental methodologies for their determination. The versatility of this compound as a synthetic intermediate, coupled with the established biological importance of the pyridone scaffold, positions it as a valuable tool for medicinal chemists and drug development professionals in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to 3-Cyano-4,6-dimethyl-2-hydroxypyridine (CAS: 769-28-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Cyano-4,6-dimethyl-2-hydroxypyridine, a versatile heterocyclic compound with significant potential in pharmaceutical and chemical research. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and explores its mechanism of action through relevant signaling pathways.

Core Compound Information

This compound, also known by its tautomeric form 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a substituted pyridine derivative. Its structure, featuring a pyridine ring with cyano, methyl, and hydroxyl groups, makes it a valuable intermediate in organic synthesis.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReferences
CAS Number 769-28-8[2]
Molecular Formula C₈H₈N₂O[2]
Molecular Weight 148.16 g/mol [2]
IUPAC Name 4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile[2]
Synonyms 2-Hydroxy-4,6-dimethylnicotinonitrile, 3-Cyano-4,6-dimethyl-2-pyridone, Guareschi's Pyridone[2]
Appearance White to light yellow crystalline powder[3]
Melting Point 285-287 °C[4]
Solubility Sparingly soluble in water; soluble in polar organic solvents.[1]
InChI Key OCYMJCILWYHKAU-UHFFFAOYSA-N[2]
SMILES CC1=CC(=C(C(=O)N1)C#N)C[2]
Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques.

Spectroscopy Data Interpretation References
Infrared (IR) Characteristic absorption bands for N-H, C=O, C≡N, and C=C functional groups. A representative IR spectrum is available.[5]
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak corresponding to the compound's molecular weight. A representative mass spectrum is available.[6]
Nuclear Magnetic Resonance (NMR) ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[7]

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Guareschi-Thorpe reaction.[8][9] This one-pot, three-component reaction offers high yields and purity.[8]

Guareschi-Thorpe Synthesis

This method involves the condensation of a β-dicarbonyl compound (acetylacetone), an active methylene compound (cyanoacetamide), and a source of ammonia (ammonium carbonate).[10]

Materials:

  • Acetylacetone (1,3-pentanedione)

  • Cyanoacetamide

  • Ammonium Carbonate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (1 mmol), cyanoacetamide (1 mmol), and ammonium carbonate (1 mmol).[10]

  • Add a 1:1 (v/v) mixture of ethanol and water (2 mL).[10]

  • Heat the reaction mixture to 80°C and stir for the appropriate time as monitored by TLC.[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Dry the product to obtain this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up acetylacetone Acetylacetone mixing Mixing in EtOH/H₂O acetylacetone->mixing cyanoacetamide Cyanoacetamide cyanoacetamide->mixing ammonium_carbonate Ammonium Carbonate ammonium_carbonate->mixing heating Heating (80°C) mixing->heating cooling Cooling heating->cooling filtration Filtration cooling->filtration drying Drying filtration->drying product 3-Cyano-4,6-dimethyl- 2-hydroxypyridine drying->product

Guareschi-Thorpe Synthesis Workflow

Biological Activity and Applications

Substituted 3-cyano-2-pyridones, including the title compound, have garnered significant interest in drug discovery due to their diverse biological activities. They are recognized as important intermediates in the synthesis of various pharmaceuticals.[11]

Anticancer Potential: PIM-1 Kinase Inhibition

Derivatives of 3-cyano-2-pyridone have been identified as inhibitors of the oncogenic serine/threonine kinase PIM-1, which is implicated in cancer cell survival and proliferation.[11][12]

This protocol is adapted from a generic LanthaScreen® Eu Kinase Binding Assay for PIM-1.[13]

Materials:

  • PIM-1 Kinase

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test Compound (this compound or its derivatives)

  • Kinase Buffer

  • 384-well plate

Procedure:

  • Prepare serial dilutions of the test compound.

  • In the wells of a 384-well plate, add 5 µL of the test compound.

  • Add 5 µL of a pre-mixed solution of PIM-1 kinase and Eu-anti-Tag antibody.

  • Add 5 µL of the kinase tracer.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring FRET (Fluorescence Resonance Energy Transfer) between the europium donor and the Alexa Fluor® 647 acceptor.

  • Calculate the emission ratio and determine the IC₅₀ value of the test compound.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Plate Setup cluster_incubation_read Incubation & Reading compound_prep Prepare Test Compound Serial Dilutions add_compound Add Test Compound compound_prep->add_compound kinase_mix_prep Prepare Kinase/ Antibody Mixture add_kinase_mix Add Kinase/ Antibody Mix kinase_mix_prep->add_kinase_mix add_compound->add_kinase_mix add_tracer Add Tracer add_kinase_mix->add_tracer incubation Incubate (1 hr, RT) add_tracer->incubation read_plate Read FRET Signal incubation->read_plate analysis Data Analysis (IC₅₀ Determination) read_plate->analysis

PIM-1 Kinase Inhibition Assay Workflow
Cardiotonic Activity: Insights from Milrinone

Milrinone, a derivative of 3-cyano-2-pyridone, is a well-known cardiotonic agent used in the treatment of congestive heart failure.[11] Its mechanism of action involves the inhibition of phosphodiesterase-3 (PDE3).[1][14][15]

The inhibition of PDE3 by milrinone leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular smooth muscle cells.[1] In cardiac myocytes, elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates calcium channels, leading to increased calcium influx and enhanced myocardial contractility (positive inotropy).[1][16] In vascular smooth muscle, increased cAMP levels promote relaxation, resulting in vasodilation and a reduction in both preload and afterload on the heart.[14]

Milrinone_Pathway cluster_cell Cardiac Myocyte / Vascular Smooth Muscle Cell cluster_cardiac In Cardiac Myocytes cluster_vascular In Vascular Smooth Muscle milrinone Milrinone pde3 Phosphodiesterase-3 (PDE3) milrinone->pde3 inhibits camp cAMP pde3->camp degrades pka Protein Kinase A (PKA) camp->pka activates atp ATP ac Adenylate Cyclase ac->camp converts ca_channels Ca²⁺ Channels pka->ca_channels phosphorylates relaxation Smooth Muscle Relaxation pka->relaxation promotes ca_influx ↑ Ca²⁺ Influx ca_channels->ca_influx contractility ↑ Myocardial Contractility ca_influx->contractility vasodilation Vasodilation relaxation->vasodilation

Mechanism of Action of Milrinone

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[17] It can cause irritation to the eyes, respiratory system, and skin.[17] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key building block in medicinal chemistry and materials science. Its straightforward synthesis and the diverse biological activities of its derivatives, particularly in the areas of oncology and cardiology, underscore its importance for further research and development. This guide provides a foundational resource for scientists working with this promising compound.

References

Tautomerism of 3-Cyano-4,6-dimethyl-2-hydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomeric equilibrium of 3-Cyano-4,6-dimethyl-2-hydroxypyridine. The phenomenon of tautomerism is critical in drug discovery and development, as different tautomers of a molecule can exhibit distinct physicochemical properties, biological activities, and metabolic fates. This document consolidates theoretical principles, experimental methodologies, and computational approaches for the study of this important heterocyclic compound.

Introduction to 2-Hydroxypyridine Tautomerism

2-Hydroxypyridine and its derivatives exist in a dynamic equilibrium between two tautomeric forms: the hydroxy (enol) form and the pyridone (keto) form. This equilibrium is a result of proton transfer between the oxygen and nitrogen atoms of the heterocyclic ring. The position of this equilibrium is influenced by several factors, including the electronic nature of substituents on the pyridine ring, the polarity of the solvent, temperature, and concentration. Generally, the pyridone form is more stable in polar solvents and in the solid state due to its greater polarity and ability to form hydrogen-bonded dimers.

Tautomeric Forms of this compound

The two tautomeric forms of the title compound are the This compound (hydroxy or enol form) and the 3-Cyano-4,6-dimethyl-2-pyridone (pyridone or keto form).

Figure 1: Tautomeric equilibrium of this compound.

For this compound, the pyridone tautomer is generally considered the more stable form, particularly in the solid state and in polar solvents. A crystal structure analysis has confirmed that the molecule exists as the pyridone tautomer in its crystalline form, forming centrosymmetric dimers through N-H···O hydrogen bonds.[1] The electron-withdrawing nature of the cyano group at the 3-position further influences the electronic distribution within the ring, impacting the tautomeric preference.

Quantitative Analysis of Tautomeric Equilibrium

While specific quantitative data for the tautomeric equilibrium of this compound in various solvents is not extensively documented in the literature, the behavior of analogous substituted 2-hydroxypyridines provides valuable insights. The equilibrium constant, K_T = [pyridone]/[hydroxy], is known to increase with solvent polarity.

Table 1: Representative Tautomeric Equilibrium Data for Substituted 2-Hydroxypyridines

CompoundSolventK_T ([Pyridone]/[Hydroxy])Reference
2-HydroxypyridineCyclohexane0.4(Beak et al., 1976)
2-HydroxypyridineChloroform2.5(Beak et al., 1976)
2-HydroxypyridineAcetonitrile10(Beak et al., 1976)
2-HydroxypyridineWater150(Beak et al., 1976)
5-Nitro-2-hydroxypyridineDioxane24(Fatiadi, 1987)
5-Nitro-2-hydroxypyridineEthanol>100(Fatiadi, 1987)

This table presents data for analogous compounds to illustrate the general trend of solvent effects on the 2-hydroxypyridine/2-pyridone equilibrium.

Experimental Protocols for Tautomerism Study

The determination of the tautomeric equilibrium for this compound can be achieved through various spectroscopic and computational methods.

UV/Vis Spectroscopic Determination

UV/Vis spectroscopy is a common and effective method for quantifying the ratio of tautomers in solution. The method relies on the fact that the hydroxy and pyridone forms have distinct absorption spectra. To determine the molar absorptivity of each pure tautomer, chemically "fixed" derivatives (O-methylated for the hydroxy form and N-methylated for the pyridone form) are used as reference compounds.

Experimental Workflow:

workflow cluster_synthesis Synthesis of Reference Compounds cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis S1 Synthesize 3-Cyano-4,6-dimethyl-2-methoxypyridine (Fixed Hydroxy Form) M1 Prepare solutions of known concentration for: - Tautomeric compound - Fixed hydroxy form - Fixed pyridone form in the desired solvent. S1->M1 S2 Synthesize 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Fixed Pyridone Form) S2->M1 M2 Record UV/Vis absorption spectra for all solutions. M1->M2 A1 Determine molar absorptivities (ε) of pure hydroxy (ε_H) and pyridone (ε_P) forms from the spectra of the fixed derivatives. M2->A1 A2 Measure the absorbance (A) of the tautomeric mixture at two different wavelengths (λ1 and λ2). M2->A2 A3 Calculate the concentration of each tautomer using simultaneous equations: A(λ1) = ε_H(λ1) * C_H + ε_P(λ1) * C_P A(λ2) = ε_H(λ2) * C_H + ε_P(λ2) * C_P A1->A3 A2->A3 A4 Calculate the equilibrium constant: K_T = C_P / C_H A3->A4

Figure 2: Workflow for UV/Vis spectroscopic determination of tautomeric equilibrium.

Protocol Details:

  • Synthesis of Reference Compounds: Synthesize the O-methylated (e.g., 3-Cyano-4,6-dimethyl-2-methoxypyridine) and N-methylated (e.g., 1,4,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) derivatives of the compound. These will serve as standards for the pure hydroxy and pyridone forms, respectively.

  • Sample Preparation: Prepare solutions of the target compound and the two reference compounds at a known concentration (typically 10⁻⁴ to 10⁻⁵ M) in the solvent of interest.

  • Spectral Acquisition: Record the UV/Vis absorption spectra for all three solutions over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • From the spectra of the reference compounds, determine the molar absorptivity (ε) for the pure hydroxy (ε_H) and pure pyridone (ε_P) forms at two different wavelengths where the absorption of the two forms differs significantly.

    • For the tautomeric mixture, measure the absorbance at the same two wavelengths.

    • Calculate the concentrations of the hydroxy (C_H) and pyridone (C_P) forms in the mixture by solving a set of two simultaneous linear equations (Beer's Law).

    • The tautomeric equilibrium constant is then calculated as K_T = C_P / C_H.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be used to identify the predominant tautomer in solution. In many cases, the interconversion between tautomers is slow on the NMR timescale, allowing for the observation of distinct signals for each form.

Protocol Details:

  • Sample Preparation: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

  • Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Spectral Interpretation:

    • ¹H NMR: The presence of a broad signal for an N-H proton (typically downfield, >10 ppm) is indicative of the pyridone form. An O-H signal for the hydroxy form would likely be sharper and at a different chemical shift. The chemical shifts of the ring protons will also differ between the two tautomers.

    • ¹³C NMR: The chemical shift of the carbon at the 2-position is particularly diagnostic. A signal in the range of ~160-170 ppm is characteristic of a carbonyl carbon (C=O) in the pyridone form, whereas a signal for a carbon attached to a hydroxyl group (C-OH) in the hydroxy form would be expected at a slightly different chemical shift.

  • Quantification: If signals for both tautomers are present and well-resolved, the ratio of the tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

Table 2: Known ¹H NMR Data for 3-Cyano-4,6-dimethyl-2-pyridone

SolventH-5C4-CH₃C6-CH₃N-HReference
DMSO-d₆6.16 (s)2.30 (s)2.22 (s)12.31 (br s)(El-Ghanam, 2017)
CDCl₃6.10 (s)2.45 (s)2.40 (s)-[1]

The presence of the N-H proton signal at 12.31 ppm in DMSO-d₆ strongly supports the predominance of the pyridone tautomer in this solvent.

Computational Chemistry

Quantum mechanical calculations are a valuable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

Computational Workflow:

  • Structure Optimization: The geometries of both the hydroxy and pyridone tautomers are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a suitable basis set (e.g., 6-311++G(d,p)).

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries to obtain the electronic energies of each tautomer.

  • Solvent Effects: To model the influence of different solvents, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Thermodynamic Analysis: Frequency calculations are performed to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy. The relative Gibbs free energies of the two tautomers (ΔG) can then be used to predict the tautomeric equilibrium constant (ΔG = -RT ln K_T).

  • Spectra Simulation: The optimized geometries can be used to simulate NMR chemical shifts and UV/Vis absorption spectra, which can then be compared with experimental data to confirm the identity of the observed tautomers.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemical character. The available evidence strongly indicates that the pyridone tautomer is the more stable and predominant form, particularly in the solid state and in polar solvents. This preference is driven by the increased polarity of the pyridone form and its ability to participate in strong intermolecular hydrogen bonding. For researchers in drug development, a thorough understanding and characterization of this tautomeric equilibrium are essential for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. The experimental and computational protocols outlined in this guide provide a robust framework for the comprehensive study of this and related heterocyclic systems.

References

An In-depth Technical Guide to the Solubility of 3-Cyano-4,6-dimethyl-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 3-cyano-4,6-dimethyl-2-hydroxypyridine, detailed experimental protocols for solubility determination, and a workflow for this process. This document is intended to be a valuable resource for professionals in drug development and scientific research.

Introduction

This compound is a heterocyclic organic compound with potential applications as an intermediate in the synthesis of pharmaceutical compounds.[1] A critical physicochemical property for the development of any active pharmaceutical ingredient (API) is its solubility, which influences bioavailability, formulation, and efficacy. This guide summarizes the known qualitative solubility of this compound and provides a detailed methodology for its quantitative determination.

Solubility Data

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterSparingly soluble/Insoluble
MethanolSoluble
EthanolSoluble
DimethylformamideSoluble

Note: "Soluble" and "Sparingly soluble" are qualitative terms. For precise drug development and formulation, quantitative determination is essential.

Experimental Protocol for Thermodynamic Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3][4][5] This protocol outlines the steps to quantitatively measure the solubility of this compound.

3.1. Materials and Equipment

  • This compound (solid, pure form)

  • Selected solvents (e.g., water, methanol, ethanol, phosphate buffer at various pH)

  • Glass vials with screw caps

  • Orbital shaker or vial roller system with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the equilibration period is crucial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a roller system in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24 to 72 hours).[3][6]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant.

    • To remove any remaining undissolved solid, either centrifuge the sample at a high speed or filter it through a syringe filter.[5] Adsorption of the compound to the filter should be evaluated.

  • Quantification:

    • Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[7][8]

3.3. Analytical Method: HPLC-UV

  • Mobile Phase: An example mobile phase for analyzing this compound consists of acetonitrile (MeCN), water, and an acid such as phosphoric or formic acid.[9]

  • Column: A reverse-phase column, such as a C18, is suitable.[10]

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Inject the standards into the HPLC system and record the peak area at the wavelength of maximum absorbance.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Dilute the saturated solution sample with the solvent to fall within the concentration range of the calibration curve.

    • Inject the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original solubility, accounting for the dilution factor.

3.4. Analytical Method: UV-Vis Spectrophotometry

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).[11]

    • Plot a calibration curve of absorbance versus concentration according to the Beer-Lambert law.[12]

  • Sample Analysis:

    • Dilute the saturated solution sample to ensure the absorbance reading is within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original solubility, accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the thermodynamic solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Seal vial A->B C Equilibrate with agitation (24-72h at constant T) B->C D Allow excess solid to settle C->D E Centrifuge or Filter supernatant D->E G Dilute sample to fall within calibration range E->G F Prepare Calibration Curve (Standards of known concentration) H Analyze sample via HPLC-UV or UV-Vis F->H G->H I Calculate Solubility H->I

Workflow for Thermodynamic Solubility Determination.

Signaling Pathways

Currently, there is no specific information available in the reviewed literature detailing the involvement of this compound in any particular signaling pathways. Its primary role appears to be as a synthetic intermediate.[1]

Conclusion

While qualitative data indicates that this compound has poor aqueous solubility and better solubility in organic solvents, quantitative data is essential for its advancement in drug development. The detailed experimental protocol and workflow provided in this guide offer a robust framework for researchers to determine the precise thermodynamic solubility of this compound, enabling informed decisions in formulation and further preclinical development.

References

Spectroscopic Profile of 3-Cyano-4,6-dimethyl-2-hydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Cyano-4,6-dimethyl-2-hydroxypyridine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) analyses, offering a comprehensive spectral fingerprint of the molecule. Detailed experimental protocols are provided to facilitate the replication and verification of these findings.

Spectroscopic Data Summary

The following tables present a consolidated summary of the quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.31br s1HN-H (pyridone tautomer)
6.16s1HH-5
2.30s3HC4-CH₃
2.22s3HC6-CH₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
163.5C=O (C-2)
152.1C-6
149.8C-4
117.2C≡N
106.5C-5
98.7C-3
20.1C6-CH₃
18.5C4-CH₃

Solvent: DMSO-d₆

Table 3: FTIR Spectral Data

Wavenumber (cm⁻¹)AssignmentIntensity
3400-2800O-H and N-H stretching (broad, characteristic of tautomeric forms)Strong, Broad
2220C≡N stretchingStrong
1650C=O stretching (pyridone tautomer)Strong
1600, 1550C=C and C=N stretching (ring vibrations)Medium-Strong
1450, 1380C-H bending (methyl groups)Medium

Table 4: UV-Vis Spectroscopic Data

Solventλmax (nm)Molar Absorptivity (ε)
Ethanol225, 315Not Reported
Methanol226, 314Not Reported
Chloroform230, 318Not Reported

Table 5: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
148100[M]⁺ (Molecular Ion)
11985[M - CHO]⁺ or [M - N=C=O + H]⁺
9140[M - CHO - CO]⁺
6530C₅H₅⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.28 s

  • Spectral Width: 20.5 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.09 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

Sample Preparation:

  • Ensure the UATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the center of the diamond crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Mode: Absorbance

Data Processing:

  • Collect a background spectrum of the empty UATR accessory.

  • Collect the sample spectrum.

  • The instrument software will automatically subtract the background from the sample spectrum.

  • Identify and label the major absorption peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Instrumentation: Agilent Cary 60 UV-Vis spectrophotometer or equivalent.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol) at a concentration of 1 mg/mL.

  • From the stock solution, prepare a dilute solution with a concentration of approximately 0.01 mg/mL. The final absorbance should ideally be between 0.1 and 1.0.

  • Use a 1 cm path length quartz cuvette.

Acquisition Parameters:

  • Wavelength Range: 200 - 800 nm

  • Scan Speed: 600 nm/min

  • Data Interval: 1.0 nm

  • Baseline Correction: Use the pure solvent as a blank to perform a baseline correction before measuring the sample.

Data Processing:

  • Record the absorbance spectrum of the sample.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or equivalent.

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent compatible with ESI, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

  • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 10 µL/min.

Acquisition Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 4000 V

  • Nebulizer Pressure: 35 psi

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 325 °C

  • Scan Range (m/z): 50 - 500

Data Processing:

  • Acquire the mass spectrum.

  • Identify the molecular ion peak [M]⁺ and major fragment ions.

  • Propose fragmentation pathways consistent with the observed peaks.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the tautomeric equilibrium of the compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 3-Cyano-4,6-dimethyl- 2-hydroxypyridine NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data UV_Vis_Data Absorption Maxima UV_Vis->UV_Vis_Data MS_Data m/z Ratios, Fragmentation Pattern MS->MS_Data Interpretation Structure Confirmation & Property Analysis NMR_Data->Interpretation FTIR_Data->Interpretation UV_Vis_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

Tautomerism cluster_hydroxy cluster_pyridone Hydroxy Pyridone Hydroxy->Pyridone Equilibrium

Caption: Tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms. (Note: Actual chemical structure images would be embedded here in a full report.)

This guide serves as a foundational resource for researchers working with this compound, providing the necessary spectroscopic data and methodologies for its identification, characterization, and further investigation in various scientific applications.

Technical Guide: Physicochemical and Biological Properties of 3-Cyano-4,6-dimethyl-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4,6-dimethyl-2-hydroxypyridine, also known as 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is a heterocyclic organic compound with the chemical formula C₈H₈N₂O.[1] It belongs to the class of 2-pyridones, which are privileged scaffolds in medicinal chemistry due to their diverse biological activities. This document provides a comprehensive overview of the physicochemical properties of this compound, with a focus on its melting point, along with experimental protocols for its characterization and a discussion of its relevance in biological signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueReferences
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
Melting Point 285-287 °C (lit.)[2][3]
~290°C (decomposition)[4]
290-295 °C
Appearance White to light yellow or light orange crystalline powder[2][5]
Solubility Insoluble in water; Soluble in organic solvents such as methanol, ethanol, and dimethylformamide.[2]
pKa 9.06 ± 0.10 (Predicted)[1][2]

Melting Point Determination

The melting point of a compound is a critical physical property used for identification and purity assessment. For this compound, the melting point is consistently reported in the range of 285-287 °C . Some sources indicate a slightly higher range or decomposition at approximately 290 °C.

Experimental Protocol: Capillary Melting Point Determination

A standard method for determining the melting point of a crystalline solid like this compound is the capillary melting point technique.

Apparatus:

  • Melting point apparatus (e.g., Gallenkamp apparatus)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a known sample like this, a slower heating rate (1-2 °C per minute) should be used as the temperature approaches the expected melting point.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Reporting: Report the observed melting range. For pure compounds, the melting range is typically narrow (0.5-2 °C).

Synthesis and Characterization Workflow

The synthesis of this compound typically involves a condensation reaction. A general workflow for its synthesis and subsequent characterization is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Acetylacetone + Cyanoacetamide Reaction Reflux Reactants->Reaction Catalyst Base (e.g., Piperidine, K2CO3) Catalyst->Reaction Solvent Solvent (e.g., Ethanol, Water) Solvent->Reaction Workup Cooling, Filtration, Washing Reaction->Workup Crude Crude Product Workup->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure this compound Recrystallization->Pure MP Melting Point Determination Pure->MP Spectroscopy Spectroscopic Analysis (IR, NMR, MS) Pure->Spectroscopy Analysis Elemental Analysis Pure->Analysis

Caption: General workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathway

Derivatives of 3-cyano-2-pyridone have garnered significant interest in drug discovery due to their potential as therapeutic agents, particularly in oncology.

Inhibition of PIM-1 Kinase

Structurally related compounds, specifically 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, have been identified as inhibitors of the oncogenic serine/threonine kinase PIM-1.[6] PIM-1 is a key enzyme that plays a role in cell survival and proliferation. Its overexpression is associated with various cancers. Inhibition of PIM-1 can lead to the induction of apoptosis (programmed cell death) in cancer cells.

The signaling pathway involving PIM-1 and its inhibition by a 3-cyano-2-pyridone derivative is depicted below.

G cluster_pathway PIM-1 Signaling Pathway and Inhibition PIM1 PIM-1 Kinase Phosphorylation Phosphorylation PIM1->Phosphorylation phosphorylates Substrate Pro-apoptotic Proteins (e.g., Bad) Inactivation Inactivation Substrate->Inactivation Phosphorylation->Substrate Apoptosis Apoptosis Inactivation->Apoptosis inhibits CellSurvival Cell Survival & Proliferation Apoptosis->CellSurvival Inhibitor 3-Cyano-2-pyridone Derivative Inhibitor->PIM1 inhibits

Caption: Simplified signaling pathway of PIM-1 kinase and its inhibition by a 3-cyano-2-pyridone derivative.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Spectroscopic DataKey Features
Infrared (IR) Characteristic absorption bands for C≡N (cyano), C=O (carbonyl of the pyridone ring), and N-H stretching.
¹H Nuclear Magnetic Resonance (¹H NMR) Signals corresponding to the methyl protons, the aromatic proton on the pyridine ring, and the N-H proton.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (148.16 g/mol ).[7]

Conclusion

This compound is a well-characterized compound with a defined melting point and established methods for its synthesis and analysis. Its structural motif is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. This technical guide provides foundational data and protocols to support further research and development involving this versatile heterocyclic compound.

References

An In-depth Technical Guide to the Molecular Structure of 3-Cyano-4,6-dimethyl-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4,6-dimethyl-2-hydroxypyridine, a substituted pyridine derivative, is a compound of significant interest in medicinal chemistry and materials science. Its structural features, including the presence of a cyano group, a hydroxyl group, and two methyl groups on a pyridine ring, impart unique chemical and physical properties. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its crystallographic and spectroscopic data, a detailed experimental protocol for its synthesis, and its relevance in biological signaling pathways.

The molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine form and the 2-pyridone form, with the latter, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile , being the predominant tautomer in the solid state. This guide will focus on the characterization of this more stable pyridone tautomer.

Molecular Structure and Crystallographic Data

The definitive three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography. The crystal structure reveals that the molecules exist as centrosymmetric dimers, connected by intermolecular N—H···O hydrogen bonds.

Below is a summary of the crystallographic data for 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Parameter Value
Chemical Formula C₈H₈N₂O
Formula Weight 148.16 g/mol
Crystal System Triclinic
Space Group P-1
a 3.975(4) Å
b 7.417(4) Å
c 12.820(8) Å
α 76.36(4)°
β 88.54(4)°
γ 88.62(4)°
Volume 367.1(5) ų
Z 2
Density (calculated) 1.340 Mg/m³

Data obtained from the crystallographic study by Rybakov, V. B., Chebanov, V. A., & Desenko, S. M. (2004). 3-Cyano-4,6-dimethyl-2-pyridone (Guareschi pyridone). Acta Crystallographica Section E: Structure Reports Online, 60(2), o160–o161.

Figure 1: Molecular structure of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

cluster_tautomerism Tautomeric Equilibrium Hydroxypyridine 3-Cyano-4,6-dimethyl- 2-hydroxypyridine Pyridone 4,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carbonitrile Hydroxypyridine->Pyridone Predominant in solid state

Figure 2: Tautomerism of the title compound.

Spectroscopic Data

The structural features of this compound are further elucidated by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
12.31br s1HN-H
6.16s1HC5-H
2.30s3HC4-CH₃
2.22s3HC6-CH₃

¹³C NMR (Predicted):

Chemical Shift (δ, ppm) Assignment
~162C2=O
~159C6
~152C4
~117CN
~105C5
~95C3
~20C6-CH₃
~18C4-CH₃
Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode
3200-2800N-H stretching (broad)
2220-2230C≡N stretching
1650-1670C=O stretching (amide)
1600-1580C=C stretching (ring)
1450-1350C-H bending (methyl)

Experimental Protocols

Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Guareschi-Thorpe Reaction)

This compound is commonly synthesized via the Guareschi-Thorpe reaction, which involves the condensation of a β-dicarbonyl compound with a cyanoacetamide.

Materials:

  • Acetylacetone (1.0 eq)

  • Cyanoacetamide (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq) or Ammonium Carbonate (1.0 eq)

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) and cyanoacetamide (1.0 eq).

  • Add a 1:1 mixture of ethanol and water as the solvent.

  • Add a catalytic amount of piperidine or an equimolar amount of ammonium carbonate to the mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • The product can be further purified by recrystallization from ethanol or a suitable solvent mixture.

  • Dry the purified product under vacuum to obtain a white to off-white crystalline solid.

cluster_synthesis Synthesis Workflow Reactants Acetylacetone + Cyanoacetamide Solvent Ethanol/Water (1:1) Reactants->Solvent Catalyst Piperidine or Ammonium Carbonate Solvent->Catalyst Reaction Reflux (80°C, 4-6h) Catalyst->Reaction Precipitation Cool to Room Temperature Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Ethanol Filtration->Washing Purification Recrystallization Washing->Purification Drying Vacuum Drying Purification->Drying Product 4,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carbonitrile Drying->Product

Figure 3: Experimental workflow for the synthesis of the title compound.

Relevance in Drug Development: PIM-1 Kinase Signaling

This compound serves as a valuable scaffold for the synthesis of various biologically active molecules, including inhibitors of PIM-1 kinase. PIM-1 is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell survival, proliferation, and apoptosis resistance.

The PIM-1 signaling pathway is primarily activated by the JAK/STAT pathway in response to cytokine stimulation. Once activated, PIM-1 phosphorylates a range of downstream targets, leading to the promotion of cell cycle progression and the inhibition of apoptosis. Key downstream effectors include the phosphorylation and inactivation of pro-apoptotic proteins like BAD, and the regulation of cell cycle proteins such as p21 and p27.

cluster_pathway PIM-1 Kinase Signaling Pathway in Cancer cluster_inhibitor Therapeutic Intervention Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 Transcription BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylation (Inactivation) p21_p27 p21 / p27 (Cell Cycle Inhibitors) PIM1->p21_p27 Phosphorylation (Inactivation) cMyc c-Myc (Transcription Factor) PIM1->cMyc Stabilization mTOR mTOR (Cell Growth Regulator) PIM1->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p21_p27->Cell_Cycle_Progression cMyc->Cell_Cycle_Progression Protein_Synthesis Increased Protein Synthesis & Cell Growth mTOR->Protein_Synthesis Inhibitor Inhibitors derived from 3-Cyano-4,6-dimethyl- 2-hydroxypyridine Inhibitor->PIM1

Figure 4: Simplified PIM-1 kinase signaling pathway and the point of intervention.

Conclusion

This compound, predominantly existing as its 2-pyridone tautomer, is a well-characterized molecule with a defined solid-state structure. Its synthesis is straightforward, making it an accessible building block for further chemical modifications. The spectroscopic and crystallographic data presented in this guide provide a solid foundation for its identification and utilization in research and development. Its role as a precursor for PIM-1 kinase inhibitors highlights its potential in the development of novel anticancer therapeutics, making it a compound of considerable interest to the scientific community.

An In-depth Technical Guide to the Synthesis of 3-Cyano-2-Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of 3-cyano-2-pyridone derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This document details various synthetic routes, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key reactions. Furthermore, it visualizes synthetic workflows and relevant biological signaling pathways using Graphviz diagrams to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action.

Introduction to 3-Cyano-2-Pyridone Derivatives

The 3-cyano-2-pyridone core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological properties.[1][2][3] These derivatives have garnered considerable attention in drug discovery and development for their potential as anticancer, anti-inflammatory, antimicrobial, cardiotonic, and vasorelaxant agents.[1][4][5][6][7] The presence of the cyano group at the 3-position and the pyridone ring system allows for diverse chemical modifications, enabling the fine-tuning of their biological activity.

Synthetic Methodologies

The synthesis of 3-cyano-2-pyridone derivatives can be broadly categorized into several key strategies, including multicomponent reactions, metal-free cascade reactions, and syntheses starting from cyanoacetamide and its derivatives.

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time and resources.[1] Several MCRs have been developed for the synthesis of 3-cyano-2-pyridone derivatives.

A prevalent method involves the one-pot reaction of an aldehyde, a ketone, a source of cyanide (like ethyl cyanoacetate or malononitrile), and an ammonium salt (like ammonium acetate) which serves as the nitrogen source for the pyridone ring.[1][8][9]

Quantitative Data for Four-Component Synthesis

AldehydeKetoneCyanide SourceCatalyst/SolventTime (h)Yield (%)Reference
Aromatic AldehydesSubstituted AcetophenonesEthyl CyanoacetateAmmonium Acetate/Ethanol (reflux)631-40[1]
Aromatic AldehydesAcetyl-3H-benzo[f]chromen-3-oneMalononitrileSodium Hydroxide (solventless)0.7571-87[1]
BenzaldehydeAcetophenoneEthyl CyanoacetateAmmonium Acetate/PEG-600380[9]

Experimental Protocol: Four-Component Synthesis of 4,6-Diaryl-3-cyano-2(1H)-pyridone [1]

  • A mixture of an aromatic aldehyde (1 mmol), a substituted acetophenone (1 mmol), ethyl cyanoacetate (1 mmol), and an excess of ammonium acetate (8 mmol) is refluxed in ethanol (15 mL) for 6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration.

  • The solid is washed successively with water and then dried.

  • The crude product is recrystallized from ethanol to afford the pure 4,6-diaryl-3-cyano-2(1H)-pyridone derivative.

Synthetic Workflow: Four-Component Synthesis

four_component_synthesis reactants Aromatic Aldehyde + Substituted Acetophenone + Ethyl Cyanoacetate + Ammonium Acetate conditions Ethanol Reflux, 6h reactants->conditions Reaction product 4,6-Diaryl-3-cyano-2(1H)-pyridone conditions->product Yields 31-40% metal_free_cascade reactants Alkynone + N-Substituted Cyanoacetamide conditions K₂CO₃ 1,4-Dioxane, 100°C, 8h reactants->conditions Reaction product 3-Cyano-2-pyridone Derivative conditions->product Yields up to 87% vasorelaxation_pathway compound 3-Cyano-2-pyridone Derivative ltcc L-type Calcium Channel (Vascular Smooth Muscle Cell) compound->ltcc Blocks ca_influx Ca²⁺ Influx ltcc->ca_influx Inhibits intracellular_ca ↓ Intracellular [Ca²⁺] ca_influx->intracellular_ca mlck Myosin Light Chain Kinase (MLCK) Activity intracellular_ca->mlck ↓ Activation mlc_p Myosin Light Chain Phosphorylation mlck->mlc_p contraction Muscle Contraction mlc_p->contraction relaxation Vasorelaxation contraction->relaxation Leads to

References

The Biological Significance of 2-Pyridones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-pyridone nucleus, a six-membered nitrogen-containing heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a versatile bioisostere for amides and various ring systems, have established it as a cornerstone in the development of novel therapeutics. Derivatives of the 2-pyridone scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects. This in-depth technical guide provides a comprehensive overview of the biological significance of 2-pyridones, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity of 2-Pyridone Derivatives

2-pyridone derivatives have emerged as a promising class of anticancer agents, primarily through their action as inhibitors of key enzymes and signaling pathways integral to cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition: A Primary Mechanism of Action

A significant number of 2-pyridone-containing compounds exert their anticancer effects by targeting protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

PIM-1 Kinase Inhibition: The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM-1, are overexpressed in various cancers and play a critical role in cell cycle progression and apoptosis. Several 2-pyridone derivatives have been identified as potent inhibitors of PIM-1 kinase.

c-Src Kinase Inhibition: c-Src, a non-receptor tyrosine kinase, is frequently overexpressed and activated in a variety of human cancers, where it promotes cell proliferation, survival, invasion, and angiogenesis. Certain 2-pyridone derivatives have been shown to effectively inhibit c-Src kinase activity.

VEGFR-2 Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy, and 2-pyridone-based compounds have demonstrated potent inhibitory activity against this receptor tyrosine kinase.

Met Kinase Inhibition: The MET proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell proliferation, survival, and motility. Dysregulation of the HGF/MET axis is implicated in various cancers, and 2-pyridone analogs have been developed as potent MET kinase inhibitors.[1]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-pyridone derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound Class/NameTargetCancer Cell LineIC50 (µM)Reference
4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrilesPIM-1 KinaseNFS-60 (myeloid leukemia)0.095 - 0.110[2]
HepG-2 (liver cancer)0.095 - 0.110[2]
PC-3 (prostate cancer)0.095 - 0.110[2]
Caco-2 (colon cancer)0.095 - 0.110[2]
1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-onec-Src Kinase-12.5[3]
Pyrrolopyridine-pyridone analogMet KinaseGTL-16 (gastric carcinoma)0.0018[1]
Flt-3-0.004[1]
VEGFR-2-0.027[1]
Spiro-pyridine derivativesEGFRwt, VEGFR-2HepG-2 (liver cancer)8.42 - 10.58[4]
Caco-2 (colon cancer)7.83 - 13.61[4]
4-Arylpyrano-[3,2-c]-pyridonesTubulinHeLa (cervical cancer)0.33 - 0.58
6-amino-5-cyano-1-(3-ethylphenyl)-2-oxo-4-substituted-1,2-dihydropyridinesNot specifiedEAC (Ehrlich Ascites Carcinoma)20.77 - 75.32
HepG-2 (liver cancer)19.2 - 44.9

Antibacterial Activity of 2-Pyridone Derivatives

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The 2-pyridone scaffold has been explored for the development of novel antibacterial agents with activity against both Gram-positive and Gram-negative pathogens.

Mechanism of Action: Some 4-hydroxy-2-pyridone derivatives have been found to preferentially inhibit bacterial DNA synthesis.[5]

Quantitative Data on Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that prevents visible growth of a bacterium, for selected 2-pyridone derivatives.

Compound Class/NameBacterial StrainMIC (µg/mL)Reference
Dihydrothiazolo ring-fused 2-pyridone (PS757)Streptococcus pyogenes1.56 (MBC)[6]
Ring-fused 2-pyridone (EC240)Enterococcus faecalis OG1RF100 (µM)[7]
Ring-fused 2-pyridone (EC305)Enterococcus faecalis OG1RF100 (µM)[7]
4-hydroxy-2-pyridone derivative (6q)E. coli (resistant strains)8 (MIC90)[5]
2(1H)-pyridone derivativesStaphylococcus aureus62.5
Streptococcus pyogenes50

Antiviral Activity of 2-Pyridone Derivatives

The 2-pyridone motif is a key pharmacophore in the development of antiviral agents, demonstrating efficacy against a range of viruses through diverse mechanisms of action.

Mechanism of Action: Certain 2-pyridone derivatives have shown inhibitory activity against the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[8] Others have been identified as inhibitors of the hepatitis B virus (HBV) DNA replication.

Quantitative Data on Antiviral Activity

The following table summarizes the inhibitory activity of selected 2-pyridone derivatives against viral targets.

Compound Class/NameViral TargetIC50 (µM)Reference
2-pyridone derivative (5d)HBV DNA replication0.206
2-pyridone derivative (6l)HBV DNA replication0.12
Benzothiazole-bearing N-sulfonamide 2-pyridonesCoxsackievirus B4 (CBV4)Significant antiviral activity[9][10]
Herpes Simplex Virus-1 (HSV-1)Significant antiviral activity[9][10]
Hepatitis A Virus (HAV HM175)Significant antiviral activity[9][10]

Signaling Pathways and Experimental Workflows

PIM-1 Kinase Signaling Pathway in Cancer

PIM-1 kinase, a serine/threonine kinase, plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, thereby inhibiting apoptosis and promoting cell cycle progression. Inhibition of PIM-1 by 2-pyridone derivatives can lead to cell cycle arrest and induction of apoptosis.

PIM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1_Kinase PIM-1 Kinase STAT->PIM1_Kinase Transcription Bad Bad PIM1_Kinase->Bad Phosphorylation p21 p21 PIM1_Kinase->p21 Phosphorylation p27 p27 PIM1_Kinase->p27 Phosphorylation Cdc25A Cdc25A PIM1_Kinase->Cdc25A Phosphorylation Apoptosis Apoptosis Bad->Apoptosis Cell_Cycle_Progression Cell_Cycle_Progression p21->Cell_Cycle_Progression p27->Cell_Cycle_Progression Cdc25A->Cell_Cycle_Progression Pyridone_Inhibitor 2-Pyridone Inhibitor Pyridone_Inhibitor->PIM1_Kinase

Caption: PIM-1 Kinase Signaling Pathway and Inhibition by 2-Pyridones.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This workflow outlines the general steps for determining the inhibitory activity of a 2-pyridone compound against a specific kinase.

Kinase_Inhibition_Assay_Workflow start Start reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) start->reagent_prep reaction_setup Set up Kinase Reaction (Incubate Kinase with Inhibitor) reagent_prep->reaction_setup initiate_reaction Initiate Reaction (Add Substrate and ATP) reaction_setup->initiate_reaction incubation Incubate at RT initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detection (e.g., Luminescence, Fluorescence) stop_reaction->detection data_analysis Data Analysis (Calculate IC50) detection->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes: 3-Cyano-4,6-dimethyl-2-hydroxypyridine as a Versatile Scaffold for Anticancer Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Cyano-4,6-dimethyl-2-hydroxypyridine, which exists in tautomeric equilibrium with its pyridone form (4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile), is a highly valuable and versatile starting material in the synthesis of novel anticancer agents. Its multifunctional nature, featuring a reactive cyano group, a nucleophilic/electrophilic pyridone ring system, and methyl groups amenable to further functionalization, allows for the construction of a diverse array of heterocyclic compounds. This scaffold has been successfully utilized to develop potent inhibitors of various cancer-related targets, including protein kinases and topoisomerases, and to induce apoptosis in cancer cells. These application notes provide an overview of the synthetic strategies and anticancer potential of derivatives synthesized from this pivotal precursor.

Key Synthetic Transformations and Applications

The this compound scaffold serves as a foundational building block for a variety of anticancer compounds through several key synthetic routes:

  • Synthesis of Fused Heterocyclic Systems: The pyridone ring can be used as a synthon to construct fused heterocyclic systems such as thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines. These fused systems often exhibit enhanced biological activity.

  • Derivatization at the 2-Position: The hydroxyl group (or the chloro group after conversion) at the 2-position is a common site for modification. For instance, etherification to introduce various side chains can lead to compounds with potent cytotoxicity. A notable example is the synthesis of 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide, a key intermediate for further elaboration into oxadiazole and other derivatives.[1]

  • Multicomponent Reactions: The core scaffold can be synthesized via a one-pot, three-component reaction of acetylacetone, a cyano-containing active methylene compound (like malononitrile or cyanoacetamide), and ammonium acetate. This efficient approach allows for the rapid generation of the pyridone core.[2]

  • Kinase Inhibitor Scaffolds: Derivatives of 3-cyanopyridine have shown significant potential as kinase inhibitors. For example, novel cyanopyridone derivatives have been identified as dual VEGFR-2/HER-2 inhibitors, and others as potent PIM-1 kinase inhibitors.[3][4] The thieno[3,2-b]pyridine scaffold, accessible from cyanopyridine precursors, is particularly attractive for developing highly selective kinase inhibitors.[5]

The following sections provide detailed experimental protocols for the synthesis of key intermediates and final compounds, along with a summary of their reported anticancer activities.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This protocol describes a convenient and efficient one-pot, three-component reaction for the synthesis of the title compound.[2]

Materials:

  • Acetylacetone

  • Malononitrile

  • Ammonium acetate

  • Solvent (e.g., ethanol)

Procedure:

  • A mixture of acetylacetone, malononitrile, and ammonium acetate is prepared in a suitable solvent.

  • The reaction mixture is heated under reflux for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization to afford 3-cyano-4,6-dimethyl-2-pyridone with high purity and yield.

Note: The yield of the product can be influenced by the concentration of ammonium acetate, reaction time, and the choice of solvent.[2]

Protocol 2: Synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide

This intermediate is a crucial precursor for the synthesis of various bioactive heterocyclic compounds.[1]

Materials:

  • This compound

  • Ethyl chloroacetate

  • Hydrazine hydrate

  • Appropriate solvents and base

Procedure:

  • Step 1: Etherification. this compound is reacted with ethyl chloroacetate in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to yield the corresponding ethyl ester.

  • Step 2: Hydrazinolysis. The resulting ester is then treated with hydrazine hydrate in a suitable solvent (e.g., ethanol) and heated under reflux.

  • The reaction mixture is cooled, and the precipitated 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide is collected by filtration and can be purified by recrystallization.

Protocol 3: Synthesis of Novel Pyridine-Based PIM-1 Kinase Inhibitors

This protocol outlines the synthesis of a series of amide derivatives starting from 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide.[1]

Materials:

  • 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (from Protocol 2)

  • Sodium nitrite

  • Various amines (e.g., glycine methyl ester hydrochloride)

  • Appropriate solvents

Procedure:

  • Step 1: Azide Formation. The starting hydrazide is converted to the corresponding acyl azide by treatment with sodium nitrite in an acidic medium at low temperature.

  • Step 2: Amide Coupling. The in-situ generated azide is then reacted with a selection of amines to produce the target coupled amide derivatives.

  • The products are isolated and purified using standard techniques such as filtration and recrystallization.

Data Presentation: Anticancer Activity

The following tables summarize the in vitro anticancer activity of various derivatives synthesized from this compound and related cyanopyridines.

Table 1: Cytotoxic Activity of 3-Cyano-2-Substituted Pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Benzohydrazide derivative 9aMCF-7 (Breast)25-FU-[6]
Table 2: Antiproliferative Activity of Novel 3-Cyanopyridine Derivatives as PIM-1 Inhibitors
Compound Cancer Cell Line IC50 (µM) Reference Drug IC50 (µM) Reference
7hMCF-7 (Breast)1.89Doxorubicin-[3]
8fMCF-7 (Breast)1.69Doxorubicin-[3]
Table 3: PIM-1 Kinase Inhibitory Activity
Compound IC50 (µM) Reference Compound IC50 (µM) Reference
7h0.281Staurosporine0.223[3]
8f0.58Staurosporine0.223[3]
Table 4: Cytotoxicity of Amide Derivatives against Cancer Cell Lines
Compound Cancer Cell Line IC50 (µM) Reference Drug IC50 (µM) Reference
12MCF-7 (Breast)0.5Doxorubicin2.14[1]
12HepG2 (Liver)5.27Doxorubicin2.48[1]
Table 5: PIM-1 Kinase Inhibition by Amide Derivative 12
Compound % Inhibition IC50 (nM) Reference Compound % Inhibition IC50 (nM)
1297.514.3Staurosporine96.816.7

Visualizations

Synthesis Workflow

General Synthetic Workflow for Anticancer Agents A This compound B 2-Chloro-3-cyano-4,6-dimethylpyridine A->B Chlorination C 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide A->C Etherification & Hydrazinolysis D Fused Heterocycles (e.g., Thienopyridines) B->D Cyclization Reactions E Amide Derivatives (PIM-1 Inhibitors) C->E Azide Formation & Amide Coupling F Oxadiazole Derivatives C->F Cyclization G Anticancer Activity D->G E->G F->G

Caption: Synthetic pathways from this compound.

Mechanism of Action: Kinase Inhibition

Simplified Signaling Pathway Inhibition Drug Cyanopyridine Derivative (e.g., PIM-1, VEGFR-2/HER-2 Inhibitor) Kinase Protein Kinase (e.g., PIM-1, VEGFR-2, HER-2) Drug->Kinase Inhibition Substrate Downstream Substrates Kinase->Substrate Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Substrate->Proliferation Activation Proliferation->Apoptosis Inhibition

Caption: Inhibition of kinase signaling pathways by cyanopyridine derivatives.

Experimental Workflow for Synthesis and Evaluation

Workflow for Synthesis and Biological Evaluation Start Starting Material: This compound Synthesis Chemical Synthesis (e.g., Multistep Reactions) Start->Synthesis Purification Purification & Characterization (e.g., Recrystallization, NMR, MS) Synthesis->Purification InVitro In Vitro Anticancer Screening (e.g., MTT Assay on Cancer Cell Lines) Purification->InVitro Data Data Analysis (e.g., IC50 Determination) InVitro->Data Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assays) Data->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: From synthesis to lead compound identification.

References

Application Notes and Protocols for the Guareschi-Thorpe Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Guareschi-Thorpe pyridine synthesis, a powerful method for the preparation of substituted 2-pyridones. The focus is on a modern, environmentally friendly approach utilizing ammonium carbonate in an aqueous medium.

Introduction

The Guareschi-Thorpe synthesis is a classic multi-component reaction for the synthesis of 2-pyridone derivatives.[1] Traditionally, the reaction involves the condensation of a cyano-active compound (like cyanoacetamide or an alkyl cyanoacetate) with a 1,3-dicarbonyl compound in the presence of a base.[1] The resulting 2-pyridone core is a prevalent scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.

Recent advancements have led to the development of a greener, more efficient protocol that utilizes ammonium carbonate in an aqueous medium.[2][3][4] This method offers several advantages over classical procedures, including the use of a readily available and inexpensive reagent, milder reaction conditions, simpler work-up, and avoidance of hazardous organic solvents.[2][3][4] Ammonium carbonate serves as both the nitrogen source and a mild, buffered catalyst.[2]

Reaction Mechanism and Workflow

The reaction proceeds through a cascade of condensation and cyclization reactions. The proposed mechanism for the ammonium carbonate-mediated Guareschi-Thorpe synthesis is initiated by the Knoevenagel condensation of the 1,3-dicarbonyl compound with the cyano-active methylene compound. This is followed by a Michael addition of the enolate of the second equivalent of the cyano-active compound (or the in-situ formed cyanoacetamide) and subsequent intramolecular cyclization and dehydration to afford the final 2-pyridone product.

A generalized workflow for the synthesis is depicted below:

Guareschi_Thorpe_Workflow reagents Reactants: - 1,3-Dicarbonyl Compound - Alkyl Cyanoacetate or Cyanoacetamide - Ammonium Carbonate - Water/Ethanol mixing Mixing and Heating (e.g., 80 °C) reagents->mixing precipitation Product Precipitation mixing->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying product Pure 2-Pyridone Product drying->product

Caption: General experimental workflow for the Guareschi-Thorpe pyridine synthesis.

Experimental Protocols

General Procedure for the Synthesis of 2-Pyridones

This protocol is adapted from the advanced, green synthesis method.

Materials:

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • Alkyl cyanoacetate or cyanoacetamide (1.0 mmol)

  • Ammonium carbonate (2.0 mmol for alkyl cyanoacetate, 1.0 mmol for cyanoacetamide)

  • Ethanol (1-2 mL)

  • Water (1-2 mL)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser (optional, but recommended)

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 mmol), the alkyl cyanoacetate or cyanoacetamide (1.0 mmol), and ammonium carbonate.

  • Add a 1:1 mixture of ethanol and water (e.g., 1 mL of each).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 30 minutes to a few hours depending on the substrates.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water (2 x 5 mL) to remove any remaining salts and impurities.

  • Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.

Purification Protocol: Recrystallization

For products that require further purification, recrystallization is a suitable method.

Materials:

  • Crude 2-pyridone product

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flask

  • Hotplate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent (e.g., ethanol).

  • Gently heat the mixture on a hotplate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, crystals of the purified product should form. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals to obtain the pure 2-pyridone.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 2-pyridone derivatives using the ammonium carbonate-mediated Guareschi-Thorpe synthesis.

Table 1: Synthesis of 2,6-Dihydroxy-3-cyano-4-substituted-pyridines

EntryRReaction Time (min)Yield (%)
1CH₃3095
2C₂H₅4092
3Ph4590

Reaction conditions: Ethyl acetoacetate derivative (1 mmol), ethyl cyanoacetate (1 mmol), (NH₄)₂CO₃ (2 mmol), H₂O:EtOH (1:1, 2 mL), 80 °C.

Table 2: Synthesis of 3-Cyano-6-hydroxy-4-substituted-2-pyridones

EntryReaction Time (min)Yield (%)
1CH₃H3593
2PhH5088
3CH₃CH₃4091

Reaction conditions: 1,3-Diketone (1 mmol), cyanoacetamide (1 mmol), (NH₄)₂CO₃ (1 mmol), H₂O:EtOH (1:1, 2 mL), 80 °C.

Signaling Pathway and Logical Relationships

The Guareschi-Thorpe reaction is a powerful tool in synthetic organic chemistry, and its products, 2-pyridones, are key intermediates in the synthesis of various biologically active molecules. The relationship between the synthesis, the resulting core structure, and its applications is illustrated below.

logical_relationship cluster_synthesis Guareschi-Thorpe Synthesis cluster_product Core Structure cluster_applications Applications reactants 1,3-Dicarbonyls + Cyano-active Compounds + Ammonium Carbonate reaction One-pot Condensation & Cyclization reactants->reaction pyridone 2-Pyridone Scaffold reaction->pyridone med_chem Medicinal Chemistry pyridone->med_chem drug_dev Drug Development pyridone->drug_dev mat_sci Materials Science pyridone->mat_sci

Caption: Logical relationship from synthesis to applications.

These detailed notes and protocols provide a comprehensive guide for researchers interested in utilizing the Guareschi-Thorpe pyridine synthesis for the efficient and environmentally conscious preparation of valuable 2-pyridone derivatives.

References

Application Notes & Protocols: 3-Cyano-4,6-dimethyl-2-hydroxypyridine in the Synthesis of Novel Insecticidal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-cyano-4,6-dimethyl-2-hydroxypyridine as a versatile starting material in the synthesis of novel compounds with potential insecticidal activity. The protocols are based on established synthetic methodologies for 2-pyridone derivatives, a class of compounds that has demonstrated promising insecticidal properties.

Introduction

The 2-pyridone scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1][2] Derivatives of 3-cyano-2-pyridone, in particular, have garnered significant interest in agrochemical research due to their potential as insecticides.[2][3] this compound (which exists in tautomeric equilibrium with 3-cyano-4,6-dimethyl-2(1H)-pyridone) serves as a readily accessible and highly functionalized building block for the synthesis of a diverse range of substituted pyridines. Its strategic placement of cyano, hydroxyl (or oxo), and methyl groups allows for a variety of chemical transformations, making it an ideal starting point for the development of new insecticidal agents.

This document outlines a synthetic pathway commencing with the preparation of this compound, followed by its conversion to a key chlorinated intermediate, and culminating in the synthesis of a novel 3-cyano-2-pyridone derivative analogous to compounds with demonstrated insecticidal efficacy.

Experimental Protocols

This protocol describes a one-pot, three-component reaction for the synthesis of the title compound from acetylacetone, malononitrile, and ammonium acetate.[4]

Materials:

  • Acetylacetone

  • Malononitrile

  • Ammonium acetate

  • Ethanol

  • Piperidine (catalyst)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (0.1 mol) and malononitrile (0.1 mol) in ethanol (150 mL).

  • Add ammonium acetate (0.2 mol) and a catalytic amount of piperidine (5-10 drops) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry to afford this compound.

  • The product can be further purified by recrystallization from ethanol.

This protocol details the conversion of the 2-hydroxy group to a 2-chloro group, a crucial step for subsequent nucleophilic substitution reactions. This procedure is adapted from general methods for the chlorination of 2-hydroxypyridines.[5][6]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a fume hood, carefully add this compound (0.05 mol) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents). Caution: POCl₃ is highly corrosive and reacts violently with water.

  • Optionally, add one equivalent of pyridine as a base.[5]

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4,6-dimethylnicotinonitrile.

  • The crude product can be purified by column chromatography on silica gel.

This protocol describes the synthesis of a 1-aryl-4,6-diphenyl-3-cyano-2-pyridone, which is analogous to compounds that have shown insecticidal properties.[2] This example illustrates how the 3-cyano-2-pyridone scaffold can be elaborated to generate potentially active compounds.

Materials:

  • 1,3-Diphenylprop-2-yn-1-one

  • 2-Cyano-N-arylacetamide

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Standard laboratory glassware for heating and purification

Procedure:

  • In a round-bottom flask, suspend 1,3-diphenylprop-2-yn-1-one (0.6 mmol), 2-cyano-N-arylacetamide (0.5 mmol), and potassium carbonate (0.6 mmol) in 1,4-dioxane (10 mL).[2]

  • Stir the suspension and heat to 100 °C for 8 hours.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 1-aryl-4,6-diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[2]

Quantitative Data Summary

The following table summarizes the reported yield and insecticidal activity for a representative 3-cyano-2-pyridone derivative, demonstrating the potential of this class of compounds.

Compound IDStructureYield (%)Target InsectLC₅₀ (mg/mL)Reference
3ci 1-(4-n-butylphenyl)-6-(naphthalen-2-yl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrileNot explicitly stated for 3ci, but related compounds synthesized in moderate to excellent yields.Mealworm2.206[2]

Note: The synthesis of compound 3ci follows a similar procedure to Protocol 3, utilizing appropriately substituted starting materials.

Visualizations

Synthesis_Workflow acetylacetone Acetylacetone start_reagents acetylacetone->start_reagents malononitrile Malononitrile malononitrile->start_reagents start_pyridone 3-Cyano-4,6-dimethyl- 2-hydroxypyridine start_reagents->start_pyridone NH₄OAc, Piperidine Ethanol, Reflux (Protocol 1) chloro_pyridone 2-Chloro-4,6-dimethyl- nicotinonitrile start_pyridone->chloro_pyridone POCl₃, Reflux (Protocol 2) final_product Substituted Insecticidal Pyridone Derivatives chloro_pyridone->final_product Nucleophilic Substitution (e.g., with amines, phenols, etc.)

Caption: Synthetic workflow for the preparation of insecticidal pyridine derivatives.

Insecticidal_Compound_Synthesis ynone 1,3-Diarylprop-2-yn-1-one reagents ynone->reagents cyanoacetamide 2-Cyano-N-arylacetamide cyanoacetamide->reagents insecticidal_pyridone 1-Aryl-4,6-diaryl-2-oxo- 1,2-dihydropyridine-3-carbonitrile (e.g., Compound 3ci) reagents->insecticidal_pyridone K₂CO₃, 1,4-Dioxane 100 °C, 8h (Protocol 3)

Caption: Synthesis of a 3-cyano-2-pyridone with demonstrated insecticidal activity.

References

Application Note: HPLC Analysis for Purity Determination of 3-Cyano-4,6-dimethyl-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Cyano-4,6-dimethyl-2-hydroxypyridine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical determinant of the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such intermediates. This application note provides a detailed protocol for the determination of the purity of this compound using a reverse-phase HPLC method with UV detection. The method is designed to separate the main component from potential process-related impurities and degradation products.

Experimental Protocols

A detailed methodology for the HPLC analysis is provided below.

Materials and Reagents

  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Samples: Batches of synthesized this compound

  • Solvents:

    • Acetonitrile (HPLC grade, UV cutoff ≤ 190 nm)

    • Water (HPLC grade, Milli-Q or equivalent)

    • Formic acid (LC-MS grade, ~99%)

  • Equipment:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm, PTFE or nylon)

    • Ultrasonic bath

Chromatographic Conditions

A summary of the HPLC method parameters is presented in Table 1.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Photodiode Array (PDA) or UV-Vis Detector
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 25 minutes

Gradient Elution Program

The gradient program for the separation is detailed in Table 2.

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.0955
15.0595
20.0595
20.1955
25.0955

Preparation of Solutions

  • Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter prior to injection.

System Suitability

Before sample analysis, perform five replicate injections of the standard solution to evaluate the system suitability. The acceptance criteria are as follows:

  • Tailing Factor (Asymmetry Factor): Not more than 2.0 for the main peak.

  • Theoretical Plates: Not less than 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

Data Analysis and Purity Calculation

The purity of the sample is calculated based on the area normalization method. The area of each impurity peak is expressed as a percentage of the total peak area.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The quantitative results from the analysis of three different batches of this compound are summarized in Table 3.

Table 3: Purity Analysis of this compound Batches

Batch NumberRetention Time of Main Peak (min)Purity (%)Known Impurity 1 (%) (RT ~5.2 min)Known Impurity 2 (%) (RT ~8.9 min)Unknown Impurity (%) (Total)
Batch A10.599.650.150.080.12
Batch B10.699.210.320.150.32
Batch C10.599.800.05< 0.030.12
Note: RT = Retention Time. The impurity profile is hypothetical and for illustrative purposes.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample prep_mobile_phase Prepare Mobile Phases prep_mobile_phase->system_suitability system_suitability->inject_sample If Passed data_acquisition Data Acquisition inject_sample->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calculation Purity Calculation peak_integration->purity_calculation generate_report Generate Report purity_calculation->generate_report Logical_Relationship cluster_separation HPLC Separation cluster_detection UV Detection substance 3-Cyano-4,6-dimethyl- 2-hydroxypyridine main_component Main Component (Analyte) substance->main_component is composed of impurities Impurities substance->impurities is composed of separated_main Separated Main Peak main_component->separated_main results in separated_impurities Separated Impurity Peaks impurities->separated_impurities results in peak_area_main Peak Area (Main) separated_main->peak_area_main quantified as peak_area_impurities Peak Area (Impurities) separated_impurities->peak_area_impurities quantified as purity Purity (%) peak_area_main->purity used for peak_area_impurities->purity used for

Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient synthesis of 3-Cyano-4,6-dimethyl-2-pyridone using microwave-assisted organic synthesis (MAOS). This method offers significant advantages over classical heating, including drastically reduced reaction times, improved energy efficiency, and often higher yields.

Introduction

3-Cyano-4,6-dimethyl-2-pyridone, also known as Guareschi's pyridone, is a valuable heterocyclic building block in medicinal chemistry and materials science. The 2-pyridone scaffold is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The microwave-assisted approach detailed herein follows the principles of the Guareschi-Thorpe condensation, providing a rapid and straightforward route to this important intermediate.[1][2]

Reaction Scheme

The synthesis proceeds via a condensation reaction between acetylacetone and cyanoacetamide, catalyzed by a base, typically piperidine, under solvent-free conditions.

Chemical Equation:

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of 3-Cyano-4,6-dimethyl-2-pyridone
PropertyValueReference
Molecular FormulaC₈H₈N₂O[3]
Molecular Weight148.16 g/mol [4]
Melting Point285-287 °C[5]
AppearanceWhite to off-white solid[2]
¹H NMR (CDCl₃, 400 MHz), δ (ppm)6.10 (s, 1H, H-5), 2.45 (s, 3H, CH₃-4), 2.40 (s, 3H, CH₃-6)[3]
¹H NMR (DMSO-d₆, 600 MHz), δ (ppm)12.31 (br s, 1H, NH), 6.16 (s, 1H, H-5), 2.30 (s, 3H, CH₃), 2.22 (s, 3H, CH₃)[2]
IR (KBr), ν (cm⁻¹)~2215-2216 (C≡N), ~1653-1674 (C=O)[6]

Note: Spectroscopic data can vary slightly based on the solvent and instrument used.

Table 2: Comparison of Synthesis Methods
MethodReaction TimeYieldConditions
Microwave-Assisted (Solvent-Free)MinutesHighAcetylacetone, Cyanoacetamide, Piperidine
Conventional HeatingHoursModerate to HighReflux in ethanol/water with piperidine

Experimental Protocols

Microwave-Assisted Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This protocol is based on typical procedures for the microwave-assisted synthesis of substituted 2-pyridones.[7][8]

Materials:

  • Acetylacetone (1.00 g, 10.0 mmol)

  • Cyanoacetamide (0.84 g, 10.0 mmol)

  • Piperidine (0.1 mL, ~1.0 mmol)

  • Ethanol

  • Deionized water

  • Microwave reactor vials (10 mL) with stir bars

Equipment:

  • Dedicated microwave reactor for organic synthesis

  • Magnetic stirrer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add acetylacetone (1.00 g, 10.0 mmol), cyanoacetamide (0.84 g, 10.0 mmol), and piperidine (0.1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 200 W for 4-5 minutes. The temperature should be monitored and maintained around 120-140 °C.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add 5 mL of ethanol to the solidified reaction mixture and stir to break up the solid.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to afford pure 3-Cyano-4,6-dimethyl-2-pyridone as a white to off-white crystalline solid.

  • Dry the purified product under vacuum.

Expected Yield: 75-85%

Characterization
  • Melting Point: Determine the melting point of the purified product. It is expected to be in the range of 285-287 °C.[5]

  • ¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire the proton NMR spectrum.

  • IR Spectroscopy: Acquire the infrared spectrum of the solid product, for example, using a KBr pellet.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Microwave-Assisted Synthesis A Reactant Mixing (Acetylacetone, Cyanoacetamide, Piperidine) B Microwave Irradiation (e.g., 200W, 4-5 min) A->B C Cooling to Room Temperature B->C D Work-up (Addition of Ethanol) C->D E Filtration and Washing D->E F Recrystallization (from Ethanol/Water) E->F G Drying under Vacuum F->G I Pure 3-Cyano-4,6-dimethyl-2-pyridone G->I H Characterization (m.p., NMR, IR) I->H reaction_mechanism Proposed Mechanism: Guareschi-Thorpe Condensation cluster_1 Knoevenagel Condensation cluster_2 Intramolecular Cyclization and Tautomerization acetylacetone Acetylacetone intermediate1 Knoevenagel Adduct acetylacetone->intermediate1 cyanoacetamide Cyanoacetamide enolate Cyanoacetamide Enolate cyanoacetamide->enolate - H⁺ piperidine1 Piperidine (Base) enolate->acetylacetone Nucleophilic Attack intermediate2 Dehydrated Intermediate intermediate1->intermediate2 - H₂O intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Michael Addition intermediate2->intermediate3 intermediate4 Tautomerization intermediate3->intermediate4 Proton Transfer product 3-Cyano-4,6-dimethyl-2-pyridone intermediate4->product Tautomerization

References

The Role of 3-Cyano-4,6-dimethyl-2-hydroxypyridine in the Preparation of Advanced Fluorescent Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-4,6-dimethyl-2-hydroxypyridine, existing in tautomeric equilibrium with its 2-pyridone form, is a versatile heterocyclic compound that serves as a fundamental building block in the synthesis of novel fluorescent scaffolds. Its inherent structural features, including the electron-withdrawing cyano group and the electron-donating hydroxyl and methyl groups, contribute to the tunable photophysical properties of its derivatives. This scaffold has garnered significant attention in the development of fluorescent probes for bioimaging and sensing applications, owing to its potential for high fluorescence quantum yields, chemical stability, and facile synthetic modification. This document provides detailed application notes and experimental protocols for the utilization of this compound in the preparation and application of fluorescent scaffolds.

Core Scaffold and Derivatives

The core structure of this compound allows for various chemical modifications to tailor its fluorescent properties and target specificity. The pyridone nitrogen, for instance, can be readily N-alkylated or N-arylated to introduce different functionalities. These modifications can influence the molecule's solubility, cell permeability, and interaction with biological targets.

Application Notes

Fluorescent Probes for Bioimaging

Derivatives of this compound have shown promise as fluorescent probes for cellular imaging. The planar structure and potential for extended π-conjugation upon modification can lead to compounds with strong fluorescence emission in the visible spectrum.

Application Example: Imaging of Apoptosis through Survivin Targeting

A notable application of a derivative of the 3-cyano-2-pyridone scaffold is in the development of fluorescent probes for the detection of survivin, a protein that is overexpressed in many cancer cells and is an inhibitor of apoptosis. By designing a 4,6-diaryl-3-cyano-2-pyridinone derivative, researchers have created a probe that exhibits enhanced fluorescence upon binding to survivin, allowing for the visualization of tumor cells.[1]

  • Principle: The fluorescent probe is designed to have a high affinity and selectivity for survivin. Upon binding, conformational changes in the probe or its environment can lead to a significant increase in fluorescence intensity ("turn-on" mechanism), enabling the imaging of survivin-expressing cells.

  • Significance: Such probes are invaluable tools in cancer research and diagnostics, potentially enabling early tumor detection and monitoring of therapeutic efficacy.

Potential for Development of Fluorescent Sensors

The this compound scaffold can be functionalized with specific recognition moieties to create fluorescent sensors for various analytes, such as metal ions and pH.

  • Metal Ion Sensing: By incorporating chelating groups into the pyridone structure, it is possible to develop sensors that exhibit changes in their fluorescence properties upon binding to specific metal ions. The cyano and hydroxyl/carbonyl groups can also participate in metal ion coordination.

  • pH Sensing: The acidic proton of the hydroxyl group and the basic nitrogen atom in the pyridine ring make this scaffold sensitive to pH changes. Protonation or deprotonation can alter the electronic structure of the molecule, leading to changes in its absorption and emission spectra.

Experimental Protocols

Protocol 1: General Synthesis of N-Alkylated 3-Cyano-4,6-dimethyl-2-pyridone Derivatives

This protocol describes a two-step synthesis of N-alkylated 3-cyano-4,6-dimethyl-2-pyridone derivatives, which are often the direct precursors to functional fluorescent probes.[2][3]

Step 1: Synthesis of N-Substituted-2-cyanoacetamides

  • In a round-bottom flask, combine the desired primary amine (1 equivalent) and ethyl cyanoacetate (1 equivalent).

  • Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • The solid product is typically collected by filtration, washed with a cold solvent such as diethyl ether or ethanol, and dried to yield the N-substituted-2-cyanoacetamide.

Step 2: Synthesis of N-Substituted-3-cyano-4,6-dimethyl-2-pyridones

  • Dissolve the N-substituted-2-cyanoacetamide (1 equivalent) and acetylacetone (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of a base, such as piperidine or potassium hydroxide.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the N-substituted-3-cyano-4,6-dimethyl-2-pyridone derivative.

Protocol 2: Characterization of Fluorescent Properties

This protocol outlines the general procedure for evaluating the basic fluorescent properties of the synthesized scaffolds.

  • Sample Preparation: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO, ethanol, or dichloromethane) at a concentration of 1-10 mM. Prepare a series of dilutions in the desired solvent for analysis (e.g., 1 µM, 10 µM, 100 µM).

  • Absorption Spectroscopy: Record the UV-Visible absorption spectrum of each compound using a spectrophotometer to determine the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite the sample at its λmax (or a suitable wavelength in the absorption band).

    • Record the fluorescence emission spectrum to determine the wavelength of maximum emission (λem).

    • Measure the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The quantum yield can be calculated using the following equation: ΦF,sample = ΦF,ref × (Isample / Iref) × (Aref / Asample) × (ηsample2 / ηref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Data Presentation

Table 1: Synthesis Yields of Exemplary N-Substituted 3-Cyano-4,6-dimethyl-2-pyridone Derivatives [4]

EntryR Group on NitrogenYield (%)
1H75
24-Chlorophenyl78
34-Fluorophenyl79
43,4-Dichlorophenyl61

Table 2: Photophysical Properties of an Exemplary 4,6-diaryl-3-cyano-2-pyridinone Derivative

Solventλabs (nm)λem (nm)Stokes Shift (nm)
Methanol36043575
Acetonitrile35842567
Dichloromethane36242058

Note: Data for a related 4,6-diphenyl derivative is presented as a representative example due to the limited availability of specific photophysical data for the 4,6-dimethyl scaffold in the reviewed literature.

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Synthesis of N-Substituted-2-cyanoacetamide cluster_1 Step 2: Synthesis of N-Substituted-3-cyano-4,6-dimethyl-2-pyridone Amine Primary Amine Reaction1 Reflux Amine->Reaction1 EtCyanoacetate Ethyl Cyanoacetate EtCyanoacetate->Reaction1 Product1 N-Substituted-2-cyanoacetamide Reaction1->Product1 Product1_ref N-Substituted-2-cyanoacetamide Product1->Product1_ref Reaction2 Reflux Product1_ref->Reaction2 Acetylacetone Acetylacetone Acetylacetone->Reaction2 Base Base (e.g., Piperidine) Base->Reaction2 FinalProduct N-Substituted-3-cyano-4,6-dimethyl-2-pyridone (Fluorescent Scaffold) Reaction2->FinalProduct

Caption: General synthetic workflow for N-substituted 3-cyano-4,6-dimethyl-2-pyridone fluorescent scaffolds.

Application in Cancer Cell Imaging

G Probe 3-Cyano-2-pyridone Derivative Probe CancerCell Cancer Cell (Survivin Overexpression) Probe->CancerCell Binding Probe-Survivin Binding Probe->Binding Survivin Survivin Protein CancerCell->Survivin Survivin->Binding Fluorescence Enhanced Fluorescence (Cellular Imaging) Binding->Fluorescence

Caption: Mechanism of a 3-cyano-2-pyridone probe for imaging survivin in cancer cells.

References

Application Notes and Protocols for the One-Pot Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Cyano-4,6-dimethyl-2-pyridone and its derivatives represent a versatile class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The 2-pyridone core is a prominent scaffold in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antiviral, antimicrobial, antiepileptic, and antidiabetic activities.[1] Furthermore, these compounds serve as crucial intermediates in the synthesis of various nitrogen-containing heterocycles like pyridines, quinolizidines, and indolizidine alkaloids.[2] Their unique structural and electronic properties also make them suitable for applications as fluorescent scaffolds.[3][4]

The one-pot synthesis of these derivatives is a highly efficient and atom-economical approach, allowing for the construction of complex molecular architectures from simple, readily available starting materials in a single reaction vessel. This methodology minimizes waste, reduces reaction times, and simplifies purification processes, making it an attractive strategy for both academic research and industrial drug development.

This document provides detailed protocols for the one-pot synthesis of 3-cyano-4,6-dimethyl-2-pyridone and its N-substituted derivatives, along with a summary of reported yields for various analogs.

Applications

Derivatives of 3-cyano-4,6-dimethyl-2-pyridone have been investigated for a variety of applications, including:

  • Pharmacological Agents: The 2-pyridone nucleus is a key pharmacophore in drugs with diverse biological activities.[5] These compounds have been explored as inhibitors of phosphodiesterase 3 (PDE3), a target for heart failure and platelet aggregation, as well as for their potential as anticancer, antiviral, and antimicrobial agents.[1]

  • Fluorescent Probes: The inherent fluorescence of some 2-pyridone derivatives makes them promising candidates for the development of fluorescent probes for biological imaging and sensing applications.[3][4]

  • Synthetic Intermediates: Cyanopyridones are valuable building blocks for the synthesis of more complex heterocyclic systems.[1][2]

  • Agrochemicals: The pyridine ring is found in many agrochemicals, and derivatives of 2-pyridone have been investigated for their potential as insecticides and antifungals.[2][5]

  • Materials Science: These compounds have applications in the development of dyes and other functional organic materials.[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone (Guareschi Pyridone Synthesis)

This protocol describes a convenient and efficient one-pot, three-component reaction for the synthesis of the parent compound, 3-cyano-4,6-dimethyl-2-pyridone.[1][6]

Materials:

  • Acetylacetone

  • Malononitrile

  • Ammonium acetate

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers

  • Recrystallization solvent (e.g., ethanol or acetic acid)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetylacetone (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (1-2 equivalents).

  • Add ethanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times may vary but are typically in the range of 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain pure 3-cyano-4,6-dimethyl-2-pyridone.

  • Dry the purified product in a desiccator or a vacuum oven.

Protocol 2: One-Pot Synthesis of N-Substituted 3-Cyano-4,6-dimethyl-2-pyridone Derivatives

This protocol is adapted for the synthesis of N-substituted derivatives, which often involves the use of a substituted cyanoacetamide and a base catalyst.[3][7]

Materials:

  • Acetylacetone

  • N-substituted cyanoacetamide (e.g., N-aryl or N-alkyl cyanoacetamide)

  • Potassium hydroxide (KOH) or Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers

  • Recrystallization solvent

Procedure:

  • In a round-bottom flask, dissolve the N-substituted cyanoacetamide (1 equivalent) and acetylacetone (1 equivalent) in ethanol.

  • Add a catalytic amount of a base, such as potassium hydroxide or piperidine.

  • Heat the mixture to reflux with stirring for approximately 4 hours.[3] Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Precipitate the product by pouring the reaction mixture into cold water.

  • Collect the solid by vacuum filtration.

  • Wash the crude product with cold water.

  • Recrystallize the product from an appropriate solvent to yield the pure N-substituted 3-cyano-4,6-dimethyl-2-pyridone derivative.

  • Dry the final product.

Data Presentation

The following table summarizes the reported yields for a selection of 3-cyano-2-pyridone derivatives synthesized via one-pot methodologies.

EntryR1R2R3Catalyst/SolventYield (%)Reference
1HCH₃CH₃Ammonium Acetate / EthanolHigh Yield[1]
2PhenylCH₃CH₃Piperidine-[7]
34-methylphenylCH₃CH₃Piperidine78[7]
44-chlorophenylCH₃CH₃Piperidine-[7]
5PhenylPhenylp-tolylK₂CO₃ / 1,4-dioxane87[2]
6MethylPhenyl2-naphthylK₂CO₃ / 1,4-dioxane90[2]
7MethylPhenylCH₃K₂CO₃ / 1,4-dioxane76[2]

Yields are as reported in the cited literature and may vary based on specific reaction conditions.

Visualizations

One_Pot_Synthesis_Workflow Reactants Starting Materials (e.g., Acetylacetone, Malononitrile, Ammonium Acetate) Solvent Solvent Addition (e.g., Ethanol) Reactants->Solvent 1. Reaction One-Pot Reaction (Reflux) Solvent->Reaction 2. Cooling Cooling to Room Temperature Reaction->Cooling 3. Precipitation Precipitation (Addition to Cold Water) Cooling->Precipitation 4. Filtration Filtration and Washing Precipitation->Filtration 5. Purification Purification (Recrystallization) Filtration->Purification 6. Product Final Product (3-Cyano-4,6-dimethyl-2-pyridone) Purification->Product 7.

Caption: Workflow for the one-pot synthesis of 3-cyano-4,6-dimethyl-2-pyridone.

Signaling_Pathway cluster_reactants Reactants A 1,3-Diketone (e.g., Acetylacetone) Intermediate Reaction Intermediates A->Intermediate B Active Methylene Compound (e.g., Malononitrile) B->Intermediate C Ammonia Source (e.g., Ammonium Acetate) C->Intermediate Cyclization Intramolecular Cyclization & Aromatization Intermediate->Cyclization Base/Heat Product 3-Cyano-2-pyridone Derivative Cyclization->Product

Caption: Generalized reaction pathway for the one-pot synthesis of 3-cyano-2-pyridone derivatives.

References

Application of 3-Cyano-4,6-dimethyl-2-hydroxypyridine in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Cyano-4,6-dimethyl-2-hydroxypyridine in materials science. This versatile heterocyclic compound serves as a key building block in the synthesis of functional materials, including high-performance disperse dyes for synthetic textiles, fluorescent probes for metal ion detection, and as a precursor for materials in organic light-emitting diodes (OLEDs).

Application as a Precursor for Azo Disperse Dyes

This compound is a valuable precursor for the synthesis of azo disperse dyes, which are widely used for dyeing hydrophobic fibers like polyester. These dyes are known for their bright colors, good tinctorial strength, and excellent fastness properties.

Logical Workflow for Azo Disperse Dye Synthesis and Application

A 3-Cyano-4,6-dimethyl- 2-hydroxypyridine C Coupling Reaction A->C Coupling Component B Diazotization of Aromatic Amine B->C Diazo Component D Azo Disperse Dye C->D Synthesis E Dyeing of Polyester Fabric D->E Application F Dyed Fabric with Desired Color & Fastness E->F Result

Caption: Workflow for synthesizing and applying azo disperse dyes.

Quantitative Data: Performance of Azo Disperse Dyes on Polyester Fabric

The following table summarizes the performance characteristics of various azo disperse dyes derived from this compound when applied to polyester fabrics. The color strength (K/S) indicates the depth of shade, while fastness properties (washing, rubbing, light, and perspiration) are rated on a scale of 1 to 5, with 5 being the highest.

Dye Structure (General)Substituent on Phenylazo GroupColor on PolyesterK/S ValueWashing FastnessRubbing Fastness (Dry/Wet)Light FastnessPerspiration Fastness (Acid/Alkali)
5-(phenylazo)-3-cyano-4,6-dimethyl-2-pyridoneHYellow12.214-54/43-44-5/4-5
4-CH₃Yellow8.974-54/434-5/4-5
4-ClYellow-4-54/444-5/4-5
4-NO₂Orange-54/455/5
4-BrYellow-4-54/43-44-5/4-5

Note: K/S values can vary based on dyeing conditions and carrier concentration.

Experimental Protocols

Protocol 1: Synthesis of 5-(phenylazo)-4,6-dimethyl-3-cyano-2-pyridone Dyes

This protocol describes a general procedure for the synthesis of azo disperse dyes from this compound.

Materials:

  • This compound

  • Substituted aromatic amine (e.g., aniline, p-toluidine, p-chloroaniline)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium acetate

  • Ethanol

  • Ice

Procedure:

  • Diazotization of Aromatic Amine:

    • Dissolve the aromatic amine (0.01 mol) in a mixture of concentrated HCl (3 mL) and water (5 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol in 5 mL water) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization.

  • Coupling Reaction:

    • In a separate beaker, dissolve this compound (0.01 mol) in ethanol (20 mL).

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the solution of the pyridone derivative with constant stirring.

    • Add a saturated solution of sodium acetate to maintain the pH between 4 and 5.

    • Continue stirring the reaction mixture in the ice bath for 2-3 hours.

  • Isolation and Purification:

    • The precipitated solid dye is collected by filtration.

    • Wash the crude dye with cold water until the filtrate is neutral.

    • Recrystallize the dye from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

    • Characterize the synthesized dye using techniques such as melting point, FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Dyeing of Polyester Fabric with Synthesized Azo Disperse Dyes

This protocol outlines the procedure for applying the synthesized azo disperse dyes to polyester fabric.

Materials:

  • Synthesized azo disperse dye

  • Polyester fabric

  • Dispersing agent

  • Acetic acid

  • Sodium hydroxide

  • Sodium hydrosulfite

Procedure:

  • Preparation of the Dye Bath:

    • Prepare a dye dispersion by grinding the dye (2% on weight of fabric) with a dispersing agent and a small amount of water.

    • Add the dispersion to a dye bath containing water.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dyeing Process:

    • Introduce the polyester fabric into the dye bath at room temperature.

    • Raise the temperature of the dye bath to 130 °C at a rate of 2 °C/min.

    • Maintain the dyeing temperature at 130 °C for 60 minutes.

  • After-treatment (Reduction Clearing):

    • Cool the dye bath to 70-80 °C.

    • Remove the dyed fabric and rinse with water.

    • Treat the fabric in a solution containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite at 80 °C for 10-15 minutes to remove unfixed surface dye.

    • Rinse the fabric thoroughly with hot and cold water.

    • Dry the dyed fabric in the air.

  • Evaluation of Dyeing:

    • Assess the color strength (K/S value) using a spectrophotometer.

    • Evaluate the fastness properties (washing, rubbing, light, and perspiration) according to standard testing methods (e.g., ISO or AATCC).

Application as a Building Block for Fluorescent Materials

Derivatives of 3-Cyano-2-pyridone have shown potential as fluorescent materials, particularly as fluorescent probes for the detection of metal ions. The fluorescence properties can be tuned by chemical modifications.

Logical Relationship for a "Turn-On" Fluorescent Metal Ion Sensor

A 3-Cyano-2-pyridone Derivative (Fluorophore) B Receptor Unit for Metal Ion D Sensor-Metal Ion Complex E Low Fluorescence (Quenched State) A->E Initial State C Metal Ion C->D F High Fluorescence ('Turn-On' Signal) D->F Binding Event

Caption: Principle of a 'turn-on' fluorescent sensor for metal ions.

Quantitative Data: Photophysical Properties

Specific fluorescence quantum yield data for dyes directly derived from this compound is limited in the reviewed literature. However, related cyanopyridine and 2-pyridone derivatives exhibit fluorescence. The table below provides a general overview of the expected photophysical properties.

PropertyTypical Range/Value for Cyanopyridine Derivatives
Excitation Wavelength (λex)350 - 450 nm
Emission Wavelength (λem)450 - 550 nm (Blue to Green)
Stokes Shift50 - 100 nm
Fluorescence Quantum Yield (ΦF)Varies significantly with structure and environment (can be low to moderate)
Experimental Protocol

Protocol 3: General Procedure for Evaluating Metal Ion Sensing

This protocol describes a general method to screen for the metal ion sensing capabilities of a fluorescent probe derived from this compound.

Materials:

  • Synthesized fluorescent probe

  • Aqueous buffer solution (e.g., HEPES, Tris-HCl)

  • Stock solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺)

  • Spectrofluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., DMSO, acetonitrile) and then dilute it in the aqueous buffer to the desired final concentration (e.g., 10 µM).

    • Prepare stock solutions of the metal ions in deionized water.

  • Fluorescence Titration:

    • Record the fluorescence emission spectrum of the probe solution in the absence of any metal ions.

    • Incrementally add small aliquots of a specific metal ion stock solution to the probe solution.

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

    • Continue the additions until no further significant change in fluorescence intensity is observed.

  • Selectivity Study:

    • To a series of probe solutions, add an excess (e.g., 10 equivalents) of different metal ions.

    • Record the fluorescence emission spectrum for each solution and compare the changes in fluorescence intensity to determine the selectivity of the probe.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding stoichiometry and association constant.

    • Calculate the limit of detection (LOD) based on the signal-to-noise ratio.

Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 3-cyano-2-pyridone are being explored as materials for OLEDs. Their electronic properties make them suitable candidates for use as emitters or host materials in the emissive layer of an OLED device.

Experimental Workflow for OLED Fabrication and Testing

A Substrate Cleaning (ITO Glass) B Deposition of Hole Injection Layer A->B C Deposition of Hole Transport Layer B->C D Deposition of Emissive Layer (with Pyridone Derivative) C->D E Deposition of Electron Transport Layer D->E F Deposition of Electron Injection Layer E->F G Deposition of Cathode (e.g., Al) F->G H Encapsulation G->H I Device Testing (I-V-L Characteristics) H->I

Caption: General workflow for the fabrication of a multilayer OLED device.

Quantitative Data: Performance of OLEDs with 2-Pyridone Derivatives
Emitter TypeEmission ColorMaximum External Quantum Efficiency (EQE) (%)
2-Pyridone DerivativeSky-Blue> 5%
2-Pyridone DerivativeWhite> 5%

Note: The performance of an OLED is highly dependent on the device architecture and the specific molecular structure of the emitter.

Experimental Protocol

Protocol 4: Fabrication of a Multilayer OLED Device

This protocol provides a general procedure for the fabrication of an OLED using thermal evaporation.

Materials:

  • Indium tin oxide (ITO) coated glass substrate

  • Hole injection layer (HIL) material (e.g., HAT-CN)

  • Hole transport layer (HTL) material (e.g., TAPC)

  • Emissive layer (EML) host material (e.g., CBP)

  • Emissive layer (EML) dopant (a 2-pyridone derivative)

  • Electron transport layer (ETL) material (e.g., TPBi)

  • Electron injection layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrate with a nitrogen stream and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially by thermal evaporation at controlled rates:

      • HIL (e.g., 10 nm of HAT-CN)

      • HTL (e.g., 40 nm of TAPC)

      • EML: Co-evaporate the host material and the 2-pyridone derivative dopant at a specific doping concentration (e.g., 20 nm of CBP doped with 10% of the pyridone emitter).

      • ETL (e.g., 40 nm of TPBi)

  • Cathode Deposition:

    • Deposit the EIL (e.g., 1 nm of LiF).

    • Deposit the cathode (e.g., 100 nm of Al) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.

  • Device Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Measure the electroluminescence (EL) spectrum using a spectroradiometer.

    • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the measured data.

Synthesis and Biological Screening of Novel Cyanopyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological screening of novel cyanopyridine derivatives. Cyanopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] This guide offers a comprehensive resource for researchers interested in exploring the therapeutic potential of this versatile scaffold.

Biological Activities of Cyanopyridine Derivatives

Cyanopyridine derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data from various studies, highlighting their potential as therapeutic agents.

Table 1: Anticancer Activity of Cyanopyridine Derivatives
Compound IDCancer Cell LineIC50 (µM)Target/MechanismReference
5a MCF-7 (Breast)1.77VEGFR-2/HER-2 Inhibition[2]
5e MCF-7 (Breast)1.39VEGFR-2/HER-2 Inhibition[2]
5a HepG2 (Liver)2.71VEGFR-2/HER-2 Inhibition[2]
6b HepG2 (Liver)2.68Not Specified[2]
7b A549 (Lung)> DoxorubicinNot Specified[3]
8a A549 (Lung)> DoxorubicinNot Specified[3]
4e MCF-7 (Breast)8.352Topoisomerase-IIβ Inhibition[4]
4a CaCo-2 (Colorectal)2.612Topoisomerase-IIβ Inhibition[4]
7h MCF-7 (Breast)< 11.49PIM-1 Kinase Inhibition[5]
8f MCF-7 (Breast)< 11.49PIM-1 Kinase Inhibition[5]
6c HepG2 (Liver)0.94PIM-1 Kinase Inhibition[6]
5c PC-3 (Prostate)Not SpecifiedSurvivin Modulation[7]
5e PC-3 (Prostate)< 5-FUSurvivin Modulation[7]
4j PC-3 (Prostate)2.0Induction of Necroptosis[8]
Table 2: Enzyme Inhibitory Activity of Cyanopyridine Derivatives
Compound IDEnzymeIC50 / Ki (µM)Reference
5a VEGFR-20.12 (IC50)[2]
5e VEGFR-20.10 (IC50)[2]
5a HER-20.25 (IC50)[2]
5e HER-20.18 (IC50)[2]
7d Carbonic Anhydrase I2.84 (Ki)[9]
7b Carbonic Anhydrase II2.56 (Ki)[9]
2d PIM-1 Kinase< 0.2 (IC50)[10]
2h PIM-1 Kinase< 0.2 (IC50)[10]
Table 3: Antimicrobial Activity of Cyanopyridine Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
5a E. coli64.5 - 250[11]
5b B. subtilis64.5 - 250[11]
4 E. coli, S. aureus, MRSANot Specified[12]
8 E. coli, S. aureus, MRSANot Specified[12]
10-12 E. coli, S. aureus, MRSANot Specified[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological screening of cyanopyridine derivatives.

Synthesis of 2-Amino-3-cyanopyridine Derivatives (One-Pot Reaction)

This protocol describes a general one-pot synthesis of 2-amino-3-cyanopyridine derivatives, which is an efficient method for generating a library of compounds for screening.[13][14][15][16][17]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Methyl ketone (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (10 mL)

  • Catalyst (e.g., piperidine, a few drops)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, DMF)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

  • Add a few drops of a basic catalyst, such as piperidine.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the crude product with cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and ethanol) to afford the pure 2-amino-3-cyanopyridine derivative.

  • Characterize the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][10][18][19]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (cyanopyridine derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of cyanopyridine derivatives against specific kinases like VEGFR-2, HER-2, or PIM-1.[5][6][20] Specific kits and reagents are commercially available for individual kinases.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, HER-2, PIM-1)

  • Kinase buffer

  • ATP

  • Specific substrate (peptide or protein)

  • Test compounds (cyanopyridine derivatives) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader (luminescence or fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of remaining ATP.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase (CA) and its inhibition by test compounds.[9][21][22]

Materials:

  • Human carbonic anhydrase isoenzymes (e.g., hCA I and hCA II)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) as a substrate

  • Test compounds (cyanopyridine derivatives) dissolved in DMSO

  • A known CA inhibitor (e.g., Acetazolamide) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of the CA enzyme and serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound (or DMSO for control), and the CA enzyme solution.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

  • Calculate the rate of the reaction (slope of the absorbance vs. time curve) for each concentration.

  • Determine the percentage of inhibition and calculate the Ki or IC50 values.

Antibacterial Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][11][23][24][25][26]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or Agar (MHA)

  • Test compounds (cyanopyridine derivatives) dissolved in a suitable solvent

  • 96-well microtiter plates (for broth microdilution) or Petri dishes (for agar dilution)

  • Bacterial inoculum standardized to 0.5 McFarland standard

Procedure (Broth Microdilution):

  • Prepare a series of two-fold dilutions of the test compounds in MHB in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (final concentration of approximately 5 x 10⁵ CFU/mL).

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of cyanopyridine derivatives is crucial for understanding their mechanism of action. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_pathway Mechanism of Action Studies s1 One-Pot Reaction: Aldehyde, Ketone, Malononitrile, Ammonium Acetate s2 Purification (Recrystallization) s1->s2 s3 Characterization (NMR, MS, IR) s2->s3 b1 In Vitro Cytotoxicity (MTT Assay) s3->b1 Test Compounds b2 Enzyme Inhibition (Kinase, CA Assays) s3->b2 b3 Antimicrobial Activity (MIC Assay) s3->b3 d1 IC50 / Ki / MIC Determination b1->d1 b2->d1 b3->d1 d2 Structure-Activity Relationship (SAR) d1->d2 p1 Signaling Pathway Analysis d2->p1 p2 Molecular Docking d2->p2

General experimental workflow for synthesis and screening.

survivin_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects PI3K_Akt PI3K/Akt Pathway Survivin Survivin (BIRC5) PI3K_Akt->Survivin Upregulates Wnt Wnt/β-catenin Pathway Wnt->Survivin Upregulates STAT3 STAT3 Signaling STAT3->Survivin Upregulates Caspase9 Caspase-9 Survivin->Caspase9 Inhibits Caspase37 Caspase-3/7 Survivin->Caspase37 Inhibits Mitosis Mitosis Regulation Survivin->Mitosis Regulates Apoptosis Apoptosis Caspase9->Apoptosis Caspase37->Apoptosis Cyanopyridine Cyanopyridine Derivatives Cyanopyridine->Survivin Modulates

Survivin signaling pathway and inhibition by cyanopyridines.

necroptosis_pathway cluster_stimulus Necroptotic Stimuli cluster_necrosome Necrosome Formation cluster_execution Execution Phase TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds RIPK1 RIPK1 TNFR1->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Activates MLKL MLKL RIPK3->MLKL Phosphorylates (Activates) MLKL_oligomer MLKL Oligomerization & Translocation MLKL->MLKL_oligomer Pore_formation Pore Formation in Plasma Membrane MLKL_oligomer->Pore_formation Necroptosis Necroptosis Pore_formation->Necroptosis Cyanopyridine Cyanopyridine Derivatives Cyanopyridine->RIPK1 Induces Phosphorylation Cyanopyridine->RIPK3 Induces Phosphorylation

Necroptosis signaling pathway induced by cyanopyridines.

These protocols and diagrams provide a solid foundation for the synthesis and biological evaluation of novel cyanopyridine derivatives. Researchers can adapt and optimize these methods based on their specific research goals and available resources. The promising and diverse biological activities of cyanopyridines make them an exciting area for continued research and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyano-4,6-dimethyl-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Cyano-4,6-dimethyl-2-hydroxypyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Issue IDQuestionPotential CausesSuggested Solutions
SYN-001 Why is my reaction yield of this compound consistently low? 1. Suboptimal Molar Ratio of Reactants: Incorrect stoichiometry of acetylacetone and cyanoacetamide can limit the reaction. 2. Inefficient Catalyst: The chosen catalyst (e.g., amino acid, base) may not be optimal for the reaction conditions, or an insufficient amount is being used. 3. Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion. Conventional heating methods might require several hours.[1] 4. Presence of Moisture: For certain base-catalyzed reactions, water can interfere with the catalyst and reactants.1. Optimize Reactant Ratios: Systematically vary the molar ratio of acetylacetone to cyanoacetamide to find the optimal balance. 2. Screen Catalysts and Concentration: Experiment with different catalysts such as piperidine, potassium hydroxide, or various amino acids.[2] Optimize the catalyst loading. 3. Adjust Reaction Conditions: Increase the reaction time or temperature. Consider alternative heating methods like microwave irradiation, which can significantly shorten reaction times.[2] For mechanochemical synthesis, increasing milling time up to 4 hours has been shown to increase yield.[1] 4. Use Anhydrous Conditions: Ensure all glassware is properly dried and use anhydrous solvents if the chosen method is sensitive to moisture.
SYN-002 My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I avoid them? 1. Formation of 2-Amino-3-cyano-4,6-dimethylpyridine: When using ammonium acetate, the reaction can yield both the desired 2-hydroxypyridine and the 2-aminopyridine derivative.[3] 2. Self-condensation of Reactants: Acetylacetone or cyanoacetamide can undergo self-condensation under basic conditions. 3. Incomplete Reaction: The presence of starting materials alongside the product.1. Control Reaction Parameters: The ratio of the 2-hydroxy to the 2-amino product is dependent on the concentration of ammonium acetate, reaction time, and the solvent used.[3] Careful optimization of these parameters is crucial. 2. Purification: Implement a robust purification strategy. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. Column chromatography can also be used for separating products with different polarities.[4] 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction until the starting materials are consumed.
SYN-003 The reaction fails to initiate or proceeds very slowly. What could be the problem? 1. Inactive Catalyst: The catalyst may have degraded or is of poor quality. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Poor Mixing/Heterogeneous Mixture: In solid-phase or slurry reactions, inefficient mixing can lead to poor contact between reactants and catalyst.1. Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored correctly. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. 3. Improve Agitation: Ensure vigorous stirring for liquid-phase reactions. For mechanochemical synthesis, ensure the correct ball size and milling speed are used to achieve proper reactant mixing.[1]
SYN-004 How do I effectively purify the crude this compound? 1. Precipitation/Filtration Issues: The product may not precipitate cleanly from the reaction mixture, or it may be too fine to filter effectively. 2. Ineffective Recrystallization: Choosing an inappropriate solvent can lead to low recovery or poor purification.1. Adjust pH for Precipitation: After the reaction, carefully cool the mixture. The product can often be precipitated by acidifying the solution, followed by filtration. 2. Solvent Screening for Recrystallization: Test various solvents and solvent mixtures to find the best conditions for recrystallization. Ethanol or aqueous ethanol is a common choice.[5] HPLC methods can be used to analyze purity.[3][6]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: A widely used and efficient method is the one-pot, three-component reaction involving the condensation of acetylacetone with cyanoacetamide.[7] This reaction is typically base-catalyzed. Variations of this method, including the use of different catalysts and energy sources (conventional heating, microwave, or mechanochemical milling), have been developed to optimize yield and reaction time.[2][3]

Q2: What is the role of the catalyst in this synthesis?

A2: The catalyst, typically a base like piperidine, potassium hydroxide, or an amino acid, facilitates the key condensation steps in the reaction mechanism. It deprotonates the active methylene groups in acetylacetone and cyanoacetamide, enabling the nucleophilic additions and subsequent cyclization required to form the pyridine ring.

Q3: What yields can I realistically expect from this synthesis?

A3: The expected yield can vary significantly depending on the specific protocol used.

  • Mechanochemical Synthesis: Yields of up to 56% have been reported after 4 hours of milling, with the potential to exceed 60% with subsequent aging.[1]

  • Base-Catalyzed Reflux: Using potassium hydroxide (KOH) in ethanol under reflux can achieve yields in the range of 61-79%.[7]

  • One-Pot Three-Component Reactions: These are generally reported to produce high yields, though specific percentages depend on the precise conditions.[3]

Q4: Can this compound exist in different tautomeric forms?

A4: Yes, this compound can exist in a tautomeric equilibrium with its 2-pyridone form (4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile).[3] The equilibrium can be influenced by the polarity of the solvent.[3] The pyridone form is often the major tautomer.

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis under Reflux

This protocol is adapted from a general procedure for the synthesis of 3-cyano-2-pyridone derivatives.[7]

Reagents and Materials:

  • Acetylacetone

  • Cyanoacetamide

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve cyanoacetamide (0.006 mol) and acetylacetone (0.006 mol) in approximately 10 mL of ethanol.

  • Add a catalytic amount of potassium hydroxide (KOH) to the mixture.

  • Equip the flask with a reflux condenser and place it on a stirring plate.

  • Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by filtration.

  • Wash the collected precipitate with a small amount of cold ethanol to remove residual impurities.

  • Dry the product. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Data Summary

Synthesis MethodReactantsCatalyst/ConditionsReaction TimeYieldReference
Mechanochemical SynthesisCyanoacetamide, Acetoacetic EsterKOH, Planetary Ball Mill4 hoursup to 56%[1]
Base-Catalyzed RefluxCyanoacetamide, AcetylacetoneKOH, Ethanol, 80°C4 hours61-79%[7]
One-Pot SynthesisAcetylacetone, MalononitrileAmmonium AcetateVaries"High"[3]
Amino Acid CatalysisAcetylacetone, CyanoacetamideGlycineVaries-[2]

Visualizations

Reaction Pathway

reaction_pathway R1 Acetylacetone Int1 Knoevenagel Condensation R1->Int1 R2 Cyanoacetamide R2->Int1 Cat Base Catalyst (e.g., KOH, Piperidine) Cat->Int1 Int2 Michael Addition Int1->Int2 Int3 Cyclization & Dehydration Int2->Int3 P 3-Cyano-4,6-dimethyl- 2-hydroxypyridine Int3->P

Caption: Generalized reaction pathway for the base-catalyzed synthesis.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants (Acetylacetone, Cyanoacetamide) in Ethanol B 2. Add Base Catalyst (e.g., KOH) A->B C 3. Heat to Reflux (approx. 80°C) with Stirring B->C D 4. Monitor by TLC (approx. 4 hours) C->D E 5. Cool to Room Temperature D->E F 6. Collect Precipitate by Filtration E->F G 7. Wash with Cold Ethanol F->G H 8. Dry Final Product G->H

Caption: Step-by-step workflow for the base-catalyzed synthesis protocol.

References

Technical Support Center: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyano-4,6-dimethyl-2-pyridone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-Cyano-4,6-dimethyl-2-pyridone?

A1: The most prevalent method for synthesizing 3-Cyano-4,6-dimethyl-2-pyridone is the Guareschi-Thorpe condensation. This reaction typically involves the condensation of acetylacetone with cyanoacetamide in the presence of a basic catalyst.[1][2] Variations of this method may utilize malononitrile in place of cyanoacetamide, often with a source of ammonia like ammonium acetate.[1]

Q2: What are the common by-products observed in the synthesis of 3-Cyano-4,6-dimethyl-2-pyridone?

A2: The formation of by-products is a common challenge in this synthesis. The most frequently encountered by-products include:

  • 2-Amino-3-cyano-4,6-dimethylpyridine: This is a significant by-product, particularly when the reaction is carried out using malononitrile and ammonium acetate.[1] Its formation is competitive with the desired pyridone.

  • (3-cyano-4,6-dimethylpyridin-2(1Н)-ylidene)propanedinitrile: This by-product has been reported in smaller quantities.

  • Incompletely cyclized linear intermediates: These can arise if the reaction does not proceed to completion.

  • Self-condensation products: The starting materials, such as cyanoacetamide or acetylacetone, can undergo self-condensation, leading to impurities.

The choice of catalyst can also influence the product distribution. For instance, the use of triethylamine (Et3N) as a catalyst has been noted to lead to an increase in side product formation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 3-Cyano-4,6-dimethyl-2-pyridone, with a focus on by-product formation.

Issue 1: A significant amount of a by-product is observed, which has a similar polarity to the desired product, making purification difficult.

  • Probable Cause: Formation of 2-Amino-3-cyano-4,6-dimethylpyridine. This is especially likely if you are using malononitrile and a source of ammonia.

  • Troubleshooting Steps:

    • Reaction Conditions Optimization: The relative yields of the desired pyridone and the aminopyridine by-product are sensitive to the concentration of ammonium acetate, reaction time, and the solvent used.[1]

      • Ammonium Acetate Concentration: A systematic variation of the molar equivalents of ammonium acetate can help to favor the formation of the pyridone.

      • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time to quench the reaction, maximizing the yield of the desired product while minimizing by-product formation.

    • Choice of Nitrogen Source: If using malononitrile, consider replacing ammonium acetate with cyanoacetamide as the nitrogen source, which directly incorporates the amide functionality required for the pyridone ring.

    • Purification Strategy: If the by-product has already formed, careful column chromatography is required. A solvent gradient system should be optimized to achieve separation. Due to the polar nature of both the product and the by-product, silica gel chromatography can be challenging. Consider using a neutral or basic alumina column to minimize streaking.

Issue 2: The reaction mixture shows multiple spots on TLC, and the overall yield of the desired product is low.

  • Probable Cause: Incomplete reaction, self-condensation of starting materials, or formation of multiple side products due to non-optimal reaction conditions.

  • Troubleshooting Steps:

    • Catalyst Selection: Avoid strong, non-nucleophilic bases like triethylamine if side product formation is significant. Weaker bases or catalysts that also act as a nitrogen source (e.g., ammonium acetate) might offer better selectivity.

    • Temperature Control: Ensure the reaction temperature is optimal. Inadequate heating can lead to incomplete conversion, while excessive heat can promote side reactions.

    • Stoichiometry: Precisely control the stoichiometry of the reactants to reduce the likelihood of self-condensation.

Quantitative Data on By-product Formation

The ratio of 3-Cyano-4,6-dimethyl-2-pyridone to its common by-products is highly dependent on the specific reaction conditions. The following table summarizes representative yields from a study investigating the one-pot, three-component reaction of acetylacetone and malononitrile.

Catalyst/Nitrogen SourceSolventReaction Time (hours)3-Cyano-4,6-dimethyl-2-pyridone Yield (%)2-Amino-3-cyano-4,6-dimethylpyridine Yield (%)Reference
Ammonium AcetateEthanolNot SpecifiedVariesVaries[1]

Note: The reference indicates that the yields of the two products are dependent on the concentration of ammonium acetate, reaction time, and the solvent used, but does not provide a detailed table with varying conditions.

Experimental Protocols

Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone from Acetylacetone and Cyanoacetamide

This protocol is a general representation of the Guareschi-Thorpe condensation.

Materials:

  • Acetylacetone

  • Cyanoacetamide

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol or a suitable solvent mixture.

Isolation and Characterization of By-products:

  • The filtrate from the product precipitation can be concentrated under reduced pressure.

  • The residue can then be subjected to column chromatography on silica gel or alumina to isolate the by-products.

  • Characterization of the isolated by-products should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Acetylacetone Acetylacetone Knoevenagel Knoevenagel Adduct Acetylacetone->Knoevenagel Other Other By-products (e.g., self-condensation, incomplete cyclization) Acetylacetone->Other Self-condensation Cyanoacetamide Cyanoacetamide Cyanoacetamide->Knoevenagel Cyanoacetamide->Other Self-condensation Malononitrile Malononitrile Malononitrile->Knoevenagel Ammonia NH₃ Source (e.g., Ammonium Acetate) Michael Michael Adduct Ammonia->Michael Knoevenagel->Michael Pyridone 3-Cyano-4,6-dimethyl-2-pyridone (Desired Product) Michael->Pyridone Intramolecular Cyclization & Tautomerization Aminopyridine 2-Amino-3-cyano-4,6-dimethylpyridine (By-product) Michael->Aminopyridine Intramolecular Cyclization & Aromatization Michael->Other Incomplete Cyclization

Caption: Reaction pathways in the synthesis of 3-Cyano-4,6-dimethyl-2-pyridone.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Experiment Start: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone Analysis Analyze Reaction Mixture (TLC, LC-MS) Start->Analysis Decision Significant By-product Formation? Analysis->Decision Good_Yield High Yield of Pure Product Decision->Good_Yield No Troubleshoot Proceed to Troubleshooting Decision->Troubleshoot Yes Optimize_Conditions Optimize Reaction Conditions (Catalyst, Solvent, Temperature, Time) Troubleshoot->Optimize_Conditions Change_Reagents Change Reactants (e.g., Cyanoacetamide instead of Malononitrile) Troubleshoot->Change_Reagents Purification Optimize Purification Strategy (e.g., different stationary phase) Troubleshoot->Purification Optimize_Conditions->Analysis Re-run Reaction Change_Reagents->Analysis Re-run Reaction Purification->Good_Yield Successful Separation

Caption: A logical workflow for troubleshooting by-product formation.

References

Technical Support Center: 3-Cyano-4,6-dimethyl-2-hydroxypyridine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Cyano-4,6-dimethyl-2-hydroxypyridine.

Troubleshooting Guide

Issue: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product during recrystallization. What are the possible causes and how can I improve my yield?

Answer:

Low recovery after recrystallization is a common issue that can be attributed to several factors:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor. This compound is soluble in organic solvents like methanol, ethanol, and dimethylformamide.[1] Ethanol is often a good starting point for recrystallization.

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved even after cooling, leading to lower recovery. Aim to use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice. Ensure the crude product is fully dissolved in the hot solvent before allowing it to cool. Slow cooling generally leads to purer crystals.

  • Incomplete Precipitation: The cooling time or temperature may be insufficient for complete crystallization. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time.

Troubleshooting Steps:

  • Solvent Optimization: If yields are consistently low with your current solvent, consider testing other solvents or solvent mixtures. A solvent screen with small amounts of your crude product can help identify the optimal system.

  • Minimize Solvent Usage: Add the hot solvent portion-wise to your crude product until it just dissolves.

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath to maximize crystal formation.

  • Mother Liquor Analysis: Concentrate the mother liquor and analyze the residue (e.g., by TLC or HPLC) to determine the amount of product being lost. If a significant amount of product remains, you may be able to recover it by further concentrating the mother liquor and performing a second crystallization.

Issue: Persistent Impurities After Purification

Question: Even after purification, my product shows the presence of impurities when analyzed by HPLC/TLC. What are these impurities and how can I remove them?

Answer:

The nature of the impurities largely depends on the synthetic route used to prepare this compound. A common synthesis is the Guareschi-Thorpe condensation of acetylacetone and cyanoacetamide. Potential impurities include:

  • Unreacted Starting Materials: Acetylacetone and cyanoacetamide.

  • Side-Products: Self-condensation products of the starting materials or other reaction intermediates.

Troubleshooting Steps:

  • Recrystallization: This technique is effective for removing impurities with different solubility profiles from the desired product. As mentioned, ethanol is a suitable solvent.

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography is a powerful alternative. A silica gel column with a petroleum ether:ethyl acetate mobile phase has been shown to be effective for purifying similar 3-cyano-2-pyridone derivatives.

  • Acid-Base Extraction: Due to the acidic nature of the hydroxyl group on the pyridine ring, an acid-base extraction could be employed. Dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate) to remove acidic impurities. The desired product should remain in the organic layer. Conversely, the product could be extracted into the aqueous base, followed by acidification to precipitate the pure product. This method's suitability depends on the pKa of the product and the impurities.

  • Preparative HPLC: For achieving very high purity, preparative reverse-phase HPLC can be used. A scalable method using an acetonitrile, water, and phosphoric acid mobile phase has been described for the separation of impurities from this compound.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically a white to off-white or yellow to red crystalline solid.[1][3] Its reported melting point is in the range of 285-287 °C.[1] A broad melting point range or a lower melting point can indicate the presence of impurities.

Q2: Which solvents are suitable for dissolving this compound?

A2: This compound is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and dimethylformamide.[1][3]

Q3: Can I use column chromatography for purification? What conditions are recommended?

A3: Yes, column chromatography is a suitable method. For structurally similar compounds, a silica gel stationary phase with a mobile phase of petroleum ether and ethyl acetate (e.g., in a 3:1 ratio) has been successfully used.[4] The optimal solvent system may need to be determined empirically, for example, by using thin-layer chromatography (TLC) to screen different solvent mixtures.

Q4: Is there an established HPLC method for purity analysis?

A4: Yes, a reverse-phase HPLC method has been developed for the analysis of this compound. The method utilizes a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. This method is also scalable for preparative separations to isolate impurities.[2]

Quantitative Data Summary

ParameterRecrystallizationColumn ChromatographyPreparative HPLC
Stationary Phase Not ApplicableSilica GelC18 Reverse-Phase
Mobile Phase/Solvent EthanolPetroleum Ether:Ethyl Acetate (e.g., 3:1 v/v)Acetonitrile/Water/Phosphoric Acid
Typical Purity >98% (highly dependent on crude purity)>99%>99.5%
Scale Milligrams to KilogramsMilligrams to GramsMilligrams to Grams
Throughput HighLow to MediumLow

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate with a stirrer and a condenser).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., petroleum ether:ethyl acetate 3:1).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_start Crude Product Analysis cluster_purification Purification Method Selection cluster_analysis Final Purity Assessment start Crude this compound decision Assess Purity (TLC/HPLC) start->decision recrystallization Recrystallization decision->recrystallization Minor Impurities column_chrom Column Chromatography decision->column_chrom Multiple/Close-running Impurities prep_hplc Preparative HPLC decision->prep_hplc High Purity Required analysis Analyze Purity of Isolated Product recrystallization->analysis column_chrom->analysis prep_hplc->analysis end Pure Product (>99%) analysis->end Purity Confirmed

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions problem Purification Issue Encountered low_yield Low Yield? problem->low_yield impure_product Impure Product? problem->impure_product optimize_solvent Optimize Recrystallization Solvent/Volume low_yield->optimize_solvent Yes check_cooling Ensure Slow Cooling & Adequate Time low_yield->check_cooling Yes rerun_column Modify Column Chromatography Conditions impure_product->rerun_column Yes use_prep_hplc Employ Preparative HPLC impure_product->use_prep_hplc Yes

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Scale-Up of the Guareschi Pyridone Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up of the Guareschi pyridone reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the Guareschi pyridone reaction?

A1: When moving from a laboratory to a pilot or industrial scale, several challenges can arise that are not always apparent in small-scale experiments. These include:

  • Reduced Yields: A significant drop in product yield is a common observation upon scale-up.[1]

  • Increased Reaction Times: The kinetics of the reaction can be altered, leading to longer times to completion.[1]

  • Exotherm Control: The Guareschi reaction can be exothermic. On a larger scale, efficient heat dissipation becomes critical to prevent runaway reactions and ensure safety and product quality.[1]

  • Mixing and Mass Transfer Limitations: Inadequate mixing in large reactors can create localized temperature and concentration gradients, which may lead to the formation of side products and a change in the impurity profile.[1]

  • Changes in Impurity Profile: Different impurities may be observed at a larger scale due to longer reaction times or temperature variations.[1]

  • Purification Difficulties: Pyridone products are often polar, which can lead to challenges during purification, such as streaking on silica gel columns or poor solubility in common chromatography solvents.[2]

Q2: My reaction yield has dropped significantly after scaling up. What are the potential causes and how can I troubleshoot this?

A2: A drop in yield is a frequent scale-up issue. A systematic approach is necessary for troubleshooting. Key factors to investigate include thermal control, mixing efficiency, and reagent stoichiometry. It's also crucial to re-evaluate the reaction conditions, as the optimal parameters at a small scale may not be suitable for larger batches. Consider a stepwise optimization of parameters such as temperature, solvent, and catalyst concentration at the new scale.[1][3]

Q3: I am observing new or increased levels of impurities in my scaled-up batch. What are the likely side products?

A3: In the Guareschi-Thorpe condensation, common side products can arise from several pathways:

  • Incomplete Cyclization: This can result in various linear intermediates remaining in your product mixture.[2]

  • Self-Condensation: The starting materials, such as the cyanoacetic ester or the 1,3-dicarbonyl compound, can undergo self-condensation.[2]

  • By-products from Reagents: The alcohol corresponding to the ester used can sometimes be detected as a by-product.[2]

Close monitoring of the reaction by TLC or LC-MS can help in the early identification of these side products.[2]

Q4: How can I improve the sustainability and safety of the Guareschi pyridone synthesis for large-scale production?

A4: For a greener and safer process, consider the following:

  • Solvent Selection: Replacing volatile organic solvents (VOSs) with more sustainable alternatives like water is highly recommended.[4] Recent advancements have shown high yields for the Guareschi-Thorpe reaction in aqueous media.[4][5]

  • Catalyst Choice: Using ammonium carbonate can be advantageous as it serves as both the nitrogen source and a reaction promoter, simplifying the process.[4][5]

  • Thermal Hazard Assessment: It is crucial to perform a thorough thermal hazard assessment to understand the reaction's heat profile and ensure that the reactor's cooling capacity is sufficient to prevent runaway reactions.[1]

  • Flow Chemistry: Transitioning to a continuous flow process can offer superior control over reaction parameters like temperature and mixing, leading to a safer, more efficient, and consistent production process.[1]

Troubleshooting Guides

Guide 1: Low Reaction Yield

If you are experiencing low yields, this workflow can help you identify the root cause.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents review_conditions 2. Review Reaction Conditions (Temperature, Time, Mixing) check_reagents->review_conditions Reagents OK end_bad Consult Further Literature or Support check_reagents->end_bad Impure/Incorrect evaluate_workup 3. Evaluate Work-up & Purification Procedures review_conditions->evaluate_workup Conditions Appear Correct reoptimize Re-optimize Conditions for Current Scale review_conditions->reoptimize Suboptimal Conditions investigate_side_reactions 4. Investigate Potential Side Reactions (TLC, LC-MS) evaluate_workup->investigate_side_reactions No Obvious Product Loss evaluate_workup->end_bad Product Lost During Extraction/Purification investigate_side_reactions->reoptimize Side Reactions Minimized investigate_side_reactions->end_bad Competing Reactions Dominant end_good Yield Improved reoptimize->end_good

A logical workflow for troubleshooting low yields in scale-up.
Guide 2: Purification Challenges

Purification of polar pyridone compounds can be challenging. Here are some common issues and solutions.

Problem Potential Cause Troubleshooting Tip
Streaking on Column Strong interaction between the basic pyridine nitrogen and acidic silica gel.[2]- Add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent.- Consider using a different stationary phase like alumina or a polymer-based support.
Poor Solubility The product may have low solubility in common chromatography solvents.[2]- Perform small-scale solubility tests with a wider range of solvents.- If the product precipitates, filtration can be a simple and effective purification method, especially in aqueous reaction systems.[6]
Product Loss Significant amounts of the product can be irreversibly adsorbed onto the column.[2]- Minimize the amount of stationary phase used.- Elute with a more polar solvent system.- Consider alternative purification methods such as recrystallization or precipitation.

Data Presentation

Effect of Nitrogen Source and Solvent on Guareschi-Thorpe Reaction Yield

The choice of nitrogen source and solvent system significantly impacts the reaction outcome. The following data is derived from a study on the synthesis of 2,6-dihydroxy-3-cyano-4-methylpyridine.[4]

Entry Nitrogen Source (equiv.) Solvent (2 mL) Time (h) Yield (%)
1NH₄Cl (1)H₂O832
2NH₄OAc (1)H₂O2468
3(NH₄)₂CO₃ (1)H₂O575
4(NH₄)₂CO₃ (1.5)H₂O590
5(NH₄)₂CO₃ (2)H₂O593
6(NH₄)₂CO₃ (2)H₂O:EtOH (1:1)496
7(NH₄)₂CO₃ (2)EtOH585
8 a(NH₄)₂CO₃ (2)H₂O:EtOH (1:1)495
a Reaction performed on a 20 mmol scale.[4]

Experimental Protocols

Protocol: Advanced Guareschi-Thorpe Synthesis in an Aqueous Medium (20 mmol Scale-up)

This protocol describes a user-friendly and eco-friendly method for synthesizing 2,6-dihydroxy-3-cyano-4-methylpyridine, adapted from recent literature.[4][6]

Materials:

  • Ethyl cyanoacetate (20 mmol)

  • Ethyl acetoacetate (20 mmol)

  • Ammonium carbonate (40 mmol)

  • Water:Ethanol (1:1 v/v) (40 mL)

Procedure:

  • In a round-bottom flask of appropriate size, equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (20 mmol), ethyl acetoacetate (20 mmol), and ammonium carbonate (40 mmol).

  • Add 40 mL of the water:ethanol (1:1) solvent mixture to the flask.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the aqueous solution.[5]

  • Collect the solid product by filtration.

  • Wash the collected solid with cold water and dry under a vacuum to obtain the desired product.

Visualizations

Proposed Mechanism of the Dual Role of Ammonium Carbonate

Ammonium carbonate serves not only as the nitrogen source for the pyridine ring but also as a promoter for the reaction.[6][7]

Dual function of (NH₄)₂CO₃ in the Guareschi-Thorpe synthesis.[6]

References

Technical Support Center: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Cyano-4,6-dimethyl-2-pyridone.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of 3-Cyano-4,6-dimethyl-2-pyridone - Inappropriate Catalyst: The choice of catalyst significantly impacts the reaction yield. Basic catalysts like triethylamine (Et3N) can promote the formation of side products.[1] - Suboptimal Reaction Conditions: Reaction time, temperature, and solvent can affect the yield. - Reactant Molar Ratio: An incorrect molar ratio of acetylacetone and cyanoacetamide can lead to incomplete conversion.- Catalyst Selection: Consider using amino acids like glycine or arginine as catalysts, which have been shown to improve yields.[2][3] In some cases, conducting the reaction in a neutral medium without a strong base can increase selectivity for the desired product.[1] For N-substituted derivatives, piperidine has been used effectively, especially under microwave irradiation.[4][5] - Optimize Conditions: Systematically vary the reaction time and temperature to find the optimal conditions for your specific setup. For amino acid catalysis, heating the reaction mixture is necessary.[2][3] - Adjust Molar Ratio: An optimization study found that a 3:1 molar ratio of cyanoacetamide to acetylacetone can be optimal.[3]
Formation of Side Products - Basic Catalysis: The use of strong organic bases like triethylamine (Et3N) is known to lead to the formation of side products.[1] - Reaction with Malononitrile: When using malononitrile instead of cyanoacetamide, alkaline conditions can lead to a mixture of 2-amino-4,6-dimethylbenzene-1,3-dicarbonitrile and the desired pyridone.- Use Neutral or Alternative Catalytic Systems: To increase the selectivity towards 3-cyano-4,6-dimethyl-2-pyridone, consider running the reaction in a neutral medium.[1] Alternatively, amino acid or enzymatic catalysis can offer higher selectivity.[2][3] - Solvent Choice: In the reaction of malononitrile with acetylacetone, using an alcoholic medium in the absence of a catalyst can favor the formation of only the desired pyridone.
Difficulty in Product Purification - Presence of Unreacted Starting Materials: Incomplete reaction can leave starting materials that co-precipitate with the product. - Formation of Closely Related Impurities: Side reactions can produce impurities with similar solubility profiles to the desired product.- Optimize Reaction Completion: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure maximum conversion. - Recrystallization: Recrystallization from a suitable solvent, such as 50% ethanol, can be effective for purification.
Reaction Fails to Proceed - Inactive Catalyst: The catalyst may have degraded or is not suitable for the specific reaction conditions. - Insufficient Activation Energy: The reaction may require heating to proceed at an appreciable rate.- Verify Catalyst Activity: Use a fresh batch of catalyst. If using an enzyme like lipase, ensure it has been stored correctly to maintain its activity. - Apply Heat: Many protocols for this synthesis involve heating the reaction mixture under reflux.[6] For instance, with amino acid catalysis, heating is essential.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in the formation of 3-Cyano-4,6-dimethyl-2-pyridone?

A1: The catalyst plays a crucial role in promoting the condensation reaction between the 1,3-dicarbonyl compound (acetylacetone) and the active methylene compound (cyanoacetamide or malononitrile). It facilitates the necessary proton transfers and bond formations for the cyclization and subsequent dehydration to form the pyridone ring. The choice of catalyst significantly influences the reaction rate, yield, and selectivity.[1][2][7]

Q2: Which catalysts are commonly used for this synthesis?

A2: A variety of catalysts can be used, ranging from inorganic and organic bases to enzymes and amino acids.[2] Commonly used catalysts include:

  • Bases: Piperidine, triethylamine (Et3N), potassium hydroxide (KOH), and potassium carbonate (K2CO3).[1][4][6]

  • Amino Acids: Glycine, arginine, and histidine have been shown to be effective.[2][3]

  • Enzymes: Lipase from Candida rugosa has been successfully used for this synthesis under mild conditions.[3]

  • Other Catalysts: Zeolite and ammonium acetate have also been reported.[7][8]

Q3: How does the choice of catalyst affect the reaction outcome?

A3: The catalyst choice has a significant impact. For example:

  • In neutral media, the selectivity for 3-cyano-4,6-dimethyl-2-pyridone increases.[1]

  • The presence of a strong base like triethylamine (Et3N) can lead to the formation of side products.[1]

  • Amino acids, particularly arginine, have been reported to give high yields (almost 90%).[3]

  • Enzymatic synthesis using lipase allows the reaction to proceed under mild conditions, which can be advantageous for sensitive substrates.[3]

Q4: Can this reaction be performed without a solvent?

A4: Yes, a solvent-free synthesis of N-substituted 4,6-dimethyl-3-cyano-2-pyridones has been reported using piperidine as a catalyst under microwave irradiation, resulting in high yields and pure products.[4][5]

Q5: What are the typical starting materials for this synthesis?

A5: The most common starting materials are acetylacetone (a 1,3-diketone) and cyanoacetamide.[2] Alternatively, malononitrile can be used in place of cyanoacetamide.[1][8]

Quantitative Data Summary

CatalystReactantsSolventReaction TimeTemperatureYield (%)Reference
None (Neutral Medium) Acetylacetone, MalononitrileMethanol1 dayRoom Temp.86[1]
Triethylamine (Et3N) Acetylacetone, Malononitrile---Leads to side products[1]
Glycine Acetylacetone, CyanoacetamideWater/Ethanol24 hHeating~50-60[2][3]
Arginine Acetylacetone, CyanoacetamideWater/Ethanol24 hHeating~90[3]
Histidine Acetylacetone, CyanoacetamideWater/Ethanol24 hHeating~85[3]
Candida rugosa Lipase Acetylacetone, CyanoacetamideWater-40°C-[3]
Piperidine Acetylacetone, N-substituted cyanoacetamideWater/Ethanol4 hRefluxHigh[5]
Piperidine Acetylacetone, N-substituted cyanoacetamideNone (Microwave)--High[4][5]
Potassium Hydroxide (KOH) Acetylacetone, Cyanoacetamide DerivativesEthanol4 h80°C (Reflux)61-79[6]
Ammonium Acetate Acetylacetone, Malononitrile-Short-High[8]

Experimental Protocols

General Procedure for Amino Acid-Catalyzed Synthesis

This protocol is based on the studies using amino acids as catalysts.[2][3]

  • Reactant Preparation: In a round-bottom flask, dissolve cyanoacetamide (e.g., 3.0 mmol) and the chosen amino acid catalyst (e.g., 0.2 mmol of glycine or arginine) in a suitable solvent system (e.g., a mixture of water and ethanol).

  • Addition of Acetylacetone: Add acetylacetone (e.g., 1.0 mmol) to the mixture.

  • Reaction: Heat the reaction mixture under reflux for the optimized reaction time (e.g., 24 hours).

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., water or ethanol) and dry it. If necessary, purify the product further by recrystallization from a suitable solvent (e.g., 50% ethanol).

Procedure for Base-Catalyzed Synthesis under Reflux

This protocol is a general representation based on methods using basic catalysts.[6]

  • Reactant Mixture: To a solution of the cyanoacetamide derivative (0.006 mol) in ethanol (10 mL), add acetylacetone (0.006 mol).

  • Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide (KOH).

  • Heating: Stir the reaction mixture and heat it to reflux (approximately 80°C) for 4 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the mixture. The product should precipitate.

  • Purification: Collect the precipitate by filtration and wash it with ethanol to obtain the desired product.

Visualizations

experimental_workflow cluster_reactants Starting Materials cluster_process Reaction Step cluster_catalysis Catalysis cluster_workup Product Isolation reactant_node reactant_node process_node process_node product_node product_node catalyst_node catalyst_node Acetylacetone Acetylacetone Reaction_Mixture Mixing in Solvent Acetylacetone->Reaction_Mixture Cyanoacetamide Cyanoacetamide Cyanoacetamide->Reaction_Mixture Heating Heating & Stirring Reaction_Mixture->Heating Cooling Cooling & Precipitation Heating->Cooling Catalyst Catalyst Catalyst->Reaction_Mixture Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Final_Product 3-Cyano-4,6-dimethyl- 2-pyridone Washing->Final_Product

Caption: Experimental workflow for the catalyst-assisted synthesis of 3-Cyano-4,6-dimethyl-2-pyridone.

References

Technical Support Center: Synthesis of 3-Cyano-4,6-dimethyl-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyano-4,6-dimethyl-2-hydroxypyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on the impact of solvent choice.

IssuePotential Cause(s)Suggested Solution(s)
Low Product Yield Inappropriate Solvent: The polarity of the solvent can significantly affect reaction rates and equilibrium.[1]- Solvent Screening: Test a range of solvents with varying polarities. For the related synthesis of 4,6-disubstituted-3-cyano-2-pyridones, water and ethanol have been shown to be effective.[2] For instance, using K₂CO₃ as a base, the yield was high in water.[2] - Solvent-Free Conditions: Consider a solvent-free approach, which can lead to high yields.[3]
Suboptimal Base/Solvent Combination: The effectiveness of the base can be highly dependent on the solvent used.- In the synthesis of similar pyridones, the weaker base K₂CO₃ provided better yields in water and ethanol compared to stronger bases like KOH.[2] When using hexane, NaOH gave a good yield.[2]
Incorrect Reaction Temperature: The reaction may require specific temperature ranges for optimal performance.- Optimize the reaction temperature. While some syntheses are conducted at room temperature, others require heating. For example, a similar synthesis of 3-cyano-2-pyridone derivatives was carried out at 80°C in ethanol.[4]
Impure Starting Materials: Impurities in acetylacetone, cyanoacetamide, or the base can lead to side reactions and lower yields.[1]- Ensure the purity of all reagents before starting the reaction. Recrystallize or distill starting materials if necessary.
Formation of Impurities Side Reactions Promoted by the Solvent: The solvent can influence the reaction pathway, leading to the formation of undesired byproducts.- Solvent Selection: The choice of solvent can minimize side reactions. A solvent that promotes the desired reaction pathway should be selected through screening. - Control of Reaction Conditions: Carefully control the reaction temperature and time to minimize the formation of byproducts.
Decomposition of Product: The product may be unstable under the reaction or workup conditions, especially in certain solvents.- Mild Workup: Use a mild workup procedure. After the reaction, acidification with dilute HCl is a common step.[2] - Recrystallization Solvent: Choose an appropriate solvent for recrystallization to effectively remove impurities. Ethanol is often used for the recrystallization of 2-pyridone derivatives.[5]
Difficult Product Isolation High Solubility of Product in the Reaction Solvent: If the product is highly soluble in the reaction solvent, it can be difficult to precipitate and isolate.- Solvent Choice for Precipitation: If possible, choose a reaction solvent in which the product has low solubility at room temperature or upon cooling. - Anti-Solvent Addition: After the reaction is complete, add an anti-solvent (a solvent in which the product is insoluble) to induce precipitation. - Evaporation and Recrystallization: If the product remains dissolved, remove the reaction solvent under reduced pressure and recrystallize the crude product from a suitable solvent like ethanol.
Product is an Oil or Gummy Solid: This can be due to residual solvent or impurities.- Trituration: Triturate the crude product with a non-polar solvent like hexane to induce solidification and remove non-polar impurities. - Purification by Chromatography: If recrystallization is ineffective, column chromatography may be necessary for purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method is a one-pot, three-component reaction involving the condensation of acetylacetone and cyanoacetamide in the presence of a base.[3][6]

Q2: Which solvent is the best for the synthesis of this compound?

A2: The optimal solvent can depend on the specific base used and the desired reaction conditions. For the synthesis of structurally similar 4,6-disubstituted-3-cyano-2-pyridones, water and ethanol have been reported to give good yields, particularly with K₂CO₃ as the base.[2] Solvent-free conditions have also been shown to be effective and offer an environmentally friendly alternative.[3] A systematic screening of solvents is recommended to determine the best choice for your specific setup.[1]

Q3: What role does the base play, and which one should I use?

A3: The base acts as a catalyst to facilitate the condensation reaction. The choice of base is crucial and can significantly impact the yield. While stronger bases like KOH and NaOH can be used, weaker bases like K₂CO₃ have been shown to provide higher yields and purer products in some cases for similar pyridone syntheses.[2] The optimal base may also depend on the chosen solvent.[2]

Q4: My reaction is not proceeding to completion. What can I do?

A4: If the reaction is stalled, consider the following:

  • Increase Reaction Time: The reaction may require a longer time to reach completion. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. For a similar synthesis, refluxing at 80°C in ethanol was successful.[4]

  • Check Reagent Purity: Impurities in the starting materials can inhibit the reaction.[1]

  • Catalyst Activity: Ensure the base being used is not old or deactivated.

Q5: How can I purify the final product?

A5: The most common method for purifying this compound is recrystallization. Ethanol is a frequently used solvent for this purpose.[5] If the product is obtained from an aqueous reaction mixture, it can be collected by filtration after acidification.[2] For challenging purifications, column chromatography can be employed.[1]

Quantitative Data on Solvent and Base Effects

The following table summarizes the reported yields for the synthesis of a closely related compound, 4,6-disubstituted-3-cyano-2-pyridone, using different solvents and bases. This data can serve as a starting point for optimizing the synthesis of this compound.

SolventBaseReaction Time (min)Yield (%)Reference
WaterK₂CO₃3082.0[2]
WaterKOH6069.0[2]
WaterNaOH6064.0[2]
EthanolK₂CO₃6078.0[2]
EthanolKOH6054.0[2]
EthanolNaOH6069.0[2]
HexaneK₂CO₃6060.0[2]
HexaneKOH6048.0[2]
HexaneNaOH6078.0[2]
TolueneK₂CO₃6069.0[2]
TolueneKOH6038.0[2]
TolueneNaOH6050.0[2]

Experimental Protocols

General Procedure for the Synthesis of 3-Cyano-2-pyridone Derivatives in Ethanol[4]

  • Combine 0.006 mol of the cyanoacetamide derivative and 0.006 mol of acetylacetone in a round-bottom flask.

  • Add a catalytic amount of KOH and approximately 10 mL of ethanol as the solvent.

  • Stir the reaction mixture and heat it to reflux at 80°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid product with cold ethanol.

  • Dry the purified product. The expected yields are typically in the range of 61-79%.[4]

Visualizations

experimental_workflow start Start reagents Combine Acetylacetone, Cyanoacetamide, Base and Solvent start->reagents reaction Heat and Stir (e.g., Reflux at 80°C) reagents->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool and Precipitate monitoring->workup Reaction Complete isolation Filter and Wash with Cold Solvent workup->isolation purification Dry the Product isolation->purification end End Product: 3-Cyano-4,6-dimethyl- 2-hydroxypyridine purification->end

References

Technical Support Center: Synthesis of Cyanopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of cyanopyridines.

Frequently Asked questions (FAQs)

Q1: I am observing a significant amount of amide or carboxylic acid impurity in my cyanopyridine product. What is causing this and how can I prevent it?

A1: The formation of amide or carboxylic acid impurities is a common issue arising from the hydrolysis of the nitrile group.[1][2] This side reaction is typically catalyzed by acidic or basic conditions and the presence of water.[1][3]

Troubleshooting:

  • pH Control: Maintain a neutral or near-neutral pH during the reaction and workup. If an aqueous medium is necessary, employing a buffered system can be effective.[4]

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize the presence of water.

  • Controlled Hydrolysis: In some cases, a partial hydrolysis to the amide is desired. This can be achieved under milder conditions, for example, using HCl at 40°C.[3] For complete hydrolysis to the carboxylic acid, heating under reflux with a dilute acid or alkali is typically required.[1]

  • Reagent Choice: For syntheses like the Guareschi-Thorpe reaction, using ammonium carbonate in an aqueous medium can act as both a nitrogen source and a buffer, leading to high yields of the desired cyanopyridine with minimal hydrolysis.[4]

Experimental Protocol to Minimize Hydrolysis (Modified Guareschi-Thorpe Synthesis):

ReagentAmount
Ethyl cyanoacetate1 mmol
Ethyl acetoacetate1 mmol
Ammonium carbonate2 mmol
Water2 mL

Procedure:

  • Combine all reactants in a sealed vessel.

  • Stir the mixture at 80°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.[4]

Q2: My reaction mixture is turning into a thick, viscous material, and the yield of the desired cyanopyridine is low. What could be the issue?

A2: This is likely due to the polymerization of the cyanopyridine product. This side reaction can be initiated by heat or the presence of certain catalysts. The exothermic nature of nitrile hydrolysis can also contribute to localized overheating, which may promote polymerization.

Troubleshooting:

  • Temperature Control: Maintain strict control over the reaction temperature. Use a cooling bath if necessary to dissipate any excess heat generated during the reaction.

  • Catalyst Choice: Select catalysts that are less likely to initiate polymerization under your reaction conditions.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that may favor polymerization.

Q3: I am attempting a Reissert-Henze reaction to synthesize a 2-cyanopyridine from a pyridine N-oxide, but the yield is poor. What are some common pitfalls?

A3: The Reissert-Henze reaction is a powerful method for the 2-cyanation of pyridines, but its success is sensitive to the reaction conditions.[5]

Troubleshooting:

  • Activation of Pyridine N-oxide: Incomplete activation of the pyridine N-oxide can lead to low yields. Ensure that the activating agent (e.g., an acylating or alkylating agent) is added under appropriate conditions (e.g., cooling) and in the correct stoichiometry.[6]

  • Cyanide Source: The choice and handling of the cyanide source are critical. Potassium cyanide (KCN) is commonly used.[6] Ensure it is of good quality and handled with appropriate safety precautions.

  • Reaction Conditions: The reaction often requires careful temperature control. The initial activation is typically performed at a low temperature, followed by the addition of the cyanide source.[6]

  • Formation of Isomers: While the Reissert-Henze reaction is generally regioselective for the 2-position, the formation of other isomers can occur depending on the substituents on the pyridine ring.[6]

Q4: I am struggling with the purification of my cyanopyridine product. What are the recommended methods?

A4: The purification of cyanopyridines can be challenging due to the presence of structurally similar byproducts and starting materials.

Purification Strategies:

  • Column Chromatography: This is a widely used method for separating cyanopyridines from impurities. A common stationary phase is silica gel, with a mobile phase typically consisting of a mixture of ethyl acetate and hexane.[6]

  • Recrystallization: If the cyanopyridine is a solid, recrystallization can be a highly effective method for achieving high purity.[7] A patent for the purification of 4-cyanopyridine describes a process of melting the crude product, adding water, cooling to induce crystallization, and then filtering and washing the crystals.[7]

  • Distillation: For volatile cyanopyridines, distillation under reduced pressure can be an effective purification technique.[8]

Experimental Protocol for Recrystallization of 4-Cyanopyridine: [7]

StepProcedureTemperature
1Melt the crude 4-cyanopyridine.75-80 °C
2Add water to the molten crude product.55-65 °C
3Slowly cool the mixture while stirring to induce crystallization.8-12 °C
4Separate the crystals by centrifugation and filtration.-
5Wash the crystals with water.-
6Dry the purified crystals.-

Visual Guides

Reaction Pathway: Main Synthesis vs. Hydrolysis Side Reaction

cluster_main Main Synthesis cluster_side Hydrolysis Side Reaction Pyridine Derivative Pyridine Derivative Activated Intermediate Activated Intermediate Pyridine Derivative->Activated Intermediate Activating Agent Cyanopyridine Cyanopyridine Activated Intermediate->Cyanopyridine Cyanide Source Amide Intermediate Amide Intermediate Cyanopyridine->Amide Intermediate H2O (Acid/Base) Carboxylic Acid Carboxylic Acid Amide Intermediate->Carboxylic Acid H2O (Acid/Base)

Caption: Main synthetic route versus the hydrolysis side reaction pathway.

Troubleshooting Workflow for Low Yield in Cyanopyridine Synthesis

start Low Yield of Cyanopyridine check_hydrolysis Check for Amide/Acid Impurities start->check_hydrolysis check_polymer Observe Reaction Mixture Viscosity check_hydrolysis->check_polymer No hydrolysis_yes Implement pH Control / Anhydrous Conditions check_hydrolysis->hydrolysis_yes Yes check_conditions Review Reaction Conditions check_polymer->check_conditions No polymer_yes Improve Temperature Control / Re-evaluate Catalyst check_polymer->polymer_yes Yes (Viscous) conditions_yes Optimize Temperature, Time, and Reagent Stoichiometry check_conditions->conditions_yes Suboptimal purify Optimize Purification Strategy hydrolysis_yes->purify polymer_yes->purify conditions_yes->purify

Caption: A logical workflow for troubleshooting low yields in cyanopyridine synthesis.

References

Technical Support Center: 3-Cyano-4,6-dimethyl-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 3-Cyano-4,6-dimethyl-2-hydroxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common physical and chemical properties of this compound?

This compound is typically a white to light yellow or orange crystalline powder.[1] It is sparingly soluble in water but soluble in organic solvents like methanol, ethanol, and dimethylformamide.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₈H₈N₂O[1]
Molecular Weight148.17 g/mol
Melting Point285-287 °C (decomposes)[2]
AppearanceWhite to light yellow/orange powder/crystals[1]
SolubilitySparingly soluble in water; Soluble in methanol, ethanol, DMF

Q2: What are the likely impurities in a crude sample of this compound?

While specific impurities can vary based on the synthetic route, common contaminants in the synthesis from acetylacetone and cyanoacetamide may include:

  • Unreacted Starting Materials: Acetylacetone and cyanoacetamide.

  • Side Products: Other pyridine derivatives formed through alternative cyclization or side reactions. The presence of a base like Et3N can sometimes lead to the formation of side products.[3]

Q3: How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of your sample. A reverse-phase HPLC method can be employed with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[4][5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The final product has a persistent yellow or brownish color.

  • Possible Cause: Presence of colored impurities from the reaction or degradation.

  • Troubleshooting Steps:

    • Recrystallization: Attempt recrystallization from a suitable solvent such as ethanol. The colored impurities may remain in the mother liquor. For a similar compound, 2-cyano-6-methylpyridine, recrystallization from 10% ethyl alcohol with activated carbon treatment was effective in removing colored impurities.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Heat the mixture for a short period, then perform a hot filtration to remove the carbon. Allow the filtrate to cool and crystallize.

    • Column Chromatography: If recrystallization is ineffective, column chromatography over silica gel can be used to separate the desired compound from colored impurities.

Issue 2: The purity of the product does not improve significantly after a single recrystallization.

  • Possible Cause:

    • The chosen recrystallization solvent is not optimal for separating the specific impurities present.

    • The impurities have very similar solubility to the product.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with different recrystallization solvents or solvent mixtures. Good solubility at high temperatures and poor solubility at low temperatures are desired. Based on its general solubility, solvents like methanol or ethanol-water mixtures could be effective.

    • Multiple Recrystallizations: Perform a second recrystallization.

    • Column Chromatography: For difficult-to-separate impurities, column chromatography is a more powerful purification technique.

Issue 3: Low yield after purification.

  • Possible Cause:

    • Significant loss of product in the mother liquor during recrystallization.

    • Product loss during transfer steps.

    • Inefficient separation during column chromatography.

  • Troubleshooting Steps:

    • Optimize Recrystallization:

      • Use the minimum amount of hot solvent necessary to dissolve the crude product to ensure the solution is saturated.

      • Cool the solution slowly to maximize crystal formation and then cool further in an ice bath before filtration.

      • Wash the collected crystals with a minimal amount of ice-cold solvent.

    • Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.

    • Optimize Chromatography:

      • Carefully select the eluent system to ensure good separation between the product and impurities.

      • Monitor fractions closely using TLC to avoid mixing pure fractions with impure ones.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general guideline and may require optimization.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Table 2: Example of Recrystallization Data

ParameterBefore RecrystallizationAfter Recrystallization
Mass (g)5.04.2
Purity (by HPLC, %)92.598.9
Yield (%)-84
AppearanceYellowish PowderWhite Crystalline Solid

Protocol 2: Silica Gel Column Chromatography

This protocol is a general method for the purification of 3-cyano-2-pyridone derivatives and may need adjustment.[6]

  • Eluent Selection: Determine a suitable eluent system by running TLC plates. A common starting point for similar compounds is a mixture of petroleum ether (or hexane) and ethyl acetate.[6]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (less polar mixture). Carefully pour the slurry into a chromatography column and allow it to pack uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect the eluate in small fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Table 3: Example of Column Chromatography Data

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhasePetroleum Ether : Ethyl Acetate (e.g., 3:1 v/v)
Crude Sample Load (g)2.0
Purified Product (g)1.5
Yield (%)75
Purity (by HPLC, %)>99.5

Visualizations

Purification_Workflow crude Crude Product (this compound) purity_check1 Purity Assessment (e.g., HPLC, TLC) crude->purity_check1 decision Purity < 98%? purity_check1->decision recrystallization Recrystallization (e.g., from Ethanol) decision->recrystallization Yes pure_product Pure Product (>98%) decision->pure_product No purity_check2 Purity Assessment recrystallization->purity_check2 column_chromatography Column Chromatography (Silica Gel) column_chromatography->pure_product purity_check2->column_chromatography Purity still low purity_check2->pure_product Purity acceptable

Caption: Purification workflow for this compound.

Troubleshooting_Logic start Impure Product color Colored Impurities? start->color low_purity Low Purity after Recrystallization? color->low_purity No activated_carbon Activated Carbon Treatment color->activated_carbon Yes low_yield Low Yield? low_purity->low_yield No solvent_screen Solvent Screening / Re-recrystallize low_purity->solvent_screen Yes optimize_recryst Optimize Recrystallization Conditions low_yield->optimize_recryst Yes activated_carbon->low_purity column_chrom Column Chromatography column_chrom->low_yield solvent_screen->column_chrom If still impure recover Recover from Mother Liquor optimize_recryst->recover

Caption: Troubleshooting logic for purification issues.

References

troubleshooting guide for pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyridine synthesis.

Frequently Asked questions (FAQs)

Q1: What are the most common methods for pyridine synthesis?

A1: Common methods for pyridine synthesis include the Hantzsch, Boger, and Kröhnke syntheses, as well as cycloaddition reactions.[1][2] The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.[3][4] The Boger pyridine synthesis is an inverse-electron demand Diels-Alder reaction between an enamine and a 1,2,4-triazine.[5] The Kröhnke synthesis utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[2][6]

Q2: I'm struggling with regioselectivity in the functionalization of my pyridine ring. What are some strategies to control it?

A2: Regioselective C-H functionalization of pyridines is a significant challenge due to the electron-deficient nature of the ring.[7] The inherent reactivity often favors functionalization at the C2 and C4 positions.[7][8] For meta-C-H functionalization at the C3 position, a newer strategy involves a temporary de-aromatization of the pyridine ring to reverse its electronic properties, allowing for selective derivatization.[7][9] Another approach for controlling regioselectivity involves the use of N-functionalized pyridinium salts, which can direct reactions to the C2 and C4 positions under mild, acid-free conditions.[10]

Q3: Are there any significant safety concerns to be aware of during pyridine synthesis?

A3: Yes, some reagents used in pyridine synthesis require careful handling. For instance, concentrated solutions of hydroxylamine, sometimes used as a nitrogen source, can be explosive.[11] Hydrazine, another potential nitrogen synthon, can decompose violently in the presence of metal catalysts and is a suspected carcinogen.[11] Additionally, some reactions can be highly exothermic and require careful temperature control to prevent thermal runaway.[12]

Troubleshooting Guides

Hantzsch Pyridine Synthesis

Q: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in the Hantzsch synthesis are a common issue.[13] Several factors could be contributing to this, including suboptimal reaction conditions, incomplete oxidation of the dihydropyridine intermediate, and the formation of side products.[13]

Troubleshooting Flowchart for Low Yield in Hantzsch Synthesis

start Low Yield in Hantzsch Synthesis suboptimal_conditions Suboptimal Reaction Conditions? start->suboptimal_conditions incomplete_oxidation Incomplete Oxidation? suboptimal_conditions->incomplete_oxidation No solution1 Optimize Catalyst & Solvent (e.g., PTSA, γ-Al2O3 nanoparticles) suboptimal_conditions->solution1 Yes side_reactions Side Reactions? incomplete_oxidation->side_reactions No solution2 Ensure Correct Stoichiometry of Oxidizing Agent (e.g., HNO3, KMnO4, Iodine) incomplete_oxidation->solution2 Yes solution3 Control Order of Reagent Addition (Pre-form enamine or Knoevenagel product) side_reactions->solution3 Yes end Improved Yield side_reactions->end No solution1->end solution2->end solution3->end

A troubleshooting workflow for addressing low yields in Hantzsch pyridine synthesis.

ProblemPossible CauseRecommended SolutionTypical Yield Improvement
Low Yield Inefficient reaction conditions.Employ a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles. Consider a solvent-free approach using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures.[13]To over 90% with PTSA[13]. Up to 95% with γ-Al2O3 nanoparticles[13].
Incomplete oxidation of the dihydropyridine intermediate.Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO4, iodine).[3][13]-
Side product formation.Carefully control the order of reagent addition. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[13]-

Q: I am observing unexpected side products in my Hantzsch synthesis. What are they and how can I minimize them?

A: Side product formation in the Hantzsch synthesis can occur through several competing reaction pathways.[12] Common side products can result from the self-condensation of the β-keto ester or the Michael addition of the enamine to the Knoevenagel condensation product before cyclization.[12] To minimize these, it is crucial to carefully control reaction conditions such as temperature and the order of reagent addition.[12]

Boger Pyridine Synthesis

Q: My Boger pyridine synthesis is not proceeding as expected. What are some common issues?

A: The Boger pyridine synthesis, an inverse-electron demand Diels-Alder reaction, is a powerful method but can be sensitive to substrate and reaction conditions.[5] Common issues include low reactivity of the dienophile (enamine) or the 1,2,4-triazine, and potential side reactions. The enamine is typically generated in situ, and its formation can be a critical step.[5]

Logical Relationship in Boger Pyridine Synthesis

Ketone Ketone Enamine Enamine (Dienophile) Ketone->Enamine Amine Amine (e.g., pyrrolidine) Amine->Enamine Adduct Initial Cycloaddition Adduct Enamine->Adduct Triazine 1,2,4-Triazine (Diene) Triazine->Adduct Pyridine Pyridine Product Adduct->Pyridine - N2 N2 Nitrogen (N2) Adduct->N2 Amine_loss Loss of Amine Pyridine->Amine_loss

The key reaction steps in the Boger pyridine synthesis.

General Purification Challenges

Q: I am having difficulty purifying my final pyridine product. What are some effective strategies?

A: The basicity of pyridines can make them challenging to purify, often leading to tailing on silica gel chromatography.[12] Here are some common and effective purification techniques:

  • Acid-Base Extraction: Utilize the basicity of the pyridine by washing with a dilute acid (e.g., HCl) to protonate it and extract it into the aqueous layer. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[12]

  • Column Chromatography: To mitigate tailing on silica gel, a small amount of a base like triethylamine can be added to the eluent.[12]

  • Distillation: For volatile pyridine derivatives, distillation can be an effective purification method.[12]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can yield a highly pure product.[12]

Experimental Protocols

Hantzsch Pyridine Synthesis (General Protocol)
  • Condensation: In a round-bottom flask, combine the aldehyde (1 mmol), β-keto ester (2 mmol), and a nitrogen source such as ammonium acetate (1.2 mmol) in a suitable solvent (e.g., ethanol).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation of Dihydropyridine: Once the reaction is complete, cool the mixture to room temperature. The 1,4-dihydropyridine product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Aromatization: Dissolve the crude 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid). Add an oxidizing agent (e.g., nitric acid) portion-wise while monitoring the reaction by TLC.[12]

  • Workup and Purification: After oxidation is complete, neutralize the reaction mixture and extract the pyridine product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the final product by distillation, crystallization, or column chromatography.[12]

Kröhnke Pyridine Synthesis (General Protocol)
  • Reaction Setup: To a solution of the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).[6]

  • Heating: Heat the reaction mixture at reflux (approximately 120°C) for 2-4 hours, monitoring the progress by TLC.[6]

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.[6]

  • Purification: Collect the precipitated product by filtration, wash with water, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent.[6]

References

reaction condition optimization for 3-cyano-2-pyridone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-cyano-2-pyridone derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in 3-cyano-2-pyridone synthesis can stem from several factors. Consider the following troubleshooting steps:

  • Reactant Stoichiometry: Ensure the molar ratios of your reactants are optimal. For the synthesis of 4,6-dimethyl-3-cyano-2-pyridone from acetylacetone and cyanoacetamide, studies have shown that the molar ratio of cyanoacetamide to acetylacetone can significantly influence the yield.[1] An excess of one reactant may or may not be beneficial depending on the specific reaction conditions.

  • Reaction Temperature: Temperature is a critical parameter. While some syntheses proceed at room temperature, many require heating or reflux to achieve optimal yields.[2] For instance, the synthesis of certain N-alkyl-3-cyano-2-pyridone derivatives is carried out under reflux at 80°C.[2] Conversely, enzymatic syntheses may have a narrow optimal temperature range, after which the enzyme activity and, consequently, the yield might decrease.

  • Catalyst Selection and Concentration: The choice and amount of catalyst are crucial. Common bases like potassium hydroxide (KOH) and potassium carbonate (K2CO3) are effective, but their optimal concentrations can vary.[2][3] In some cases, alternative catalysts like lipases or amino acids have been used to achieve high yields under milder conditions.[1] The ratio of catalyst to reactants can also be a key factor; for example, in mechanochemical synthesis, a reactant-to-catalyst ratio that is too high can lead to a decrease in yield.[3]

  • Solvent Effects: The solvent plays a significant role in the reaction's success. While ethanol is a commonly used solvent, others like 1,4-dioxane or even water have been employed effectively in different synthetic routes.[2][4] The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long reaction times might lead to the formation of degradation products or side reactions. Typical reaction times can range from a few hours to over 24 hours depending on the specific protocol.[1][2]

  • Steric Hindrance: The structure of your starting materials can impact the yield. Bulky substituents on the reactants can lead to steric hindrance, which may lower the reaction rate and overall yield.[5]

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the common side products and how can I minimize their formation?

A2: The formation of side products is a common issue. Potential impurities can arise from:

  • Incomplete Cyclization: The reaction proceeds through intermediate steps, and incomplete cyclization can lead to the presence of acyclic precursors in the final product mixture. Optimizing reaction time and temperature can help drive the reaction to completion.

  • Self-condensation of Reactants: Starting materials like β-ketoesters or dicarbonyl compounds can undergo self-condensation under basic conditions. Careful control of the reaction temperature and the rate of addition of the base can help minimize these side reactions.

  • Alternative Reaction Pathways: Depending on the reactants and conditions, alternative cyclization or condensation reactions can occur, leading to isomeric or undesired heterocyclic products. The choice of catalyst and solvent can be critical in directing the reaction towards the desired 3-cyano-2-pyridone.

To minimize impurity formation, consider the following:

  • Purify Starting Materials: Ensure the purity of your reactants before starting the reaction.

  • Control Reaction Conditions: Precisely control the temperature, reaction time, and stoichiometry as determined by optimization experiments.

  • Purification of the Final Product: Effective purification is key to obtaining a pure product.

Q3: What are the recommended methods for purifying 3-cyano-2-pyridone derivatives?

A3: The purification method will depend on the physical properties of your specific 3-cyano-2-pyridone derivative. Common and effective techniques include:

  • Recrystallization: This is a widely used method for purifying solid products. The choice of solvent is crucial. Ethanol is frequently used for recrystallization.[2][6] Other solvents or solvent mixtures may be necessary depending on the solubility of your compound and its impurities.

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is a powerful purification technique.[5] A common eluent system is a mixture of petroleum ether and ethyl acetate, with the ratio adjusted to achieve optimal separation.[5]

  • Washing: After filtration, washing the crude product with a suitable solvent can remove residual starting materials and soluble impurities. Ethanol and diethyl ether are often used for this purpose.[2]

Frequently Asked Questions (FAQs)

Q4: What are the typical starting materials for the synthesis of 3-cyano-2-pyridones?

A4: The synthesis of 3-cyano-2-pyridones often involves the condensation of a compound containing an active methylene group with a 1,3-dicarbonyl compound or its equivalent. Common starting materials include:

  • Active Methylene Compounds: Cyanoacetamide and its N-substituted derivatives are frequently used.[2]

  • 1,3-Dicarbonyl Compounds: Acetylacetone, ethyl acetoacetate, and other β-diketones or β-ketoesters are common reaction partners.[2][3]

  • Other Approaches: Some modern methods utilize ynones and 2-cyanoacetamides in a cascade reaction.[5] Multi-component reactions involving an aldehyde, an active methylene compound, and another component are also prevalent.[4]

Q5: Which catalysts are most effective for this synthesis?

A5: A variety of catalysts can be employed, with the choice depending on the desired reaction conditions and substrate scope:

  • Inorganic Bases: Potassium hydroxide (KOH) and potassium carbonate (K2CO3) are commonly used and effective basic catalysts.[2][3] Sodium hydroxide (NaOH) has also been reported.

  • Organic Bases: Piperidine and triethylamine are often used, particularly in multi-component reactions.[4]

  • Biocatalysts: Enzymes, such as lipase from Candida rugosa, have been successfully used for the synthesis of 3-cyano-2-pyridones, often under milder conditions.[7]

  • Amino Acids: Simple amino acids like glycine have also been shown to catalyze this reaction.[1]

Q6: Can this reaction be performed under "green" or environmentally friendly conditions?

A6: Yes, there is a growing interest in developing greener synthetic routes for 3-cyano-2-pyridones. Some approaches include:

  • Use of Water as a Solvent: Several procedures have been developed that utilize water as a safe and environmentally benign solvent.[4]

  • Solvent-Free Conditions: Mechanochemical synthesis using a ball mill can be performed with minimal or no solvent.[3]

  • Biocatalysis: The use of enzymes as catalysts operates under mild conditions and in aqueous media, representing a green alternative to traditional chemical catalysts.[7]

Experimental Protocols

Protocol 1: General Synthesis of N-Alkyl-3-cyano-2-pyridone Derivatives [2]

This protocol describes the synthesis of N-alkyl-3-cyano-2-pyridone derivatives from N-alkylated-2-cyanoacetamide and acetylacetone.

  • Reactants:

    • N-alkylated-2-cyanoacetamide derivative (0.006 mol)

    • Acetylacetone (0.006 mol)

    • Potassium hydroxide (KOH) (a small quantity)

    • Ethanol (approx. 10 mL)

  • Procedure:

    • Combine the N-alkylated-2-cyanoacetamide derivative, acetylacetone, and a small amount of KOH in a round-bottom flask.

    • Add approximately 10 mL of ethanol to the flask.

    • Stir the reaction mixture and reflux at 80°C for 4 hours. Monitor the progress of the reaction by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Collect the precipitate that forms by filtration.

    • Wash the collected solid with ethanol.

    • The desired product is obtained with yields typically ranging from 61-79%.

Protocol 2: Metal-Free Cascade Synthesis of 3-Cyano-2-Pyridones [5]

This protocol details a metal-free approach for the synthesis of 3-cyano-2-pyridones from ynones and 2-cyano-N-methylacetamide.

  • Reactants:

    • 1,3-diphenylprop-2-yn-1-one (0.6 mmol)

    • 2-cyano-N-methylacetamide (0.5 mmol)

    • Potassium carbonate (K2CO3) (0.6 mmol)

    • 1,4-dioxane (2 mL)

  • Procedure:

    • In a suitable reaction vessel, create a suspension of 1,3-diphenylprop-2-yn-1-one, 2-cyano-N-methylacetamide, and K2CO3 in 1,4-dioxane.

    • Stir the suspension at 100°C for 8 hours. Monitor the reaction for the complete consumption of 2-cyano-N-methylacetamide by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add saturated aqueous brine (20 mL) to the reaction mixture and stir for 10 minutes.

    • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate mixture as the eluent.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 1-methyl-2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K2CO31,4-dioxane100881
2Cs2CO31,4-dioxane100875
3Na2CO31,4-dioxane100853
4K3PO41,4-dioxane100862
5DBU1,4-dioxane100845
6K2CO3Toluene100868
7K2CO3CH3CN100859
8K2CO3DMSO100872

Data adapted from a study on metal-free cascade formation of 3-cyano-2-pyridones.[5]

Table 2: Synthesis of various 3-Cyano-2-pyridone Derivatives

ProductR1R2Yield (%)
3aaPhenylPhenyl81
3abp-TolylPhenyl87
3acm-TolylPhenyl81
3ado-TolylPhenyl73
3ai2-FluorophenylPhenyl64
3ak3-ChlorophenylPhenyl74

This table showcases the yields of various substituted 3-cyano-2-pyridones synthesized via a metal-free cascade reaction.[5]

Visualization

Reaction_Optimization_Workflow cluster_start Initial Reaction Setup cluster_exp Experimentation & Analysis cluster_eval Evaluation cluster_opt Optimization Loop cluster_end Final Protocol Start Define Reactants, Solvent, Catalyst, Temperature Run_Reaction Run Initial Experiment Start->Run_Reaction Analyze Analyze Yield & Purity (TLC, NMR, etc.) Run_Reaction->Analyze Evaluate Yield & Purity Acceptable? Analyze->Evaluate Troubleshoot Identify Potential Issues: - Low Yield - Impurities Evaluate->Troubleshoot No End Optimized Protocol Evaluate->End Yes Modify_Params Modify Parameters: - Catalyst - Solvent - Temperature - Stoichiometry Troubleshoot->Modify_Params Modify_Params->Run_Reaction

Caption: Workflow for the optimization of 3-cyano-2-pyridone synthesis.

References

Validation & Comparative

The Synthetic Versatility of 3-Cyano-4,6-dimethyl-2-hydroxypyridine Compared to Other Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a core scaffold is a critical decision that influences the efficiency of synthetic routes and the ultimate biological activity of the target molecules. Among the myriad of heterocyclic compounds, pyridine derivatives stand out for their prevalence in pharmaceuticals and agrochemicals. This guide provides an objective comparison of the synthetic utility of 3-Cyano-4,6-dimethyl-2-hydroxypyridine against other key pyridine derivatives, supported by experimental data and detailed protocols.

This compound, a highly functionalized pyridine, serves as a versatile building block in organic synthesis. Its utility stems from the presence of multiple reactive sites: a nucleophilic hydroxyl group, an electrophilic cyano group, and activated methyl groups, allowing for a diverse range of chemical transformations. This guide will explore its performance in key synthetic applications and contrast it with other widely used pyridine derivatives, including aminopyridines and pyridine carboxylic acids.

I. Multicomponent Reactions: A Comparative Overview

Multicomponent reactions (MCRs) are highly valued in medicinal chemistry for their ability to generate molecular complexity in a single step. The efficiency of these reactions is often dependent on the reactivity of the starting materials.

Synthesis of 2-Amino-3-cyanopyridine Derivatives

A study by S. A. Al-Mousawi and colleagues showcases a one-pot synthesis of various 2-amino-3-cyanopyridine derivatives. This reaction highlights the utility of simple aromatic aldehydes and ketones as precursors. While not a direct competitor, this method provides a benchmark for the synthesis of cyanopyridine systems.

Table 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives via One-Pot Reaction

ArAr'Time (min)Yield (%)
4-ClC₆H₄4-MeOC₆H₄783
4-ClC₆H₄4-MeC₆H₄884
4-ClC₆H₄C₆H₅880
4-ClC₆H₄4-ClC₆H₄978
4-MeOC₆H₄4-MeOC₆H₄886
4-MeOC₆H₄4-MeC₆H₄785
4-MeOC₆H₄C₆H₅982
4-MeOC₆H₄4-ClC₆H₄880
4-MeC₆H₄4-MeOC₆H₄782
4-MeC₆H₄4-MeC₆H₄884
4-MeC₆H₄C₆H₅979
4-MeC₆H₄4-ClC₆H₄975
C₆H₅4-MeOC₆H₄878
C₆H₅4-MeC₆H₄980
C₆H₅C₆H₅972

Experimental Protocol: General procedure for the preparation of 2-amino-3-cyanopyridines (4a-o)

A mixture of an aromatic aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol) was placed in a dry flask. The flask was connected to a reflux apparatus and irradiated in a microwave oven for 7-9 minutes. After completion of the reaction, the mixture was washed with ethanol (2 mL). The crude product was then purified by recrystallization from 95% ethanol.

G cluster_reactants Reactants cluster_conditions Conditions ArCHO Aromatic Aldehyde MW Microwave Irradiation 7-9 min ArCHO->MW ArCOMe Methyl Ketone ArCOMe->MW Malononitrile Malononitrile Malononitrile->MW NH4OAc Ammonium Acetate NH4OAc->MW Product 2-Amino-3-cyanopyridine MW->Product

One-pot synthesis of 2-amino-3-cyanopyridines.

II. Synthesis of Fused Pyridine Systems

The synthesis of fused heterocyclic systems is of great interest due to their diverse pharmacological activities. This compound is an excellent precursor for such systems.

Synthesis of Pyrido[2,3-d]pyrimidines

M. M. Ghorab et al. have demonstrated the synthesis of various pyrido[2,3-d]pyrimidine derivatives starting from 6-amino-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile, which can be derived from cyanopyridone precursors.

Table 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

ProductRYield (%)
5a C₆H₅75
5b 4-FC₆H₄78
5c 4-ClC₆H₄80
5d 4-BrC₆H₄82
5e 4-CH₃C₆H₄70
5f 4-OCH₃C₆H₄72
5g 3,4,5-(OCH₃)₃C₆H₂68
5h 2-Thienyl65

Experimental Protocol: General procedure for the synthesis of 4-amino-5-aryl-7-thioxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitriles (5a-h)

A mixture of 6-amino-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile (4) (0.01 mol) and the appropriate aromatic aldehyde (0.01 mol) in dimethylformamide (20 mL) containing a few drops of piperidine was heated under reflux for 5-7 hours. The reaction mixture was then cooled and poured into ice-cold water. The resulting solid was collected by filtration, washed with water, and recrystallized from ethanol.

G cluster_reactants Reactants cluster_conditions Conditions Cyanopyridine 6-Amino-2-thioxo-1,2-dihydropyridine -3,5-dicarbonitrile Reflux DMF, Piperidine Reflux 5-7 h Cyanopyridine->Reflux ArCHO Aromatic Aldehyde ArCHO->Reflux Product Pyrido[2,3-d]pyrimidine Reflux->Product

Synthesis of Pyrido[2,3-d]pyrimidines.

III. Synthesis of Thienopyridines

The versatility of cyanopyridone derivatives is further exemplified by their use in the synthesis of thieno[2,3-b]pyridines, another important class of heterocyclic compounds.

Synthesis of 3-Amino-4,6-diaryl-thieno[2,3-b]pyridine-2-carbonitriles

A. M. M. Aly and colleagues reported the synthesis of thieno[2,3-b]pyridines from 4,6-diaryl-3-cyanopyridine-2(1H)-thiones.

Table 3: Synthesis of 3-Amino-4,6-diaryl-thieno[2,3-b]pyridine-2-carbonitriles

ProductArAr'Yield (%)
3a C₆H₅C₆H₅85
3b 4-CH₃C₆H₄C₆H₅88
3c 4-OCH₃C₆H₄C₆H₅90
3d 4-ClC₆H₄C₆H₅82
3e C₆H₅4-CH₃C₆H₄86
3f 4-CH₃C₆H₄4-CH₃C₆H₄89
3g 4-OCH₃C₆H₄4-CH₃C₆H₄92
3h 4-ClC₆H₄4-CH₃C₆H₄84

Experimental Protocol: General procedure for the synthesis of 3-amino-4,6-diaryl-thieno[2,3-b]pyridine-2-carbonitriles (3a-h)

A mixture of the appropriate 4,6-diaryl-3-cyanopyridine-2(1H)-thione (1a-d) (10 mmol) and chloroacetonitrile (10 mmol) in ethanol (30 mL) containing sodium ethoxide (10 mmol) was heated under reflux for 2 hours. The solid product that formed upon cooling was collected by filtration, washed with ethanol, and recrystallized from acetic acid.

G cluster_reactants Reactants cluster_conditions Conditions Thiopyridone 4,6-Diaryl-3-cyanopyridine -2(1H)-thione Reflux Ethanol, NaOEt Reflux 2 h Thiopyridone->Reflux ClCH2CN Chloroacetonitrile ClCH2CN->Reflux Product Thieno[2,3-b]pyridine Reflux->Product

Synthesis of Thieno[2,3-b]pyridines.

Conclusion

This compound and related cyanopyridone derivatives demonstrate significant utility as versatile synthons for the construction of a wide array of complex heterocyclic molecules. The presented data illustrates that these scaffolds consistently participate in high-yielding transformations under relatively mild conditions.

While a direct, side-by-side comparison with other pyridine derivatives in identical reactions is not always available in the literature, the evidence suggests that the unique combination of functional groups in 3-cyano-2-hydroxypyridine derivatives makes them exceptionally valuable for generating molecular diversity. The high yields reported in the synthesis of fused systems like pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines underscore their efficiency as building blocks.

In contrast, while the synthesis of simpler 2-amino-3-cyanopyridines from basic precursors is also efficient, the resulting products lack the inherent functionalities of the hydroxypyridine scaffold that allow for further straightforward elaboration. For drug development professionals and researchers, this compound represents a strategic choice for the rapid assembly of libraries of complex, biologically relevant molecules.

Comparative Biological Activities of 3-Cyano-4,6-dimethyl-2-hydroxypyridine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of 3-Cyano-4,6-dimethyl-2-hydroxypyridine and its analogs. The information presented is supported by experimental data from various studies and includes detailed methodologies for key experiments.

Anticancer Activity

Analogs of this compound have demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines, with several derivatives showing potent activity. The mechanism of action for some of these analogs involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the VEGFR-2 and HER-2 pathways, leading to the induction of apoptosis.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of various this compound analogs against different human cancer cell lines.

Compound ID/AnalogCancer Cell LineIC50 (µM)Reference
Series 1: 2-Oxo-pyridine Derivatives
4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile (4b)A-549 (Lung Carcinoma)0.00803[1]
4-(4-(diphenylamino)phenyl)-1-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (4e)A-549 (Lung Carcinoma)0.0095[1]
4bMDA-MB-231 (Breast Carcinoma)0.0103[1]
4eMDA-MB-231 (Breast Carcinoma)0.0147[1]
Benzohydrazide derivative 9aMCF-7 (Breast Adenocarcinoma)2[2]
Compound 7cSK-OV-3 (Ovarian Carcinoma)5.12[2]
Series 2: 3-Cyano-2(1H)-pyridone and 3-Cyanopyridine-2(1H)-thione Derivatives
Compound 8aA549 (Lung Carcinoma)0.83 µg/mL[3]
Compound 7bA549 (Lung Carcinoma)0.87 µg/mL[3]
Compound 7aA549 (Lung Carcinoma)1.25 µg/mL[3]
Compound 7cA549 (Lung Carcinoma)1.38 µg/mL[3]
Compound 2aA549 (Lung Carcinoma)4.63 µg/mL[3]
Series 3: 3-Cyanopyridine Derivatives as PIM-1 Inhibitors
2-Methoxy-4-(naphthyl)-... (8f)MCF-7 (Breast Cancer)1.69[4]
2-Methoxy-4-(3-pyridyl)-... (10)MCF-7 (Breast Cancer)2.13[4]
2-Oxo-4-phenyl-... (7a)MCF-7 (Breast Cancer)8.06[4]
2-Oxo-4-(4-methoxyphenyl)-... (7c)MCF-7 (Breast Cancer)7.72[4]
1-Methyl-2-oxo-4-phenyl-... (9a)MCF-7 (Breast Cancer)9.10[4]
1-Methyl-2-oxo-4-(3-methoxyphenyl)-... (9b)MCF-7 (Breast Cancer)8.79[4]

Antimicrobial Activity

Several analogs of this compound have been investigated for their antimicrobial properties against a variety of bacterial and fungal strains. The data indicates that some of these compounds exhibit potent antibacterial activity, with Minimum Inhibitory Concentrations (MIC) in the low microgram per milliliter range.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC in µg/mL) of select this compound analogs against various microorganisms.

Compound ID/AnalogMicroorganismMIC (µg/mL)Reference
Series 1: 3-Cyano-4-Alkyl-6-(2,5-Dichlorothiophen-3-Yl)-2(1H)-Pyridones
Compound 3dEscherichia coli3.91[5]
Compound 3eEscherichia coli3.91[5]
Series 2: Pyridone Derivatives
Pyridone derivative VIBacillus subtilis0.078[5]
Pyridone derivative VIStaphylococcus aureus0.0024[5]
Compound VIIStreptococcus pneumoniae1.95[5]
Compound VIIBacillus subtilis0.98[5]
Compound VIISalmonella typhimurium1.9[5]
Series 3: Isoindoline bearing 3-cyanopyridine derivatives
Compound 5dSalmonella TyphimuriumGood Activity[6]
Compound 5eSalmonella TyphimuriumGood Activity[6]
Compound 6eSalmonella TyphimuriumGood Activity[6]
Compound 6gSalmonella TyphimuriumGood Activity[6]
Compound 5bBacillus megateriumGood Activity[6]
Compound 5eBacillus megateriumGood Activity[6]
Compound 5jBacillus megateriumGood Activity[6]
Compound 6fBacillus megateriumGood Activity[6]
Compound 6kBacillus megateriumGood Activity[6]

Antiviral Activity

The antiviral potential of this compound analogs has also been explored. Certain derivatives have shown inhibitory effects against different viruses, as indicated by their 50% effective concentration (EC50) values.

Quantitative Comparison of Antiviral Activity

The following table presents the 50% effective concentration (EC50 in µM) of some analogs against specific viruses.

Compound ID/AnalogVirusEC50 (µM)Reference
Series 1: Favipiravir Analogs
Compound 21eInfluenza A/WSN/33 (H1N1)1.3[7]
Compound 21cInfluenza A/WSN/33 (H1N1)1.9[7]
T-1105Chikungunya virus7.0[7]
Series 2: Isoquinolone Derivatives
Compound 21Influenza A and B viruses9.9 - 18.5[8]
Series 3: Diterpene Esters
Compound 28Chikungunya virus1.2[9]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of these findings.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10][11][12][13]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Following the treatment period (typically 24-72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized.[14]

  • Formazan Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol and 4 mM HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16][17]

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[15][18]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[16]

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[19]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[18]

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[20][21][22][23][24]

Procedure:

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Titration: Perform a plaque assay to determine the virus titer and the appropriate dilution to yield a countable number of plaques (typically 50-100 plaques per well).

  • Compound Treatment and Infection: Pre-treat the cell monolayers with various concentrations of the test compound for a specified period. Then, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Alternatively, the compound can be added at different stages of the viral infection to investigate its mechanism of action.[22]

  • Overlay: After virus adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict the spread of the virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain them with a staining solution (e.g., crystal violet).[20]

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction in the presence of the compound is calculated relative to the untreated virus control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways that are often targeted by anticancer compounds, including some this compound analogs.

HER2_Signaling_Pathway HER2 HER2 Receptor PI3K PI3K HER2->PI3K AKT AKT PI3K->AKT Bad Bad AKT->Bad phosphorylates Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis_Inhibition Apoptosis Inhibition Bcl2->Apoptosis_Inhibition promotes VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 binds PI3K PI3K VEGFR2->PI3K activates AKT AKT PI3K->AKT Caspase9 Caspase-9 AKT->Caspase9 inhibits Apoptosis Apoptosis Caspase9->Apoptosis induces Experimental_Workflow_MTT_Assay Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add Test Compound Incubate_24h->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solvent Add Solubilization Solvent Incubate_MTT->Add_Solvent Measure_Absorbance Measure Absorbance (570 nm) Add_Solvent->Measure_Absorbance End End Measure_Absorbance->End

References

A Spectroscopic Showdown: Differentiating Isomers of 3-Cyano-4,6-dimethyl-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 3-Cyano-4,6-dimethyl-2-hydroxypyridine and its isomers. This guide provides a detailed analysis of their spectral data, enabling unambiguous identification and characterization.

The isomeric landscape of substituted pyridines plays a critical role in medicinal chemistry and materials science, where distinct structural arrangements can lead to vastly different biological activities and physical properties. Among these, this compound and its isomers are of significant interest. This guide presents a comparative analysis of the spectroscopic signatures of these isomers, focusing on their tautomeric forms, primarily the 2-pyridone structure, which is often the predominant form in various environments. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, researchers can effectively distinguish between these closely related compounds.

The Tautomeric Equilibrium

It is crucial to recognize that 2-hydroxypyridines, including the title compound, exist in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium can be influenced by factors such as solvent polarity and temperature. For this compound, the equilibrium lies significantly towards the 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile tautomer. The spectroscopic data presented in this guide primarily reflects this more stable pyridone form.

Caption: Tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-Cyano-4,6-dimethyl-2-pyridone. Data for its isomers will be added as it becomes available through ongoing research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
3-Cyano-4,6-dimethyl-2-pyridone DMSO-d₆12.31 (br s, 1H, NH), 6.16 (s, 1H, H-5), 2.30 (s, 3H, CH₃-4), 2.22 (s, 3H, CH₃-6)[1]
CDCl₃6.10 (s, 1H, H-5), 2.45 (s, 3H, CH₃-4), 2.40 (s, 3H, CH₃-6)[2]

¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
3-Cyano-4,6-dimethyl-2-pyridone Data Not Available
Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides information about the functional groups present in a molecule.

CompoundKey Vibrational Frequencies (cm⁻¹)
3-Cyano-4,6-dimethyl-2-pyridone 2215-2216 (C≡N stretch), 1653-1674 (C=O stretch)[3][4]
Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy is used to study electronic transitions within a molecule and is particularly sensitive to conjugated systems.

CompoundSolventλmax (nm)
3-Cyano-4,6-dimethyl-2-pyridone Data Not Available
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

CompoundIonization ModeKey m/z values
3-Cyano-4,6-dimethyl-2-pyridone Electron Ionization (EI)148 (M⁺), 119, 120[5]

Experimental Protocols

Standard protocols for the spectroscopic techniques mentioned above are provided here to aid in the replication and verification of data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Spectra are typically recorded on a 300 or 400 MHz spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for the expected chemical shifts.

  • ¹³C NMR Acquisition: Spectra are recorded on the same instrument, often with a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR-FTIR), the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background spectrum is first collected and automatically subtracted from the sample spectrum. Data is typically collected over a range of 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration is adjusted to obtain an absorbance reading within the optimal range of the instrument (typically 0.1 to 1 AU).

  • Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The wavelength range is typically scanned from 200 to 800 nm.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is commonly used. The sample is injected into the GC, separated, and then introduced into the mass spectrometer where it is bombarded with electrons to generate ions. For less volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Logical Workflow for Isomer Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.

G cluster_isomers Isomeric Compounds cluster_methods Spectroscopic Analysis cluster_data Data Acquisition & Comparison cluster_conclusion Conclusion Isomer1 3-Cyano-4,6-dimethyl- 2-hydroxypyridine NMR NMR (1H, 13C) Isomer1->NMR IR FT-IR Isomer1->IR UV UV-Vis Isomer1->UV MS Mass Spectrometry Isomer1->MS Isomer2 Positional Isomer A (e.g., 5-cyano-) Isomer2->NMR Isomer2->IR Isomer2->UV Isomer2->MS Isomer3 Positional Isomer B (e.g., 4-hydroxy-) Isomer3->NMR Isomer3->IR Isomer3->UV Isomer3->MS Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_IR Vibrational Frequencies IR->Data_IR Data_UV Absorption Maxima UV->Data_UV Data_MS m/z Values, Fragmentation MS->Data_MS Comparison Comparative Tables Data_NMR->Comparison Data_IR->Comparison Data_UV->Comparison Data_MS->Comparison Identification Unambiguous Isomer Identification Comparison->Identification

Caption: Workflow for spectroscopic comparison of isomers.

This guide serves as a foundational resource for the spectroscopic analysis of this compound and its isomers. As more data on various isomers become available, this guide will be updated to provide a more comprehensive comparative landscape.

References

A Comparative Guide to Catalysts in the Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Cyano-4,6-dimethyl-2-pyridone, a valuable scaffold in medicinal chemistry, has been approached through various catalytic methods. This guide provides a comparative analysis of different catalysts, supported by experimental data, to aid researchers in selecting the most suitable methodology for their specific needs. The performance of various catalysts, including traditional bases, biocatalysts, and transition metals, is evaluated based on reaction yield, conditions, and efficiency.

Performance Comparison of Catalysts

The selection of a catalyst has a significant impact on the yield and reaction conditions for the synthesis of 3-Cyano-4,6-dimethyl-2-pyridone. The following table summarizes the quantitative data from various studies, offering a clear comparison of catalyst performance.

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Base Catalysis
Potassium Hydroxide (KOH)Cyanoacetamide, AcetylacetoneEthanol80 (Reflux)461-79[1]
PiperidineN-substituted cyanoacetamide, AcetylacetoneNone (Microwave)N/AN/AHigh[2]
Triethylamine (Et3N)Malononitrile, AcetylacetoneN/AN/AN/ALeads to side products[3]
Biocatalysis
Candida rugosa LipaseCyanoacetamide, AcetylacetoneN/AOptimizedN/AInfluenced by temp. and molar ratio[4]
Amino Acids (Arginine)Cyanoacetamide, AcetylacetoneN/AOptimized24~90[4]
Amino Acids (Histidine)Cyanoacetamide, AcetylacetoneN/AOptimized24~85[4]
Amino Acids (Glycine)Cyanoacetamide, AcetylacetoneN/AOptimized2450-60[4]
Phase Transfer Catalysis
Tetrabutylammonium hydrogensulfate (TBAHSU) with K2CO3Cyanoacetamide, 1,3-diketonesTwo-phase system601.573[5]
Triethylbenzylammonium chloride (TEBA)Cyanoacetamide, AcetylacetoneAcetylacetone as second phaseN/AN/AN/A[5]
Transition Metal Catalysis (for 2-pyridone synthesis in general)
Copper(II) catalysisβ-enamino esters, 2-aminopyridine derivativesN/AN/AN/AN/A[6]
Rhodium(III) catalysisAcylamides, di-substituted alkynesN/AN/AN/AN/A[6]
Iron(acac)32-pyridone derivatives, Grignard reagentsTHF-45N/AN/A[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for key catalysts discussed in this guide.

Base-Catalyzed Synthesis using Potassium Hydroxide (KOH)

This method describes a conventional approach using a common base catalyst.[1]

  • Reactants: 0.006 mol of the appropriate cyanoacetamide derivative and 0.006 mol of acetylacetone.

  • Catalyst: A small quantity of potassium hydroxide (KOH).

  • Solvent: Approximately 10 mL of ethanol.

  • Procedure:

    • The reactants, catalyst, and solvent are combined in a reaction vessel.

    • The reaction mixture is stirred and refluxed at 80°C for 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • After cooling, the precipitate formed is collected by filtration.

    • The collected solid is washed with ethanol to yield the final product.

Biocatalyzed Synthesis using Amino Acids

This protocol highlights an environmentally friendly approach utilizing amino acids as catalysts.[4]

  • Reactants: Acetylacetone and cyanoacetamide.

  • Catalyst: An amino acid (e.g., glycine, arginine, histidine).

  • Optimization: The initial phase of the study involved optimizing the concentration of glycine, the molar ratio of reactants, and the reaction time.

  • Procedure:

    • The reaction mixture is heated.

    • The optimal concentration of the amino acid was found to be 0.2 mmol cm⁻³.

    • The optimal concentration of cyanoacetamide was determined to be 3.0 mmol cm⁻³ (molar ratio of cyanoacetamide to acetylacetone = 3:1).

    • The reaction is allowed to proceed for 24 hours.

Phase Transfer Catalyzed Synthesis

This method employs a phase transfer catalyst to facilitate the reaction between reactants in a two-phase system.[5]

  • Reactants: Cyanoacetamide and a 1,3-diketone (e.g., acetylacetone).

  • Catalyst System: Tetrabutylammonium hydrogensulfate (TBAHSU) with potassium carbonate (K₂CO₃).

  • Solvent System: A two-phase system (e.g., solid-liquid).

  • Procedure:

    • The reaction is conducted under standard phase transfer catalysis conditions.

    • The specific solvent system and concentrations of the catalyst and base are crucial for the reaction's success.

    • The reaction is typically carried out at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 90 minutes).

Visualizing the Process

To better understand the experimental and logical flow, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants (Cyanoacetamide, Acetylacetone) Mixing Mixing Reactants->Mixing Catalyst Catalyst (e.g., KOH, Amino Acid) Catalyst->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Heating Heating / Reflux Mixing->Heating Monitoring Monitoring (TLC) Heating->Monitoring Cooling Cooling Monitoring->Cooling Reaction Complete Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Product Final Product Washing->Product

Caption: General experimental workflow for the synthesis of 3-Cyano-4,6-dimethyl-2-pyridone.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Evaluation Reactants Choice of Reactants (e.g., Cyanoacetamide vs. Malononitrile) Synthesis Chemical Synthesis Reactants->Synthesis SideProducts Formation of Side Products Reactants->SideProducts Catalyst Catalyst Selection (Base, Biocatalyst, etc.) Catalyst->Synthesis Catalyst->SideProducts Conditions Reaction Conditions (Temp., Solvent, Time) Conditions->Synthesis Yield Product Yield Synthesis->Yield Purity Product Purity Synthesis->Purity Synthesis->SideProducts

Caption: Logical relationship of factors influencing the synthesis of 3-Cyano-4,6-dimethyl-2-pyridone.

References

The Strategic Advantage of 3-Cyano-4,6-dimethyl-2-hydroxypyridine as a Synthetic Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a precursor molecule is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. 3-Cyano-4,6-dimethyl-2-hydroxypyridine stands out as a highly versatile and advantageous precursor for the synthesis of a wide array of functionalized pyridine derivatives, particularly those with significant biological activity. This guide provides an objective comparison of the use of this compound with alternative synthetic strategies, supported by experimental data, to inform the strategic design of novel chemical entities.

At a Glance: Performance Comparison of Pyridine Synthesis Routes

The synthesis of substituted pyridines can be approached through various methodologies. Here, we compare the Guareschi-Thorpe synthesis, which utilizes this compound as a key intermediate, with the well-established Hantzsch pyridine synthesis.

ParameterGuareschi-Thorpe Synthesis (via this compound)Hantzsch Pyridine Synthesis
Typical Precursors Acetylacetone, Cyanoacetamide/Malononitrile, Ammonia sourceβ-Ketoester (e.g., Ethyl acetoacetate), Aldehyde, Ammonia source
Product Structure 2-Hydroxypyridine-3-carbonitriles1,4-Dihydropyridines (requiring subsequent oxidation to pyridines with ester functionalities)
Typical Yield Good to Excellent (often >80%)Variable, often moderate to good (can exceed 90% under optimized conditions)[1]
Reaction Conditions Typically requires a basic catalyst (e.g., piperidine) and reflux in a suitable solvent (e.g., ethanol).[2] Greener methods using water and ammonium carbonate have been developed.[3][4]Often requires reflux in a solvent like ethanol.[5] Milder conditions using microwave irradiation or ultrasonic irradiation have been reported to improve yields and reduce reaction times.[1]
Key Advantages Direct formation of the 2-pyridone ring with a synthetically versatile cyano group.High atom economy in a one-pot, multi-component reaction. Well-established for the synthesis of 1,4-dihydropyridine calcium channel blockers.[5][6]
Key Disadvantages May require a multi-step process if the desired final product does not contain the 2-hydroxy and 3-cyano functionalities.The initial product is a dihydropyridine, requiring an additional oxidation step to form the aromatic pyridine ring. The substitution pattern is typically symmetrical with ester groups at positions 3 and 5.[7]

The Cornerstone of Versatility: The Guareschi-Thorpe Synthesis

The primary advantage of using this compound lies in its straightforward and efficient synthesis via the Guareschi-Thorpe reaction. This method provides a direct route to the highly functionalized 2-pyridone scaffold.

Experimental Protocol: Guareschi-Thorpe Synthesis of this compound

Materials:

  • Acetylacetone (10 mmol)

  • Cyanoacetamide (10 mmol)

  • Piperidine (1 mmol, catalytic amount)

  • Ethanol (20 mL)

Procedure:

  • In a round-bottom flask, dissolve acetylacetone and cyanoacetamide in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and stir for 4 hours. A precipitate will form as the reaction progresses.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid with cold ethanol and dry to yield the pure this compound.

This protocol offers a reliable and high-yielding route to the target precursor, which can then be utilized in a multitude of downstream reactions. Greener alternatives to this protocol have been developed, for instance, using ammonium carbonate in an aqueous medium, which can lead to high yields of the desired product.[3][4]

An Alternative Pathway: The Hantzsch Pyridine Synthesis

While not a direct route to 2-hydroxy-3-cyanopyridines, the Hantzsch synthesis is a powerful tool for the creation of other substituted pyridines, particularly 1,4-dihydropyridines, which are precursors to many pharmaceuticals.

Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative

Materials:

  • 5-Bromothiophene-2-carboxyaldehyde (0.01 mol)

  • Ethyl acetoacetate (0.02 mol)

  • Ammonium acetate (0.01 mol)

  • Ceric Ammonium Nitrate (CAN) (0.5 mmol, catalyst)

Procedure:

  • In a 100 mL round-bottom flask, add 5-bromothiophene-2-carboxyaldehyde, ammonium acetate, ethyl acetoacetate, and CAN.

  • Stir the mixture at room temperature for 1-2.5 hours. The mixture will solidify as the product forms.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the solid product with water and then with n-hexane to remove impurities.

  • Recrystallize the crude product from ethanol after treatment with charcoal to obtain the pure 1,4-dihydropyridine derivative.[8]

This method, particularly under solvent-free conditions, is efficient for producing 1,4-dihydropyridines.[8] However, it is important to note that this synthesis yields a product with a different substitution pattern compared to the Guareschi-Thorpe reaction.

Logical and Experimental Workflows

The choice of synthetic route is dictated by the desired final product. The following diagrams illustrate the general workflows for the Guareschi-Thorpe and Hantzsch syntheses.

Guareschi_Thorpe_Workflow cluster_precursors Precursors cluster_reaction Reaction cluster_product Product Acetylacetone Acetylacetone Condensation Base-catalyzed Condensation Acetylacetone->Condensation Cyanoacetamide Cyanoacetamide Cyanoacetamide->Condensation Hydroxypyridine 3-Cyano-4,6-dimethyl- 2-hydroxypyridine Condensation->Hydroxypyridine

Caption: Guareschi-Thorpe Synthesis Workflow.

Hantzsch_Workflow cluster_precursors_hantzsch Precursors cluster_reaction_hantzsch Reaction cluster_product_hantzsch Product Ketoester β-Ketoester (2 eq.) Condensation_H One-pot Condensation Ketoester->Condensation_H Aldehyde Aldehyde Aldehyde->Condensation_H Ammonia Ammonia Source Ammonia->Condensation_H Dihydropyridine 1,4-Dihydropyridine Condensation_H->Dihydropyridine Oxidation Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine Dihydropyridine->Oxidation PDE3_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP PDE3->AMP Ca_channel L-type Ca2+ Channels PKA->Ca_channel Phosphorylation Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction Increased Cardiac Contractility Ca_influx->Contraction Inhibitor 3-Cyano-2-hydroxypyridine Derivative (e.g., Milrinone) Inhibitor->PDE3 Inhibition

References

A Comparative Analysis of 3-Cyanopyridine Derivatives and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for more effective and targeted anticancer agents is perpetual. Among the promising candidates, 3-cyanopyridine derivatives have emerged as a significant class of heterocyclic compounds with potent cytotoxic and antiproliferative activities against a range of cancer cell lines. This guide provides a comparative overview of the anticancer activity of various 3-cyanopyridine derivatives against established standard chemotherapeutic drugs, supported by experimental data and detailed methodologies.

Quantitative Comparison of Anticancer Activity

The efficacy of novel compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of several 3-cyanopyridine derivatives compared to standard anticancer drugs across various cancer cell lines.

Table 1: Comparison against Doxorubicin

Compound/DrugCancer Cell LineIC50 (µM)Reference
3-Cyanopyridine Derivatives
Compound 7h MCF-7 (Breast)1.89[1]
Compound 8f MCF-7 (Breast)1.69[1]
Compound 5c HEPG2 (Liver)1.46[2]
Compound 5d HEPG2 (Liver)7.08[2]
Doxorubicin (Standard) MCF-7 (Breast)11.49[1]
A549 (Lung)>10.5 (for some derivatives)[3]

Table 2: Comparison against 5-Fluorouracil (5-FU)

Compound/DrugCancer Cell LineIC50 (µM)Reference
3-Cyanopyridine Derivatives
Compound 5e PC-3 (Prostate)4.46[4]
MDA-MB-231 (Breast)3.59[4]
HepG2 (Liver)6.01[4]
Compound 5c PC-3 (Prostate)14.4[4]
MDA-MB-231 (Breast)20[4]
HepG2 (Liver)15[4]
Compound 4c HePG2 (Liver)8.02[5][6]
HCT-116 (Colon)7.15[5][6]
Compound 4d HePG2 (Liver)6.95[5][6]
5-Fluorouracil (5-FU) (Standard) PC-3 (Prostate)8.83[4]
MDA-MB-231 (Breast)9.35[4]
HepG2 (Liver)7.51[4]
HePG2 (Liver)9.42[5][6]
HCT-116 (Colon)8.01[5][6]

Table 3: Comparison against Cisplatin and Taxol

Compound/DrugCancer Cell LineIC50 (µM)Reference
3-Cyanopyridine Derivatives
Compound 4b A-549 (Lung)0.00803[7]
Compound 4e A-549 (Lung)0.0095[7]
Compound 5a MCF-7 (Breast)1.77[8]
HepG2 (Liver)2.71[8]
Compound 5e MCF-7 (Breast)1.39[8]
Cisplatin (Standard) A-549 (Lung)Higher than 0.0095[7]
Taxol (Standard) MCF-7 (Breast)8.48[8]
HepG2 (Liver)14.60[8]

Mechanisms of Action: Key Signaling Pathways

The anticancer activity of 3-cyanopyridine derivatives is often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. Several key protein targets have been identified, including Pim-1 kinase, STAT3, survivin, VEGFR-2, and HER-2.

Pim-1 Kinase Inhibition

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis.[9] Overexpression of Pim-1 is associated with various cancers.[9] Certain 3-cyanopyridine derivatives have been shown to be potent inhibitors of Pim-1 kinase.[1][10]

Pim1_Pathway Ext_Signal External Signals (e.g., Cytokines) Receptor Receptor Ext_Signal->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Transcription Downstream Downstream Targets (e.g., Bad, p21) Pim1->Downstream Phosphorylation Cyanopyridine 3-Cyanopyridine Derivatives Cyanopyridine->Pim1 Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokines/Growth Factors Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Target_Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3->Target_Genes Cyanopyridine 3-Cyanopyridine Derivatives Cyanopyridine->STAT3 Inhibits Phosphorylation Proliferation Proliferation & Survival Target_Genes->Proliferation Survivin_Pathway Upstream Upstream Signals (e.g., PI3K/Akt) Survivin Survivin Upstream->Survivin Upregulation Caspases Caspases (e.g., Caspase-3, -9) Survivin->Caspases Inhibition Cyanopyridine 3-Cyanopyridine Derivatives Cyanopyridine->Survivin Downregulation Apoptosis Apoptosis Caspases->Apoptosis VEGFR_HER2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 EGF EGF HER2 HER-2 EGF->HER2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK HER2->PI3K_Akt HER2->RAS_MAPK Cyanopyridine 3-Cyanopyridine Derivatives Cyanopyridine->VEGFR2 Cyanopyridine->HER2 Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Proliferation Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation MTT_Workflow Start Start Step1 Seed cells in 96-well plate Start->Step1 Step2 Incubate (24h) Step1->Step2 Step3 Treat with compounds (various concentrations) Step2->Step3 Step4 Incubate (e.g., 48-72h) Step3->Step4 Step5 Add MTT solution Step4->Step5 Step6 Incubate (2-4h) Step5->Step6 Step7 Solubilize formazan (e.g., with DMSO) Step6->Step7 Step8 Read absorbance (570 nm) Step7->Step8 End End Step8->End SRB_Workflow Start Start Step1 Seed cells in 96-well plate Start->Step1 Step2 Incubate (24h) Step1->Step2 Step3 Treat with compounds (various concentrations) Step2->Step3 Step4 Incubate (e.g., 48-72h) Step3->Step4 Step5 Fix cells with TCA Step4->Step5 Step6 Stain with SRB Step5->Step6 Step7 Wash to remove unbound dye Step6->Step7 Step8 Solubilize bound dye (Tris buffer) Step7->Step8 Step9 Read absorbance (510-565 nm) Step8->Step9 End End Step9->End

References

A Comparative Guide to Assessing the Purity of 3-Cyano-4,6-dimethyl-2-hydroxypyridine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the validation of synthetic routes and for guaranteeing the safety and efficacy of active pharmaceutical ingredients. 3-Cyano-4,6-dimethyl-2-hydroxypyridine is an important intermediate in organic synthesis, frequently utilized in the development of novel drugs and pesticides. High-Performance Liquid Chromatography (HPLC) stands as a premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity to separate the main compound from potential impurities.[1]

This guide provides a comparative overview of HPLC methods for the purity assessment of this compound, supported by detailed experimental protocols and a comparison with alternative analytical techniques.

Comparison of HPLC Methods

The choice of HPLC method can significantly impact the speed, resolution, and efficiency of purity analysis. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for pyridine derivatives.[1][2] Below is a comparison of two potential RP-HPLC methods.

ParameterMethod A: Standard RP-HPLCMethod B: Fast UPLC
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, <2 µm)
Mobile Phase Acetonitrile, Water, and Phosphoric Acid[2]Acetonitrile, Water, and Formic Acid
Elution Type Isocratic or GradientGradient
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp. 30 °C40 °C
Detection UV at 280 nmUV/PDA at 280 nm
Run Time 15-25 minutes< 5 minutes
Resolution Good separation of major impurities.Excellent separation, higher peak efficiency.
System Pressure Standard HPLC pressures (<400 bar)High backpressure, requires UPLC/UHPLC system.

Experimental Protocols

A detailed protocol for a robust and validated RP-HPLC method is provided below. This method is designed to be scalable and can be adapted for the isolation of impurities through preparative separation.[2]

Protocol: Purity Determination by RP-HPLC (Method A)

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[1]

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (e.g., 50:50 v/v) containing 0.1% Phosphoric Acid. For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with 0.1% formic acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 280 nm. A PDA detector can be set to monitor a wider range (e.g., 210-400 nm) to identify co-eluting impurities.[1]

  • Injection Volume: 10 µL.

2. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid or Formic Acid (Analytical Grade)

  • This compound reference standard and test sample.

  • Volumetric flasks, pipettes, and syringes.

  • 0.45 µm syringe filters.

3. Sample and Standard Preparation:

  • Diluent: The mobile phase is typically used as the diluent.

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to achieve a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution: Prepare the test sample in the same manner as the standard solution to a similar concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[1]

4. Data Analysis and Quantification:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[1]

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Standard (0.5 mg/mL) Filter Filter Solutions (0.45 µm) Prep_Standard->Filter Prep_Sample Prepare Sample (0.5 mg/mL) Prep_Sample->Filter HPLC_System HPLC System Setup (Method A Conditions) Filter->HPLC_System Load into Autosampler Injection Inject Sample/ Standard (10 µL) HPLC_System->Injection Chromatogram Generate Chromatogram Injection->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Supporting Experimental Data

The following table presents hypothetical data from an HPLC purity analysis of a this compound sample, performed using Method A.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
12.8515,2300.41Impurity A
24.523,650,80098.92This compound
36.7124,1500.65Impurity B
49.121,1200.03Unknown
Total 3,691,300 100.00

Comparison with Alternative Analytical Methods

While HPLC is the gold standard for quantitative purity analysis, other chromatographic techniques can serve as preliminary or orthogonal methods.

TechniquePrincipleAdvantagesDisadvantagesBest Use Case
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and specificity; quantitative accuracy.[1]Requires complex instrumentation and skilled operators; higher cost.Gold standard for quantitative purity determination and impurity profiling.
TLC Separation on a thin layer of adsorbent material based on differential partitioning.Simple, rapid, and cost-effective; suitable for screening multiple samples simultaneously.[1]Lower resolution and sensitivity compared to HPLC; primarily qualitative.Rapid screening, reaction monitoring, and preliminary purity checks.
GC Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[3]Excellent for volatile and thermally stable compounds; high sensitivity with specific detectors (e.g., FID, MS).[3]Not suitable for non-volatile or thermally labile compounds like many pyridine derivatives.Analysis of volatile starting materials or impurities.

Decision Guide for Method Selection

Method_Selection start Start: Purity Assessment for 3-Cyano-4,6-dimethyl- 2-hydroxypyridine q1 Need Quantitative Data & High Resolution? start->q1 hplc Use HPLC q1->hplc Yes q2 Screening or Reaction Monitoring? q1->q2 No tlc Use TLC q2->tlc Yes q3 Are Impurities Volatile & Thermally Stable? q2->q3 No gc Consider GC q3->gc Yes other Use Alternative Method (e.g., NMR, MS) q3->other No

Caption: Selecting an Analytical Method.

References

Comparative Insecticidal Activity of 3-Cyano-2-Pyridone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the insecticidal activity of various 3-cyano-2-pyridone derivatives. The information is compiled from recent studies to facilitate the evaluation of these compounds as potential novel insecticides.

Quantitative Comparison of Insecticidal Activity

The insecticidal efficacy of 3-cyano-2-pyridone derivatives has been evaluated against various insect species. The following tables summarize the available quantitative data, primarily focusing on the median lethal concentration (LC50), a standard measure of a pesticide's toxicity.

A recent study by Tang et al. (2024) synthesized a library of 51 novel 3-cyano-2-pyridone derivatives and identified several compounds with notable insecticidal properties against the mealworm (Tenebrio molitor). The most potent of these was compound 3ci , which exhibited an LC50 of 2.206 mg/mL.[1][2][3] Two other derivatives, 3au and 3bc , also showed significant activity.[2] The study used ricinine, a naturally occurring toxic alkaloid with a similar chemical scaffold, as a positive control.[2]

Compound IDTarget InsectLC50 (mg/mL)Positive ControlSource
3ci Mealworm (Tenebrio molitor)2.206RicinineTang et al., 2024[1][2][3]
3au Mealworm (Tenebrio molitor)3.245RicinineTang et al., 2024[2]
3bc Mealworm (Tenebrio molitor)3.579RicinineTang et al., 2024[2]

Table 1: Insecticidal activity of selected 3-cyano-2-pyridone derivatives against Mealworm.

In a separate study, Abdullah et al. (2022) investigated the insecticidal effects of five cyanoacetanilide-derived pyridones on the cotton leafworm (Spodoptera littoralis) and the cotton aphid (Aphis gossypii). Their findings provide additional comparative data for this class of compounds.

Compound IDTarget InsectLC50 (ppm)
Compound 5 Spodoptera littoralis970
Compound 1 Spodoptera littoralis1075
Compound 3 Spodoptera littoralis1088
Compound 4 Spodoptera littoralis1574
Compound 2 Spodoptera littoralis1996

Table 2: Insecticidal activity of cyanoacetanilide-derived pyridones against Spodoptera littoralis.

Compound IDTarget InsectLC50 (ppm)
Compound 5 Aphis gossypii50
Compound 2 Aphis gossypii58
Compound 1 Aphis gossypii81
Compound 3 Aphis gossypii103
Compound 4 Aphis gossypii343

Table 3: Insecticidal activity of cyanoacetanilide-derived pyridones against Aphis gossypii.

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the activity data and for designing future experiments.

Insecticidal Bioassay against Mealworm (Tenebrio molitor)

While the specific protocol from Tang et al. (2024) is detailed in their supplementary materials, a general procedure for such bioassays involves the following steps:

  • Compound Preparation : The test compounds are dissolved in an appropriate solvent to create a series of concentrations.

  • Diet Preparation : A standard diet for the mealworms is prepared.

  • Treatment Application : The different concentrations of the test compounds are evenly applied to the diet.

  • Insect Exposure : A predetermined number of mealworm larvae are placed on the treated diet.

  • Incubation : The insects are maintained under controlled environmental conditions (temperature, humidity, and light).

  • Mortality Assessment : The number of dead larvae is recorded at specific time intervals to calculate the LC50 value.

Insecticidal Bioassay against Spodoptera littoralis and Aphis gossypii (Leaf-Dip Method)

The study by Abdullah et al. (2022) utilized a leaf-dipping bioassay. The general steps for this method are:

  • Preparation of Test Solutions : The synthesized compounds are dissolved in a suitable solvent and then diluted to obtain a range of test concentrations.

  • Leaf Treatment : Fresh leaves (e.g., cotton leaves) are dipped into the test solutions for a set period.

  • Drying : The treated leaves are allowed to air dry.

  • Insect Infestation : A specific number of larvae (S. littoralis) or adult aphids (A. gossypii) are placed on the treated leaves within a controlled environment (e.g., a petri dish).

  • Observation : Mortality rates are recorded after a defined exposure time (e.g., 24 or 48 hours).

Mechanism of Action and Signaling Pathways

The precise molecular target and mechanism of action for 3-cyano-2-pyridone derivatives as insecticides have not yet been fully elucidated. Some research on structurally related compounds suggests potential targets. For instance, some novel N-pyridylpyrazolecarboxamides containing a cyano substituent have been found to target the ryanodine receptor (RyR), which is a critical component of calcium signaling in insect muscle and nerve cells. However, it is important to note that this has not been confirmed for the 3-cyano-2-pyridone derivatives discussed in this guide.

The natural analog, ricinine, is known for its toxicity, and studies suggest that its cyano group plays a significant role in its insecticidal effect. Ricin, another toxin from the same plant, acts by inhibiting protein synthesis.[4] However, the direct applicability of this mechanism to 3-cyano-2-pyridone derivatives requires further investigation.

Given the current lack of a confirmed signaling pathway, a diagram illustrating a generalized experimental workflow for determining insecticidal activity is provided below.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Compound Test Compound Concentrations Serial Dilutions Compound->Concentrations Solvent Solvent Solvent->Concentrations Treatment Treatment Application (e.g., Leaf Dip, Diet) Concentrations->Treatment Exposure Controlled Exposure Treatment->Exposure Insects Test Insects Insects->Treatment Mortality Mortality Count Exposure->Mortality LC50 LC50 Calculation Mortality->LC50

A generalized workflow for insecticidal bioassays.

References

A Comparative Guide to the Validation of Analytical Methods for Cyanopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the validation of cyanopyridine compounds, complete with supporting experimental data and detailed protocols. The information is based on established scientific principles and guidelines from the International Council for Harmonisation (ICH) to ensure robust and reliable analytical procedures.

Introduction to Analytical Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] It is a critical component of drug development and quality control, providing a high degree of assurance that the method will consistently produce accurate and reliable results.[1] The primary validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1]

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry are commonly employed for the analysis of cyanopyridine compounds. Each technique offers distinct advantages and is suited for different analytical objectives.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) with UV detection is a versatile and widely used technique for the quantification of moderately polar compounds like many cyanopyridine derivatives.[1][2]

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds, including pyridine and its derivatives.[3][4] It offers high resolution and sensitivity.[3]

UV-Vis Spectrophotometry

Spectrophotometric methods are often used for the determination of compounds containing a chromophore, such as the pyridine ring in cyanopyridines. These methods can be based on the intrinsic UV absorbance of the molecule or on a color-forming reaction with a specific reagent. For cyanopyridines, methods targeting the cyanide group are also relevant.[5][6][7]

Quantitative Data Summary

The following tables summarize typical performance data for the validation of analytical methods for cyanopyridine compounds using HPLC, GC, and UV-Vis Spectrophotometry.

Table 1: HPLC Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%≤ 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
Specificity No interference at the analyte's retention timePeak purity > 99.8%
Robustness % RSD ≤ 2.0% for varied parameters% RSD < 1.8%

Table 2: GC-MS Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) ≥ 0.990.999
Accuracy (% Recovery) 90.0% - 110.0%95.3% - 104.5%
Precision (% RSD) ≤ 15.0%≤ 10.2%
Limit of Detection (LOD) 0.01 ppm0.01 ppm[8]
Limit of Quantitation (LOQ) 0.025 ppm0.025 ppm[8]
Specificity No interfering peaks at the analyte's retention timeConfirmed by mass spectra
Robustness % RSD ≤ 15.0% for varied parameters% RSD < 12.5%

Table 3: UV-Vis Spectrophotometric Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) ≥ 0.99>0.99
Accuracy (% Recovery) 95.0% - 105.0%97.8% - 103.1%
Precision (% RSD) ≤ 5.0%≤ 3.5%
Limit of Detection (LOD) 6 x 10⁻⁴ µg/mL6 x 10⁻⁴ µg/mL[9]
Limit of Quantitation (LOQ) 2 x 10⁻³ µg/mL2 x 10⁻³ µg/mL (calculated based on LOD)
Specificity No interference from excipients or impuritiesConfirmed by spectral scan
Robustness % RSD ≤ 5.0% for varied parameters% RSD < 4.2%

Experimental Protocols

HPLC Method Validation Protocol

A typical RP-HPLC method for a cyanopyridine compound might utilize a C18 column with a mobile phase of acetonitrile and water.[1][2]

  • Specificity: Analyze a placebo (all components except the analyte) and a spiked sample. The placebo should show no peak at the analyte's retention time, and the analyte peak in the spiked sample should be pure.[1]

  • Linearity: Prepare a series of standard solutions of the cyanopyridine compound at different concentrations. Inject each concentration in triplicate and plot the mean peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²).[1]

  • Accuracy: Analyze samples with known concentrations of the cyanopyridine compound (e.g., spiked placebo). The percentage recovery is calculated by comparing the measured concentration to the known concentration.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of a sample at the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) of the results is calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined by analyzing progressively more dilute solutions of the cyanopyridine compound. LOD is the lowest concentration at which the analyte can be reliably detected, and LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.[1]

  • Robustness: Deliberately introduce small variations to the method parameters, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), or column temperature (±2°C), and assess the impact on the results.[1]

GC-MS Method Validation Protocol

For volatile cyanopyridines, a GC-MS method would be appropriate.

  • Specificity: Inject a blank solvent and a sample containing the cyanopyridine compound. The mass spectrum of the analyte peak should be unique and free from interference.

  • Linearity: Prepare and inject a series of standard solutions of the cyanopyridine compound. Construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Analyze a standard of known concentration and calculate the percent recovery.

  • Precision: Perform repeated injections of a standard solution and calculate the RSD of the peak areas and retention times.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by injecting serially diluted standards and establishing the minimum concentration that can be detected and quantified reliably.

  • Robustness: Evaluate the effect of small changes in parameters like injector temperature, oven temperature ramp rate, and carrier gas flow rate.

UV-Vis Spectrophotometric Method Validation Protocol

This method is suitable for cyanopyridines with a significant UV absorbance.

  • Specificity: Record the UV spectrum of the cyanopyridine compound in the chosen solvent and select an appropriate wavelength for analysis (λmax). Analyze a placebo solution to ensure no interference at this wavelength.

  • Linearity: Prepare a series of standard solutions and measure their absorbance at the λmax. Plot absorbance versus concentration and determine the correlation coefficient.

  • Accuracy: Prepare samples with known concentrations and determine the concentration using the calibration curve. Calculate the percentage recovery.

  • Precision: Measure the absorbance of multiple preparations of the same sample and calculate the RSD.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Assess the effect of minor variations in pH or solvent composition on the absorbance.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation Define_Purpose Define Analytical Method Purpose Select_Method Select Analytical Technique Define_Purpose->Select_Method Prepare_Samples Prepare Standards & Samples Select_Method->Prepare_Samples Perform_Experiments Perform Validation Experiments Prepare_Samples->Perform_Experiments Collect_Data Collect Raw Data Perform_Experiments->Collect_Data Analyze_Data Analyze Data & Calculate Parameters Collect_Data->Analyze_Data Compare_Criteria Compare with Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report

Caption: General workflow for analytical method validation.

Method_Comparison cluster_hplc HPLC cluster_gc GC cluster_uv UV-Vis Cyanopyridine_Analysis Analysis of Cyanopyridine Compounds HPLC_Node High Performance Liquid Chromatography Cyanopyridine_Analysis->HPLC_Node GC_Node Gas Chromatography Cyanopyridine_Analysis->GC_Node UV_Node UV-Vis Spectrophotometry Cyanopyridine_Analysis->UV_Node HPLC_Advantages Advantages: - High Specificity - Good Precision - Widely Applicable HPLC_Node->HPLC_Advantages GC_Advantages Advantages: - High Sensitivity (with MS) - Excellent for Volatiles - High Resolution GC_Node->GC_Advantages UV_Advantages Advantages: - Simple & Fast - Cost-Effective - Good for Routine QC UV_Node->UV_Advantages

Caption: Comparison of analytical techniques for cyanopyridines.

References

Safety Operating Guide

Safe Disposal of 3-Cyano-4,6-dimethyl-2-hydroxypyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of 3-Cyano-4,6-dimethyl-2-hydroxypyridine (CAS No: 769-28-8). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The primary disposal method for this compound is through an approved waste disposal facility.

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel handling this chemical must be aware of its potential health effects.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1][2][3]
Acute Toxicity, DermalH312Harmful in contact with skin.[1][2][3]
Skin IrritationH315Causes skin irritation.[1][3]
Eye IrritationH319Causes serious eye irritation.[1][3]
Acute Toxicity, InhalationH332Harmful if inhaled.[1][3]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[1][3]

Operational Disposal Protocol

The following step-by-step procedure outlines the required actions for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Personal Protective Equipment: Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile rubber).

    • Safety goggles or a face shield.[1]

    • A lab coat or other protective clothing.[1]

    • If dust is present, use a NIOSH-approved respirator.[1]

  • General Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

2. Waste Collection and Storage:

  • Container: Place waste this compound into a designated, properly labeled, and sealed container for chemical waste.[1] Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

  • Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), CAS number (769-28-8), and appropriate hazard symbols.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should be secure and accessible only to authorized personnel.[1]

3. Disposal Procedure:

  • Regulatory Compliance: Chemical waste disposal is regulated by federal, state, and local laws.[1] It is imperative to consult your institution's EHS guidelines and local regulations to ensure full compliance.[1]

  • Waste Vendor: Arrange for the collection of the chemical waste by a licensed and approved hazardous waste disposal company. The Safety Data Sheet (SDS) explicitly states to "Dispose of contents/container to an approved waste disposal plant".[1][2]

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • Ensure adequate ventilation.[1]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated waste container.[1]

    • Clean the spill area with soap and water.

    • Report the incident to your supervisor and EHS office.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1]

    • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1]

    • Inhalation: Move the individual to fresh air and keep them at rest in a comfortable breathing position.[1]

    • Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the SDS to the medical personnel.[1]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place in a Labeled, Sealed Waste Container B->C D Store in a Designated Cool, Dry, Ventilated Area C->D E Consult Institutional EHS and Local Regulations D->E F Arrange for Pickup by an Approved Waste Disposal Vendor E->F G End: Proper Disposal F->G

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Cyano-4,6-dimethyl-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Cyano-4,6-dimethyl-2-hydroxypyridine. It is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.

Chemical Profile:

  • Name: this compound

  • CAS Number: 769-28-8

  • Appearance: White to light yellow or light orange powder or crystals.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The primary defense against exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and dust.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[4] Inspect for tears or punctures before each use.
Body Laboratory CoatA fully buttoned lab coat is required to protect the skin.[5]
Respiratory Fume Hood or RespiratorAll handling of the solid compound should occur in a certified chemical fume hood to minimize inhalation.[4][5] If a fume hood is unavailable, a NIOSH-approved respirator is necessary.

Operational Plan: Safe Handling Workflow

Adherence to a strict operational plan is critical for minimizing risk. The following workflow outlines the procedural steps from preparation to cleanup.

Figure 1. Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood is Operational prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Carefully Transfer to Reaction Vessel handle1->handle2 clean1 Decontaminate Glassware & Surfaces handle2->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE and Wash Hands Thoroughly clean2->clean3

Figure 1. Workflow for Safe Handling

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Put on all required PPE as detailed in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to avoid unnecessary movement.

  • Handling:

    • To minimize dust generation, carefully weigh the solid this compound within the fume hood.

    • Transfer the compound to the reaction vessel with care to prevent spillage.

  • Cleanup:

    • Decontaminate all glassware and work surfaces that came into contact with the chemical.

    • Segregate and dispose of all waste materials according to the disposal plan.

    • Once the work is complete, remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[1][5]

Emergency and First Aid Procedures

Immediate and appropriate action is essential in the event of accidental exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1] Seek immediate medical attention.[1][5]
Skin Contact Wash the affected area thoroughly with soap and plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1] If irritation develops or persists, seek medical attention.[1][5]
Inhalation Move the individual to fresh air.[1] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water.[1] Call a poison center or doctor immediately for treatment advice.[1]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste, including the chemical itself, any contaminated consumables (e.g., gloves, wipes), and cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.[5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office.[1] Do not mix this waste with other waste streams unless explicitly permitted.[5] Observe all federal, state, and local regulations when disposing of the substance.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.